(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid
Description
Properties
IUPAC Name |
(2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFQYGMJENQVQT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252965 | |
| Record name | N-(5-Amino-1-carboxypentyl)iminodiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113231-05-3 | |
| Record name | N-(5-Amino-1-carboxypentyl)iminodiacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113231-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Amino-1-carboxypentyl)iminodiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid basic properties
An In-depth Technical Guide on the Core Basic Properties of (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid
Introduction
This compound, also commonly known as Nα,Nα-Bis(carboxymethyl)-L-lysine or Lysine-N,N-diacetic acid (L-Lys-NTA), is a synthetic amino acid derivative. Structurally, it is a derivative of L-lysine where the alpha-amino group has been dicarboxymethylated. This modification introduces a powerful iminodiacetic acid moiety, transforming the amino acid into a highly effective metal-chelating agent.
Its primary application is in the field of biochemistry and biotechnology as a key component in Immobilized Metal Affinity Chromatography (IMAC).[1] Specifically, it serves as the chelating ligand in Nickel-NTA (Nitrilotriacetic acid) resins, which are widely used for the purification of proteins engineered to have an oligo-histidine tag (His-tag).[1] The tetradentate nature of the ligand allows it to securely bind divalent metal ions, such as Nickel (Ni²⁺), which in turn selectively bind to the imidazole side chains of the histidine residues in the His-tag.
This guide provides a detailed overview of the fundamental chemical and physical properties of this compound, outlines experimental protocols for their determination, and illustrates its functional application.
Chemical and Physical Properties
The basic properties of this compound are summarized below. These properties are crucial for its application in aqueous buffer systems typical for protein purification.
General and Physicochemical Properties
The following table summarizes the key quantitative data for the compound.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-[Bis(carboxymethyl)amino]-6-aminohexanoic acid | [2] |
| Synonyms | Nα,Nα-Bis(carboxymethyl)-L-lysine, Lysine-N,N-diacetic acid, AB-NTA | [2][3] |
| CAS Number | 113231-05-3 | [1][2] |
| Molecular Formula | C₁₀H₁₈N₂O₆ | [1][2] |
| Molecular Weight | 262.26 g/mol | [1][2] |
| Melting Point | >208°C (Decomposes) | [3] |
| Density | 1.389 g/cm³ | [1][3] |
| Water Solubility | Sparingly soluble (solubility is pH-dependent) | [1] |
| XLogP3 | -5.3 | [2][3] |
| Predicted pKa₁ | 1.67 ± 0.10 | [1] |
| Hydrogen Bond Donors | 4 | [1][2] |
| Hydrogen Bond Acceptors | 8 | [1][2] |
Note: The molecule possesses multiple ionizable groups (three carboxylic acids and two amino groups). The single predicted pKa value shown is likely for the most acidic carboxyl group. Experimental determination would reveal a series of pKa values corresponding to each functional group.
Ionization Behavior and Metal Chelation
The functionality of Lysine-N,N-diacetic acid is dictated by its ionization state, which is dependent on the pH of the solution. The molecule has five ionizable groups: the three carboxyl groups and the α- and ε-amino groups. The protonation state affects its solubility and its ability to chelate metal ions.
Caption: Conceptual ionization states of Lysine-N,N-diacetic acid across a pH gradient.
At physiological pH (around 7.4), the carboxyl groups and the α-amino group are typically deprotonated, creating a net negative charge and forming a coordination pocket that is ideal for chelating a divalent metal ion like Ni²⁺. The iminodiacetate group and the α-carboxyl group form a tetradentate ligand that coordinates with the metal ion.
Caption: Chelation of a divalent metal ion (M²⁺) by the Lysine-NTA ligand.
Experimental Protocols
Accurate determination of the basic properties of Lysine-N,N-diacetic acid is essential for optimizing its use. Standardized protocols for measuring pKa and solubility are detailed below.
Determination of pKa by Potentiometric Titration
This method determines the dissociation constants (pKa) by monitoring pH changes of a solution of the compound upon the addition of a titrant (a strong acid or base).[4][5]
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM sample solution of Lysine-N,N-diacetic acid in deionized water.
-
Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength throughout the titration.[4]
-
-
Calibration: Calibrate the potentiometer (pH meter) using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[5]
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the 1 mM sample solution into a reaction vessel. Add KCl to a final concentration of 0.15 M.
-
Purge the solution with nitrogen gas to remove dissolved CO₂.[4]
-
Immerse the calibrated pH electrode into the solution and begin stirring.
-
To determine carboxyl pKa values, titrate the sample with 0.1 M NaOH, adding small, precise increments. Record the pH value after each addition, ensuring the reading stabilizes.
-
To determine amino group pKa values, first acidify the sample solution to ~pH 1.5 with 0.1 M HCl, then titrate with 0.1 M NaOH up to ~pH 12.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points, which are identified as the midpoints of the buffer regions on the curve.[4] Alternatively, calculate the first derivative of the curve (ΔpH/ΔV); the equivalence points are the peaks of this derivative plot.
-
Perform the titration in triplicate to ensure reproducibility and calculate the average pKa values and standard deviations.[4]
-
Determination of Thermodynamic Solubility
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[6]
Methodology:
-
Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, 9.0) to assess pH-dependent solubility.
-
-
Procedure:
-
Add an excess amount of solid Lysine-N,N-diacetic acid to a known volume of each buffer in a sealed flask. The excess solid is crucial to ensure saturation is reached.
-
Agitate the flasks at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.[6]
-
After equilibration, let the suspensions stand to allow undissolved solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw a sample from the supernatant. To ensure no solid particles are included, centrifuge the sample at high speed or filter it through a 0.22 µm filter.[6]
-
Accurately dilute the clear, saturated solution with the corresponding buffer.
-
Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC/MS), against a standard curve of known concentrations.
-
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific buffer at the tested temperature.
Application Workflow: Immobilized Metal Affinity Chromatography (IMAC)
The primary use of Lysine-N,N-diacetic acid is as the chelating agent in IMAC resins for the purification of His-tagged proteins. The compound is covalently attached to a solid support (e.g., agarose beads) and charged with Ni²⁺ ions.
Caption: Standard workflow for purifying a His-tagged protein using a Ni-NTA resin.
This workflow leverages the specific, reversible interaction between the histidine residues of the protein tag and the immobilized nickel ions, which are held in place by the Lysine-N,N-diacetic acid ligand. The high affinity and specificity of this interaction allow for a highly effective one-step purification protocol.[1]
References
- 1. This compound|lookchem [lookchem.com]
- 2. N-(5-Amino-1-carboxypentyl)iminodiacetic acid | C10H18N2O6 | CID 7019830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
An In-depth Technical Guide to (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid
CAS Number: 113231-05-3
Synonyms: Nα,Nα-Bis(carboxymethyl)-L-lysine, Lysine-N,N-diacetic acid, (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid
This technical guide provides a comprehensive overview of (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, a versatile molecule with significant applications in protein purification and biochemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and mechanisms of action.
Chemical and Physical Properties
This compound is a derivative of the amino acid L-lysine, featuring two carboxymethyl groups attached to the α-amino nitrogen. This structure confers its potent metal-chelating properties. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C10H18N2O6 |
| Molecular Weight | 262.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >208 °C (decomposes) |
| Boiling Point | 537.8 °C at 760 mmHg (Predicted) |
| Density | 1.389 g/cm³ |
| Solubility | Soluble in water, slightly soluble in aqueous acid, very slightly soluble in methanol (heated) |
| pKa | 1.67 ± 0.10 (Predicted) |
| LogP | -0.25990 |
| XLogP3 | -5.3 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 10 |
Synthesis
Applications
The primary applications of this compound stem from its strong metal-chelating ability and its specific interactions with certain biological targets.
The most prominent application is in the purification of recombinant proteins containing a polyhistidine-tag (His-tag). The compound is covalently attached to a solid support, typically agarose beads, to create a nitrilotriacetic acid (NTA) resin. This resin can then be charged with divalent metal ions, most commonly nickel (Ni²⁺), to form a high-affinity matrix for His-tagged proteins.
Experimental Protocol for His-tagged Protein Purification using Ni-NTA Agarose:
-
Resin Preparation:
-
Transfer the desired amount of Ni-NTA agarose slurry to a suitable column.
-
Allow the resin to settle and the storage solution to drain.
-
Wash the resin with 5-10 column volumes of deionized water to remove the storage solution (e.g., 20% ethanol).
-
Equilibrate the resin with 5-10 column volumes of Binding Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
-
Protein Binding:
-
Prepare the cell lysate containing the His-tagged protein in Binding Buffer. Clarify the lysate by centrifugation (e.g., 10,000 x g for 20-30 minutes at 4°C).
-
Load the clarified lysate onto the equilibrated Ni-NTA column. The loading can be done by gravity flow, a peristaltic pump, or in a batch format by incubating the lysate with the resin.
-
Collect the flow-through for analysis to assess binding efficiency.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Monitor the absorbance of the wash fractions at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound His-tagged protein with 5-10 column volumes of Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). The high concentration of imidazole competes with the His-tag for binding to the Ni²⁺ ions, thus displacing the protein from the resin.
-
Collect the eluate in fractions and analyze for the presence of the purified protein using methods like SDS-PAGE and Bradford assay.
-
-
Resin Regeneration:
-
To reuse the resin, strip the bound Ni²⁺ ions by washing with a stripping buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 100 mM EDTA, pH 8.0).
-
Wash thoroughly with deionized water.
-
Recharge the resin with a metal salt solution (e.g., 100 mM NiSO4).
-
Wash with deionized water and equilibrate with Binding Buffer or store in 20% ethanol.
-
Beyond its use in protein purification, Nα,Nα-Bis(carboxymethyl)-L-lysine has been identified as a modulator of several biological targets.
-
Bitter Taste Receptor Inhibition: It acts as a competitive inhibitor and an inverse agonist of the human bitter taste receptor TAS2R4, with a reported IC50 of 59 nM.[1] This makes it a valuable tool for studying the physiology and pharmacology of bitter taste perception.
-
Ryanodine Receptor Inhibition: It has been shown to bind to the ryanodine receptor, an intracellular calcium release channel crucial for muscle contraction and neuronal signaling. This suggests its potential use in studying calcium signaling pathways.
-
Kinesin Inhibition: The compound has also been identified as an inhibitor of kinesin, a motor protein involved in intracellular transport along microtubules. This opens up avenues for its use in research related to cell division, cargo transport, and neurodegenerative diseases.
Mechanism of Action and Signaling Pathways
The three carboxyl groups and the tertiary amine in the molecule act as a tetradentate chelating agent, capable of forming stable coordinate bonds with divalent metal ions like Ni²⁺, Co²⁺, and Cu²⁺. This property is the basis for its application in IMAC.
TAS2R4 is a G protein-coupled receptor (GPCR). As an inverse agonist, Nα,Nα-Bis(carboxymethyl)-L-lysine is thought to stabilize the inactive conformation of the receptor, thereby reducing its basal activity. The canonical signaling pathway for bitter taste receptors involves the activation of the G protein gustducin, leading to the activation of phospholipase C-β2 (PLCβ2), production of inositol trisphosphate (IP3), and subsequent release of intracellular calcium.
Ryanodine receptors (RyRs) are large ion channels responsible for the release of calcium from the sarcoplasmic/endoplasmic reticulum. Their activity is modulated by various factors, including calcium itself (calcium-induced calcium release). Inhibition of RyRs by Nα,Nα-Bis(carboxymethyl)-L-lysine would lead to a decrease in intracellular calcium release, thereby affecting processes like muscle contraction and neurotransmission.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Antibody-NTA Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-NTA (AB-NTA) conjugates represent a versatile and powerful class of bioconjugates that combine the high specificity of monoclonal antibodies with the chelating properties of nitrilotriacetic acid (NTA). This unique combination allows for the precise targeting of cells and tissues, followed by the recruitment of metal ions or metal-complexed moieties for a variety of applications in research, diagnostics, and therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of AB-NTA conjugates, detailed experimental protocols for their synthesis and characterization, and a discussion of their applications in drug development.
Antibody-drug conjugates (ADCs) are a similar class of biotherapeutics where a monoclonal antibody is linked to a biologically active cytotoxic drug.[1][2] The extensive research and development in the ADC field provide a valuable framework for understanding the properties and challenges associated with AB-NTA conjugates.[3][4]
Physical and Chemical Properties
The physical and chemical properties of an AB-NTA conjugate are a hybrid of its constituent antibody and the conjugated NTA molecules. The conjugation process can alter the physicochemical characteristics of the parent antibody, impacting its stability, solubility, and pharmacokinetic profile.[5][6]
Physical Properties
The conjugation of NTA to an antibody can influence its physical stability. The addition of small molecules can lead to a less stable conjugate compared to the unconjugated antibody, primarily due to alterations in the protein's tertiary structure and increased hydrophobicity.[5][6] Key physical properties are summarized in Table 1.
| Property | Typical Value/Range (for a typical IgG-NTA conjugate) | Analytical Method(s) |
| Molecular Weight | ~150 - 155 kDa | Mass Spectrometry (MS)[7], Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) |
| Isoelectric Point (pI) | 6.0 - 8.5 (can shift depending on conjugation) | Isoelectric Focusing (IEF), Capillary Isoelectric Focusing (cIEF)[8] |
| Melting Temperature (Tm) | 60 - 75 °C (may be lower than the parent antibody) | Differential Scanning Calorimetry (DSC)[9] |
| Aggregation Propensity | Variable; can be higher than the parent antibody | Size Exclusion Chromatography (SEC)[10], Dynamic Light Scattering (DLS), Hydrophobic Interaction Chromatography (HIC)[11] |
| Solubility | Generally soluble in aqueous buffers | Visual inspection, UV-Vis Spectroscopy |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 (for NTA molecules per antibody) | Hydrophobic Interaction Chromatography (HIC)[11], Reversed-Phase Liquid Chromatography (RPLC)[11], Mass Spectrometry (MS)[7], UV-Vis Spectroscopy[2] |
Chemical Properties
The chemical properties of AB-NTA conjugates are largely defined by the reactivity of the antibody's amino acid residues, the stability of the linker used for conjugation, and the chelating ability of the NTA moiety.
| Property | Description |
| Conjugation Chemistry | Typically involves the reaction of an activated NTA derivative with primary amines (lysine residues) or free thiols (cysteine residues) on the antibody.[][13] |
| Linker Stability | The covalent bond between the antibody and NTA should be stable under physiological conditions to prevent premature release of the chelating agent.[3] Amide bonds formed via NHS-ester chemistry are generally stable. |
| Chelation | The NTA moiety can coordinate with various divalent and trivalent metal ions, most notably Ni²⁺, Cu²⁺, and Co²⁺. This interaction is reversible and pH-dependent. |
| Reactivity | The remaining reactive groups on the antibody surface after conjugation can influence its propensity for aggregation or further modification. |
| Immunogenicity | The conjugation process has the potential to introduce new epitopes, which could lead to an immune response. This needs to be carefully evaluated during preclinical development. |
Experimental Protocols
Synthesis of Antibody-NTA Conjugates via NHS-Ester Chemistry
This protocol describes a general method for conjugating an NHS-activated NTA derivative to the primary amines of an antibody.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, at 2-10 mg/mL)[14]
-
NHS-activated NTA (dissolved in anhydrous DMSO or DMF)[14]
-
1 M Sodium Bicarbonate, pH 8.5[14]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[15]
-
Purification column (e.g., size exclusion chromatography)[]
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
NHS-NTA Solution Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-NTA.[15]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the AB-NTA Conjugate:
-
Remove unreacted NTA and other small molecules by size exclusion chromatography (e.g., a Sephadex G-25 column).[]
-
Monitor the column effluent by measuring absorbance at 280 nm to collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry or other appropriate methods.
-
Further characterize the conjugate using techniques described in the characterization section below.
-
Characterization of Antibody-NTA Conjugates
A thorough characterization of AB-NTA conjugates is crucial to ensure their quality, consistency, and performance.
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): This technique separates different drug-loaded species based on their hydrophobicity.[11]
-
Mass Spectrometry (MS): Intact mass analysis can determine the molecular weight of the conjugate and reveal the distribution of NTA molecules per antibody.[7][10]
-
UV-Vis Spectroscopy: If the NTA derivative has a distinct absorbance, the DAR can be estimated from the absorbance spectrum of the conjugate.[2]
2. Analysis of Purity and Heterogeneity:
-
Size Exclusion Chromatography (SEC): Used to detect and quantify aggregates and fragments.[10]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To assess the integrity of the antibody and confirm conjugation.
-
Capillary Electrophoresis (CE): Provides high-resolution separation of charge and size variants.[4]
3. Assessment of Stability:
-
Differential Scanning Calorimetry (DSC): To determine the thermal stability (melting temperature, Tm) of the conjugate.[5][9]
-
Forced Degradation Studies: The conjugate is subjected to stress conditions (e.g., high temperature, extreme pH, light exposure) to identify potential degradation pathways.[5][6]
Mandatory Visualizations
Experimental Workflow for AB-NTA Conjugate Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of an Antibody-NTA conjugate.
Signaling Pathway Modulation by an AB-NTA Conjugate
This diagram illustrates a hypothetical scenario where an AB-NTA conjugate, after chelating a therapeutic metal ion, targets a cancer cell surface receptor (e.g., EGFR) to induce apoptosis.
Caption: Targeted induction of apoptosis via an AB-NTA-metal conjugate.
Conclusion
Antibody-NTA conjugates are a highly adaptable platform with significant potential in various biomedical fields. A thorough understanding of their physical and chemical properties is paramount for the successful design, synthesis, and application of these complex biomolecules. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers and drug development professionals working with AB-NTA conjugates. As the field of bioconjugation continues to evolve, so too will the sophistication and application of these remarkable molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugate characterization by chromatographic and electrophoretic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Physicochemical Characterization of Antibody-Drug Conjugates [labroots.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 13. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. furthlab.xyz [furthlab.xyz]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Guide: (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic Acid
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, also known as Nα,Nα-Bis(carboxymethyl)-L-lysine (BCML), is a synthetic amino acid derivative of L-lysine.[1] Its structure features a lysine backbone where the alpha-amino group has been substituted with two carboxymethyl groups, forming a nitrilotriacetic acid (NTA) moiety. This unique structure imparts significant chelating properties and has led to its use in various biochemical and pharmaceutical applications.[1] This document provides a comprehensive overview of its chemical properties, relevant experimental protocols, and key applications for professionals in research and drug development.
One notable application of Nα,Nα-Bis(carboxymethyl)-L-lysine is its activity as a competitive inhibitor of the bitter taste receptor T2R4, with a reported IC50 of 59 nM.[2] This makes it a valuable molecular tool for studying taste receptor signaling and for potential applications in taste modulation.[2]
Physicochemical and Quantitative Data
The fundamental properties of this compound are summarized below. These data are critical for experimental design, formulation, and analytical method development.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈N₂O₆ | [3][4] |
| Molecular Weight | 262.26 g/mol | [3][4][5] |
| Exact Mass | 262.11648630 Da | [4] |
| CAS Number | 113231-05-3 | [3][4] |
| Melting Point | >208°C | [6] |
| Boiling Point | 537.8°C at 760 mmHg | [3][6] |
| Density | 1.389 g/cm³ | [3][6] |
| pKa | 1.67 ± 0.10 (Predicted) | [3] |
| XLogP3 | -5.3 | [3][6] |
| Solubility | Water (Sparingly), Aqueous Acid (Slightly), Methanol (Very Slightly, Heated) | [3] |
| Appearance | Powder |
Synthesis and Workflow
The synthesis of lysine derivatives often involves multi-step processes including protection, coupling, and deprotection steps. A generalized workflow for solid-phase peptide synthesis (SPPS), a common method for creating molecules with peptide-like structures, is presented below. This workflow illustrates the logical steps from starting materials to the final purified product.
References
- 1. bluetigerscientific.com [bluetigerscientific.com]
- 2. N,N-Bis(carboxymethyl)-L-lysine | CAS#:113231-05-3 | Chemsrc [chemsrc.com]
- 3. lookchem.com [lookchem.com]
- 4. N-(5-Amino-1-carboxypentyl)iminodiacetic acid | C10H18N2O6 | CID 7019830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
Discovery and history of (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid
An In-Depth Technical Guide to (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid: Discovery, History, and Core Applications
Introduction
This compound, more commonly known by synonyms such as Nα,Nα-Bis(carboxymethyl)-L-lysine or L-Lysine-N,N-diacetic acid , is a synthetic amino acid derivative that has become a cornerstone in the field of protein purification. Structurally, it is a derivative of the essential amino acid L-lysine, where the alpha-amino group has been dicarboxymethylated. This modification transforms the lysine molecule into a powerful quadridentate chelating agent.
Its principal and most impactful application is as the functional ligand in a specialized form of affinity chromatography known as Immobilized Metal Ion Affinity Chromatography (IMAC). When coupled to a solid support (resin) and charged with a transition metal ion, typically Nickel (Ni²⁺), it forms the widely used Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity resin. This technology is instrumental for the selective purification of recombinant proteins that have been engineered to feature a polyhistidine tag (His-tag).
Discovery and History
The development of Nα,Nα-Bis(carboxymethyl)-L-lysine is intrinsically linked to the evolution of Immobilized Metal Ion Affinity Chromatography.
The Genesis of IMAC and Early Chelators: IMAC was first introduced by Porath et al. in 1975, establishing the principle of using immobilized metal ions to capture proteins based on the affinity of surface-exposed amino acid residues, primarily histidine. The first generation of these resins commonly used iminodiacetic acid (IDA) as the chelating ligand. While effective, IDA is a tridentate ligand, meaning it forms three coordinate bonds with a metal ion. When complexed with a nickel ion (which has a coordination number of six), this leaves three coordination sites available, which can sometimes lead to weaker metal binding and a higher risk of ion leaching.[1][2][3]
A Breakthrough with NTA Chemistry: A significant advancement came in 1987 when Hochuli et al. developed a novel adsorbent based on nitrilotriacetic acid (NTA) .[4][5] NTA is a quadridentate (or tetradentate) ligand, using four coordination sites to bind the nickel ion. This stronger chelation leaves only two coordination sites available for interaction with the protein's His-tag. This key innovation resulted in:
-
Higher Stability: The Ni²⁺ ion is bound more tightly, leading to significantly lower metal ion leakage, even in the presence of chelating or reducing agents.[1][2]
-
Greater Specificity: With only two sites available for binding, the interaction with the His-tag is more specific, reducing the co-purification of contaminating proteins that may have incidental surface histidines.[1][5]
The Role of the Lysine Scaffold: The specific compound of interest, Nα,Nα-Bis(carboxymethyl)-L-lysine, represents a refined implementation of NTA chemistry. A foundational patent by Hoffmann-La Roche describes the synthesis of this chelating resin.[6] By building the NTA moiety on an L-lysine core, the resulting ligand gains a hydrophilic spacer arm (the lysine side chain). This spacer effectively distances the chelating group from the backbone of the chromatography matrix (e.g., agarose), improving its accessibility to the His-tags on target proteins and minimizing steric hindrance.
Physicochemical and Chelating Properties
The compound is typically supplied as a white to off-white powder or crystalline solid.[7] Its key properties are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value |
| Systematic Name | This compound |
| Common Synonyms | Nα,Nα-Bis(carboxymethyl)-L-lysine; L-Lysine-N,N-diacetic acid; (S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid |
| Molecular Formula | C₁₀H₁₈N₂O₆ |
| Molecular Weight | 262.26 g/mol (anhydrous basis) |
| Appearance | White to off-white crystalline powder |
| Melting Point | >208 °C (decomposes) |
| Solubility | Highly soluble in water; soluble in polar organic solvents like DMF and methanol.[7] |
Table 2: Chelating and Performance Properties for IMAC
| Property | Description |
| Chelating Ligand Type | Nitrilotriacetic acid (NTA) derivative |
| Coordination | Quadridentate (4 coordination sites used to bind metal ion) |
| Common Metal Ions | Ni²⁺ (Nickel): Most common. High binding capacity and affinity. Ideal for high yield.[3][8]Co²⁺ (Cobalt): Weaker binding than Ni²⁺ but offers higher specificity, resulting in higher purity of the eluted protein.[3][8][9] |
| Binding Capacity | Typically ≥10 mg of His-tagged protein per mL of Ni-NTA resin. The exact capacity is dependent on the specific protein, its expression level, and purification conditions.[9][10] |
| Advantages over IDA | Lower Metal Leaching: Stronger, more stable complex with Ni²⁺ reduces contamination of the final product with metal ions.[1][2]Higher Specificity: Fewer non-specific protein interactions lead to a purer final product in a single step.[1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of the chelating ligand, its immobilization to form an affinity resin, and its use in protein purification.
Protocol 1: Synthesis of Nα,Nα-Bis(carboxymethyl)-L-lysine
This procedure is based on the carboxymethylation of the α-amino group of L-lysine.
Materials:
-
L-Lysine hydrochloride
-
Bromoacetic acid
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve L-Lysine hydrochloride in deionized water.
-
In a separate vessel, neutralize bromoacetic acid with a stoichiometric amount of NaOH solution, keeping the temperature low (e.g., in an ice bath).
-
Slowly add the neutralized bromoacetic acid solution to the lysine solution. A molar excess of bromoacetic acid (approx. 2.5 to 3 equivalents) is required.
-
Adjust the pH of the reaction mixture to be alkaline (pH 9-11) using a strong base like NaOH. Maintain this pH throughout the reaction.
-
Heat the mixture (e.g., to 40-50 °C) and stir for several hours (e.g., 24 hours) to allow the dicarboxymethylation to proceed.
-
After the reaction, cool the solution and acidify it with HCl to a pH of approximately 2-3. This will protonate the carboxyl groups.
-
The crude product can be purified. This may involve techniques such as ion-exchange chromatography or crystallization, often by adding ethanol to the concentrated aqueous solution to precipitate the product.
-
Collect the solid product by filtration, wash with cold water or ethanol, and dry under vacuum.
Protocol 2: Preparation of Ni-NTA Affinity Resin
This protocol, adapted from the work by Hochuli et al., describes coupling the synthesized ligand to an agarose matrix.[6]
Materials:
-
Nα,Nα-Bis(carboxymethyl)-L-lysine
-
Epoxy-activated Sepharose 6B (or similar activated agarose matrix)
-
Sodium carbonate buffer (pH ~11)
-
Ethanolamine
-
Nickel sulfate hexahydrate (NiSO₄·6H₂O) solution (e.g., 100 mM)
-
Deionized water
Procedure:
-
Ligand Coupling: Swell the epoxy-activated Sepharose 6B resin in deionized water according to the manufacturer's instructions, then wash thoroughly.
-
Dissolve Nα,Nα-Bis(carboxymethyl)-L-lysine in a sodium carbonate buffer (e.g., 0.1 M, pH 11).
-
Mix the dissolved ligand with the swollen resin slurry. Allow the coupling reaction to proceed with gentle agitation at an elevated temperature (e.g., 40 °C) for approximately 16-24 hours.
-
Blocking: After coupling, collect the resin and wash it with deionized water. To block any remaining unreacted epoxy groups, incubate the resin with an ethanolamine solution (e.g., 1 M, pH 8-9) for 4-6 hours at room temperature.
-
Washing: Wash the resin extensively with deionized water, followed by a buffer such as phosphate-buffered saline (PBS), to remove any uncoupled ligand and blocking agent.
-
Charging with Metal Ions: Equilibrate the resin in a column with deionized water.
-
Load the column with a solution of NiSO₄·6H₂O. The resin will change color (typically to a light blue or green) as it becomes charged with nickel ions.
-
Wash the column with deionized water to remove unbound nickel ions, followed by the binding buffer to be used for protein purification. The resin is now ready for use.
Protocol 3: Purification of a 6xHis-tagged Protein
This is a general workflow for IMAC using the prepared Ni-NTA resin.
Materials:
-
Prepared Ni-NTA resin in a chromatography column
-
Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-50 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0
-
Clarified cell lysate containing the His-tagged protein
Procedure:
-
Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Binding Buffer.
-
Sample Loading: Apply the clarified cell lysate to the column. The His-tagged protein will bind to the Ni-NTA resin. Collect the flow-through fraction for analysis (to check if any target protein failed to bind).
-
Washing: Wash the column with 5-10 CV of Wash Buffer. This step removes non-specifically bound proteins. The slightly higher imidazole concentration in the Wash Buffer competes with low-affinity binders.
-
Elution: Elute the bound His-tagged protein by applying the Elution Buffer to the column. The high concentration of imidazole in this buffer will compete with the His-tag for binding to the nickel ions, displacing the protein from the resin.
-
Collect the eluted fractions and analyze them (e.g., by SDS-PAGE) to confirm the purity of the protein.
-
Regeneration: The resin can be stripped of Ni²⁺ ions (e.g., using EDTA) and recharged for subsequent uses.
Mandatory Visualizations
Caption: Synthesis workflow for Nα,Nα-Bis(carboxymethyl)-L-lysine.
Caption: Principle of Immobilized Metal Ion Affinity Chromatography (IMAC).
Caption: Comparison of IDA and NTA chelating ligands for IMAC.
References
- 1. cube-biotech.com [cube-biotech.com]
- 2. marvelgent.com [marvelgent.com]
- 3. How to choose the right his-tagged purification resin [takarabio.com]
- 4. ≥97.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US5047513A - Metal chelate resins - Google Patents [patents.google.com]
- 7. Bis(carboxymethyl)-L-lysine hydrate - SRIRAMCHEM [sriramchem.com]
- 8. Affinity Resins Compared: Ni-NTA vs Cobalt vs IMAC [synapse.patsnap.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. neb.com [neb.com]
An In-depth Technical Guide to the Safe Handling of Lysine-N,N-diacetic Acid in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Lysine-N,N-diacetic acid (also known as Nα,Nα-Bis(carboxymethyl)-L-lysine), a chelating agent utilized in various research and development applications, including peptide synthesis and the preparation of chelating resins for protein chromatography. Given the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, this document incorporates safety data from structurally similar compounds, such as iminodiacetic acid and its derivatives, to provide a thorough overview of potential hazards and safe handling practices.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of Lysine-N,N-diacetic acid is fundamental for its safe handling and use in experimental settings. The data presented below has been compiled from available supplier information and supplemented with data from related compounds where necessary.
| Property | Value | Source |
| Chemical Name | Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate | Sigma-Aldrich |
| Synonyms | Lysine-N,N-diacetic acid | Inferred |
| CAS Number | 941689-36-7 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₈N₂O₆ · xH₂O | Sigma-Aldrich |
| Molecular Weight | 262.26 g/mol (anhydrous basis) | Sigma-Aldrich |
| Appearance | Powder | Sigma-Aldrich |
| Melting Point | 214 - 216 °C (for L-Lysine) | Fisher Scientific[1] |
| Decomposition Temp. | 215 °C (for L-Lysine) | Fisher Scientific[1] |
| Solubility | No data available. Assumed to be water-soluble based on structure. | |
| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich |
Toxicological Information and Hazard Identification
| Hazard Category | Description | Precautionary Statements |
| Skin Corrosion/Irritation | May cause skin irritation. | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] |
Note: The toxicological data is inferred from structurally similar compounds and should be used as a precautionary guideline.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is paramount when handling Lysine-N,N-diacetic acid to minimize exposure and ensure a safe laboratory environment.
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling the powder form to minimize dust inhalation.[5][6]
-
Ensure that safety showers and eyewash stations are readily accessible in the immediate vicinity of the handling area.[4][5]
The following PPE is mandatory when handling Lysine-N,N-diacetic acid:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4][5][7] | To prevent eye contact with dust or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4][5][6][7] | To prevent skin contact. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated dust mask should be worn when handling the powder. | To prevent inhalation of dust particles. |
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[5][6]
-
Do not eat, drink, or smoke in the laboratory.[5]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3][4][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3][4][9] |
Accidental Release and Disposal
-
Minor Spill: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2][5]
-
Major Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and clean it up using methods that do not generate dust. Prevent the material from entering drains or waterways.[4]
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter the sewer system.
Visualized Workflows and Logical Relationships
To further aid in the safe handling and emergency preparedness for Lysine-N,N-diacetic acid, the following diagrams illustrate key procedures.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. carlroth.com [carlroth.com]
- 8. L-Lysine, acetate (1:1) | C8H18N2O4 | CID 104152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. edvotek.com [edvotek.com]
Commercial suppliers of Nα,Nα-Bis(carboxymethyl)-L-lysine
An In-Depth Technical Guide to Nα,Nα-Bis(carboxymethyl)-L-lysine for Researchers and Drug Development Professionals
Introduction
Nα,Nα-Bis(carboxymethyl)-L-lysine, also known as ANTA or (S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid, is a synthetic amino acid derivative with significant utility in various biochemical and pharmaceutical applications. Its structure, featuring a tricarboxylic acid group, imparts strong metal-chelating properties, making it a valuable tool for protein purification, biosensor development, and peptide synthesis.[1] This guide provides a comprehensive overview of its commercial availability, technical specifications, and key applications, complete with experimental insights and workflow visualizations.
Commercial Availability and Specifications
Several commercial suppliers offer Nα,Nα-Bis(carboxymethyl)-L-lysine, typically as a hydrate in powder form.[2] The quality and specifications can vary between suppliers, making direct comparison essential for research and development purposes. The following table summarizes the technical data from prominent vendors.
| Supplier | Product Name | Purity/Assay | Molecular Weight (Anhydrous) | CAS Number | Form | Storage |
| Sigma-Aldrich | Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate | ≥97.0% (TLC) | 262.26 g/mol | 941689-36-7 | Powder | Room Temp |
| MedChemExpress | Nα,Nα-Bis(carboxymethyl)-L-lysine | 98.80% | 262.26 g/mol | 113231-05-3 | Solid | 4°C, protect from light |
| Biosynth | Nalpha,Nalpha-Bis-(carboxymethyl)-L-lysine | >95% (Area-%) | 262.26 g/mol | 113231-05-3 | White/Off-White Powder | <-15°C, dry, inert gas |
| ChemScene | Nα,Nα-Bis(carboxymethyl)-L-lysine | ≥97% | 262.26 g/mol | 113231-05-3 | - | 4°C |
| SRIRAMCHEM | Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate | ≥98% | ~254.26 g/mol | 941689-36-7 | White to off-white crystalline powder | - |
| Molecular Depot | Nα,Nα-Bis(carboxymethyl)-L-lysine Hydrate | Biotechnology Grade | 262.26 g/mol | - | Powder | Room Temp, dry |
Note: The compound is often supplied as a hydrate (· xH₂O), and the molecular weight of the hydrated form may vary. Some suppliers note the potential presence of inorganic salts.[1]
Key Applications and Experimental Protocols
The unique chelating and structural properties of Nα,Nα-Bis(carboxymethyl)-L-lysine underpin its use in several advanced scientific applications.
Metal Chelation for Protein Purification
A primary application is in the preparation of chelating resins for immobilized metal affinity chromatography (IMAC), particularly for purifying proteins containing neighboring histidine residues (His-tags).
Experimental Protocol: Synthesis of Magnetic Nanoparticles for His-Tag Protein Purification
This protocol is based on a methodology for creating superparamagnetic Fe₃O₄/Au nanoparticles functionalized with Nα,Nα-Bis(carboxymethyl)-L-lysine (ANTA) for the efficient purification of His-tagged proteins.
-
Nanoparticle Synthesis : Synthesize Fe₃O₄/Au core-shell nanoparticles.
-
Surface Functionalization : The nanoparticles are surface-modified by conjugating Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate (ANTA) to the gold shell.
-
Metal Ion Chelation : The ANTA-functionalized nanoparticles are incubated with a solution of Co²⁺ ions, which chelate to the ANTA ligand, forming Fe₃O₄/Au–ANTA–Co²⁺ nanoparticles.
-
Protein Binding : The activated nanoparticles are incubated with a cell lysate containing the His-tagged target protein. The histidine residues on the protein form a coordination bond with the immobilized Co²⁺.
-
Magnetic Separation : The nanoparticle-protein complexes are separated from the lysate using an external magnetic field.
-
Washing : The separated complexes are washed with buffer to remove non-specifically bound proteins.
-
Elution : The purified His-tagged protein is eluted from the nanoparticles using a buffer with a high concentration of imidazole or a low pH, which disrupts the coordination bond.
Caption: Workflow for His-tagged protein purification using ANTA.
Bitter Taste Receptor Inhibition
Nα,Nα-Bis(carboxymethyl)-L-lysine is a potent competitive inhibitor of the bitter taste receptor T2R4, with a reported IC₅₀ of 59 nM.[3] This makes it a valuable pharmacological tool for studying taste signaling pathways.
Experimental Protocol: T2R4 Inhibition and Downstream Signaling
In a study performed in HEK293T cells overexpressing T2R4 and the G-protein Gα16/44, the following observations were made:[3]
-
Agonist Stimulation : Quinine, a known T2R4 agonist, causes a decrease in the basal activation state of the downstream effector Rac1.
-
Inhibitor Application : Pre-incubation of the cells with 60 nM Nα,Nα-Bis(carboxymethyl)-L-lysine for 15 minutes blocks the effect of quinine on Rac1 activity.
-
Control : The inhibitor had no effect on Rac1 activity in control cells that did not express the T2R4 receptor.
-
Constitutively Active Mutant : The compound was also shown to decrease the basal activity of a constitutively active T2R4 mutant (H214A) by 40%, demonstrating its inverse agonist properties.
Caption: T2R4 signaling pathway and point of inhibition.
Biosensor Development
The compound is used as a functionalizing agent in the fabrication of advanced biosensors. Its carboxyl groups provide anchor points for immobilizing other molecules.
Experimental Protocol: Functionalized Graphene Oxide Biosensor
In the development of a biosensor for detecting the nerve agent paraoxon, Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate was used as part of a step-by-step process to anchor materials onto a graphene oxide (GO) base. The tricarboxylic acid structure is crucial for creating a stable, functionalized surface capable of participating in the detection mechanism.
Caption: Logical workflow for biosensor fabrication.
Analytical Characterization
For quality control and experimental validation, researchers can rely on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) : ¹H-NMR is used to confirm the chemical structure. A published spectrum in D₂O shows characteristic peaks at approximately 4.49 ppm (m, 5H), 3.35 ppm (t, 2H), 2.17 ppm (m, 2H), and 1.71 ppm (m, 4H).[4]
-
Mass Spectrometry (MS) : Tandem mass spectrometry is used for quantification in biological matrices like plasma.[5] Common mass transitions monitored for the related compound Nε-(carboxymethyl)lysine are 205.1→84.1.[5] Suppliers often provide batch-specific MS data to confirm mass and purity.[6]
-
Thin-Layer Chromatography (TLC) : Used by suppliers like Sigma-Aldrich as a measure of purity (≥97.0%).
Conclusion
Nα,Nα-Bis(carboxymethyl)-L-lysine is a versatile and powerful chemical tool for researchers in biochemistry, drug discovery, and materials science. Its commercial availability from multiple suppliers provides options for sourcing, but careful consideration of purity and intended application is critical. The established protocols in protein purification, receptor inhibition, and biosensor fabrication highlight its importance and provide a solid foundation for future innovation.
References
- 1. ≥97.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. moleculardepot.com [moleculardepot.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rsc.org [rsc.org]
- 5. Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bis(carboxymethyl)-L-lysine hydrate - SRIRAMCHEM [sriramchem.com]
Methodological & Application
Protocol for using Lysine-N,N-diacetic acid in His-tag protein purification
A note on Lysine-N,N-diacetic acid (L-NTA): Extensive research did not yield specific application notes or established protocols for the use of Lysine-N,N-diacetic acid (L-NTA) as a chelating agent in His-tag protein purification. The industry standard and widely documented chelating agent for this application is Nitrilotriacetic acid (NTA) . It is possible that L-NTA is a specialized or proprietary reagent, or there may be a confusion in the nomenclature. The following application notes and protocols are for the standard and extensively validated NTA-based resins, which are fundamental to Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins.
Application Notes
Introduction to His-Tag Protein Purification
Immobilized Metal Affinity Chromatography (IMAC) is a widely used method for the purification of recombinant proteins that have been engineered to include a polyhistidine tag (His-tag), typically consisting of six to ten consecutive histidine residues.[1][2] This tag can be located at either the N- or C-terminus of the protein of interest.[1] The principle of IMAC is based on the specific interaction between the imidazole side chains of the histidine residues in the His-tag and divalent metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺), which are immobilized on a chromatography resin.[1][2]
The chelating agent used to immobilize the metal ions onto the resin is a critical component of the system. Nitrilotriacetic acid (NTA) is a tetradentate chelating agent, meaning it has four sites to bind a metal ion.[3][4] This strong interaction minimizes metal ion leaching from the resin during the purification process, leading to higher purity and yield of the target protein.[3]
Principle of Ni-NTA Chromatography
The purification process using Ni-NTA resin involves several key steps:
-
Binding: The cell lysate containing the His-tagged protein is passed through the Ni-NTA resin. At a pH of around 8.0, the histidine residues in the His-tag are deprotonated and can efficiently bind to the immobilized nickel ions.[1]
-
Washing: Non-specifically bound proteins are removed by washing the resin with a buffer containing a low concentration of a competitive agent, such as imidazole (typically 10-20 mM).[5] This helps to increase the purity of the final protein sample.
-
Elution: The bound His-tagged protein is then eluted from the resin by disrupting the interaction with the nickel ions. This is most commonly achieved by using a high concentration of imidazole (typically 250-500 mM) in the elution buffer, which competes with the His-tag for binding to the Ni-NTA resin.[1] Alternatively, a reduction in pH to below 6.0 can also be used for elution, as it protonates the histidine residues, preventing their interaction with the nickel ions.[1]
Comparison of Chelating Ligands
While NTA is the most common chelating ligand for His-tag protein purification, another frequently used ligand is Iminodiacetic acid (IDA). The choice between NTA and IDA can impact the purity and yield of the purified protein.
| Feature | Iminodiacetic Acid (IDA) | Nitrilotriacetic Acid (NTA) |
| Coordination Sites | Tridentate (3 sites) | Tetradentate (4 sites) |
| Metal Ion Affinity | Lower | Higher |
| Protein Binding Capacity | Generally higher | Generally lower |
| Purity of Eluted Protein | Often lower due to non-specific binding | Typically higher |
| Metal Ion Leaching | Higher | Substantially lower |
| Resistance to Chelators (e.g., EDTA) | Lower | Higher |
| Resistance to Reducing Agents (e.g., DTT) | Lower | Higher |
| Cost | Generally less expensive | Generally more expensive |
This table summarizes the general characteristics of IDA and NTA resins. Actual performance may vary depending on the specific protein and experimental conditions.[6][7][8]
Experimental Protocols
Reagent and Buffer Preparation
It is recommended to filter all buffers through a 0.45 µm filter before use.
Lysis Buffer (Native Conditions)
-
50 mM Sodium Phosphate (NaH₂PO₄)
-
300 mM Sodium Chloride (NaCl)
-
10 mM Imidazole
-
Adjust pH to 8.0
Wash Buffer (Native Conditions)
-
50 mM Sodium Phosphate (NaH₂PO₄)
-
300 mM Sodium Chloride (NaCl)
-
20 mM Imidazole
-
Adjust pH to 8.0
Elution Buffer (Native Conditions)
-
50 mM Sodium Phosphate (NaH₂PO₄)
-
300 mM Sodium Chloride (NaCl)
-
250 mM Imidazole
-
Adjust pH to 8.0
Lysis Buffer (Denaturing Conditions)
-
100 mM Sodium Phosphate (NaH₂PO₄)
-
10 mM Tris-HCl
-
8 M Urea
-
Adjust pH to 8.0
Wash Buffer (Denaturing Conditions)
-
100 mM Sodium Phosphate (NaH₂PO₄)
-
10 mM Tris-HCl
-
8 M Urea
-
Adjust pH to 6.3
Elution Buffer (Denaturing Conditions)
-
100 mM Sodium Phosphate (NaH₂PO₄)
-
10 mM Tris-HCl
-
8 M Urea
-
Adjust pH to 4.5
Resin Regeneration Buffers
-
Stripping Buffer: 100 mM EDTA, 0.5 M NaCl, 20 mM Tris-HCl, pH 8.0
-
Recharging Buffer: 100 mM NiSO₄
Protocol for His-Tag Protein Purification under Native Conditions
This protocol is suitable for soluble His-tagged proteins.
-
Resin Equilibration:
-
Add the desired amount of Ni-NTA resin slurry to a chromatography column.
-
Allow the storage buffer to drain by gravity.
-
Equilibrate the resin by washing with 5-10 column volumes of Lysis Buffer.
-
-
Sample Preparation and Loading:
-
Thaw the cell pellet expressing the His-tagged protein on ice.
-
Resuspend the cell pellet in Lysis Buffer (e.g., 5 mL per gram of wet cells).
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Carefully collect the clarified supernatant and load it onto the equilibrated Ni-NTA column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.5-1 mL/min).
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Collect the wash fractions for analysis by SDS-PAGE.
-
-
Elution:
-
Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.
-
Collect the eluate in fractions (e.g., 1 mL fractions).
-
Analyze the eluted fractions by SDS-PAGE to identify the fractions containing the purified protein.
-
-
Analysis:
-
Run samples of the crude lysate, flow-through, wash fractions, and elution fractions on an SDS-PAGE gel to assess the purity of the target protein.
-
Protocol for His-Tag Protein Purification under Denaturing Conditions
This protocol is suitable for His-tagged proteins that are expressed in inclusion bodies.
-
Resin Equilibration:
-
Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer (Denaturing Conditions).
-
-
Sample Preparation and Loading:
-
Resuspend the cell pellet in Lysis Buffer (Denaturing Conditions).
-
Stir the suspension for 1 hour at room temperature to solubilize the inclusion bodies.
-
Centrifuge the lysate at 10,000 x g for 30 minutes at room temperature.
-
Load the clarified supernatant onto the equilibrated column.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer (Denaturing Conditions).
-
-
Elution:
-
Elute the protein with 5-10 column volumes of Elution Buffer (Denaturing Conditions).
-
Collect fractions and analyze by SDS-PAGE.
-
-
Refolding (if necessary):
-
The purified protein under denaturing conditions will likely need to be refolded to regain its biological activity. This typically involves dialysis against a series of buffers with decreasing concentrations of the denaturant.
-
Visualizations
Caption: Workflow for His-tag protein purification using Ni-NTA chromatography.
Caption: Interaction of Ni-NTA with the His-tag of a protein.
References
- 1. Purification of His-tagged Proteins | evitria Antibody Services [evitria.com]
- 2. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Complete analysis of tag protein purification fillers: an in-depth guide from principles to applications [absin.net]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. cube-biotech.com [cube-biotech.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Immobilized Metal Affinity Chromatography (IMAC) with (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immobilized Metal Affinity Chromatography (IMAC) is a widely utilized technique for the purification of recombinant proteins, primarily those engineered to feature a polyhistidine tag (His-tag). This method relies on the principle of coordination chemistry, where the imidazole side chains of histidine residues form coordinate bonds with transition metal ions immobilized on a chromatography matrix. The chelating ligand, which holds the metal ion, is a critical component of the IMAC resin, influencing its specificity and binding capacity.
This document provides detailed application notes and protocols for the use of a specific chelating ligand, (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, also known as Nα,Nα-Bis(carboxymethyl)-L-lysine or Lysine-NTA. This ligand is a derivative of the commonly used nitrilotriacetic acid (NTA) and is employed as a metal-chelating adsorbent for the affinity purification of His-tagged proteins.[1] While specific performance data for Lysine-NTA is not extensively published, the following protocols, based on standard NTA resin procedures, provide a robust starting point for optimization.
Principle of Lysine-NTA IMAC
The Lysine-NTA ligand is a tetradentate chelating agent, meaning it can form four coordination bonds with a metal ion, typically Nickel (Ni²⁺). This leaves two coordination sites on the metal ion available to interact with the imidazole rings of the His-tag on the target protein. The lysine backbone of the chelating agent may offer unique steric or hydrophilic properties to the resin, potentially influencing non-specific binding and overall purification performance. The purification process involves four main stages: equilibration of the resin, binding of the His-tagged protein, washing away unbound contaminants, and finally, eluting the purified protein.
Data Presentation: Comparative Performance of IMAC Resins
While specific quantitative data for this compound coupled resins is limited in publicly available literature, the following tables provide a summary of typical performance characteristics for standard IMAC resins. These values can serve as a benchmark for researchers using Lysine-NTA-based resins.
Table 1: Typical Binding Capacities of Ni-NTA Resins
| Resin Type | Matrix | Binding Capacity (mg protein/mL resin) |
| Standard Ni-NTA | 6% Cross-linked Agarose | >50 |
| High-Capacity Ni-NTA | Highly cross-linked 4% agarose | >50 |
| Standard Ni-NTA | 4% Agarose | >20 |
Table 2: Comparison of Different Metal Ions in IMAC [2][3][4][5]
| Metal Ion | Affinity for His-tag | Specificity | Recommended Use |
| Nickel (Ni²⁺) | Strong | Moderate | General purpose, high yield purification. |
| Cobalt (Co²⁺) | Weaker than Ni²⁺ | High | High purity applications. |
| Copper (Cu²⁺) | Strongest | Low | When maximum binding is required; can lead to lower purity. |
| Zinc (Zn²⁺) | Weakest | High | When high specificity is needed and lower yield is acceptable. |
Table 3: Comparison of Common Chelating Ligands [2][4]
| Chelating Ligand | Metal Coordination Sites | Binding Strength | Potential for Metal Leaching |
| NTA (Nitrilotriacetic acid) | 4 | Strong | Low |
| IDA (Iminodiacetic acid) | 3 | Weaker than NTA | Higher than NTA |
| Lysine-NTA | 4 | Expected to be similar to NTA | Expected to be low |
Experimental Protocols
The following are detailed protocols for the purification of His-tagged proteins using a resin functionalized with this compound and charged with Ni²⁺ ions. These protocols are provided for both native and denaturing conditions.
Protocol 1: Purification under Native Conditions
This protocol is suitable for soluble proteins where maintaining the native conformation and activity is crucial.
Materials:
-
Equilibration/Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.
-
Stripping Buffer: 50 mM sodium phosphate, 300 mM NaCl, 100 mM EDTA, pH 8.0.
-
Recharging Buffer: 100 mM NiSO₄.
-
Clarified cell lysate containing the His-tagged protein.
Procedure:
-
Resin Preparation:
-
If the resin is in a storage solution (e.g., 20% ethanol), gently resuspend the slurry and transfer the desired amount to a suitable column.
-
Allow the storage solution to drain by gravity flow.
-
Wash the resin with 5-10 column volumes (CV) of deionized water.
-
-
Equilibration:
-
Equilibrate the column with 5-10 CV of Equilibration/Binding Buffer.
-
-
Sample Loading:
-
Load the clarified cell lysate onto the column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.5-1 mL/min for a 1 mL column).
-
Collect the flow-through fraction for analysis (e.g., by SDS-PAGE) to assess binding efficiency.
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance at 280 nm of the wash effluent until it returns to baseline.
-
-
Elution:
-
Elute the bound His-tagged protein with 5-10 CV of Elution Buffer.
-
Collect fractions of 0.5-1 CV and analyze them for the presence of the target protein.
-
-
Regeneration:
-
To reuse the resin, wash with 5-10 CV of deionized water.
-
Strip the Ni²⁺ ions by washing with 5 CV of Stripping Buffer.
-
Wash with 10 CV of deionized water.
-
Recharge the column by incubating with 2 CV of Recharging Buffer for 10-15 minutes.
-
Wash with 5-10 CV of deionized water to remove excess Ni²⁺ ions.
-
For storage, equilibrate the resin with 20% ethanol and store at 4°C.
-
Protocol 2: Purification under Denaturing Conditions
This protocol is used for proteins that are expressed in inclusion bodies and require solubilization with strong denaturants.
Materials:
-
Denaturing Equilibration/Binding Buffer: 100 mM sodium phosphate, 10 mM Tris, 8 M urea (or 6 M guanidine hydrochloride), pH 8.0.
-
Denaturing Wash Buffer: 100 mM sodium phosphate, 10 mM Tris, 8 M urea, pH 6.3.
-
Denaturing Elution Buffer: 100 mM sodium phosphate, 10 mM Tris, 8 M urea, pH 4.5 or 5.9.
-
Solubilized inclusion bodies containing the His-tagged protein.
Procedure:
-
Resin Preparation and Equilibration:
-
Follow the same resin preparation steps as in the native protocol.
-
Equilibrate the column with 5-10 CV of Denaturing Equilibration/Binding Buffer.
-
-
Sample Loading:
-
Load the solubilized and clarified inclusion body preparation onto the column.
-
-
Washing:
-
Wash the column with 10-20 CV of Denaturing Wash Buffer. The lower pH of this buffer helps to remove non-specific binders.
-
-
Elution:
-
Elute the protein with 5-10 CV of Denaturing Elution Buffer. The acidic pH will protonate the histidine residues, disrupting their coordination with the nickel ions.
-
Collect fractions and neutralize them immediately with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0) if the protein is to be refolded.
-
-
Regeneration:
-
Follow the same regeneration protocol as for native conditions.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the IMAC experimental workflow.
Caption: Experimental workflow for IMAC purification.
Caption: IMAC binding and elution principle.
References
Application Notes and Protocols: Nε,Nε-Bis(carboxymethyl)-L-lysine in Proteomics Research
Introduction
These application notes provide a comprehensive overview of the role and analysis of Nε,Nε-Bis(carboxymethyl)-L-lysine (CML) in proteomics research. CML is a prominent advanced glycation end product (AGE) formed through non-enzymatic reactions between reducing sugars and the ε-amino group of lysine residues in proteins. This post-translational modification is a key biomarker for oxidative stress and has been implicated in the pathogenesis of various age-related and metabolic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.
It is important to distinguish Nε,Nε-Bis(carboxymethyl)-L-lysine (CML), the AGE, from Nα,Nα-Bis(carboxymethyl)-L-lysine, a synthetic amino acid derivative. While both share a similar nomenclature, the latter is primarily utilized as a chelating agent in various biochemical applications and is not the focus of these proteomics-focused application notes.[1][2][3][4][5][6] This document will focus exclusively on the proteomics applications of Nε,Nε-Bis(carboxymethyl)-L-lysine.
The accumulation of CML-modified proteins can lead to cellular dysfunction through mechanisms such as impaired protein function, protein cross-linking, and the activation of pro-inflammatory signaling pathways, primarily through the Receptor for Advanced Glycation End Products (RAGE).[7][8][9][10] The quantification of CML in biological samples and the identification of CML-modified proteins are therefore crucial for understanding disease mechanisms and for the development of novel diagnostic and therapeutic strategies.
These notes are intended for researchers, scientists, and drug development professionals engaged in proteomics and biomedical research.
Applications in Proteomics Research
The study of CML in proteomics has several key applications:
-
Biomarker of Disease: CML levels in plasma, serum, and tissues are elevated in numerous pathological conditions, making it a valuable biomarker for disease diagnosis, prognosis, and monitoring of therapeutic interventions.[11][12][13][14][15]
-
Understanding Disease Pathophysiology: Identifying the specific proteins modified by CML and the sites of modification provides insights into the molecular mechanisms underlying disease. This can reveal how glycation impacts protein function and cellular pathways.
-
Drug Development: Targeting the formation of CML or its interaction with RAGE is a promising therapeutic strategy. Proteomics workflows can be used to assess the efficacy of drugs that inhibit AGE formation or block RAGE signaling.
-
Aging Research: CML accumulation is a hallmark of the aging process. Proteomic analysis of CML allows for the investigation of the role of glycation in age-related cellular and tissue decline.[16]
Quantitative Data Summary
The following tables summarize quantitative data on CML levels in various human cohorts, as determined by mass spectrometry-based methods. These data highlight the association of elevated CML with different disease states.
Table 1: Plasma/Serum Nε-(carboxymethyl)-L-lysine (CML) Concentrations in Different Patient Populations
| Patient Group | CML Concentration (Mean ± SD or Median ± IQR) | Control Group Concentration (Mean ± SD or Median ± IQR) | Fold Change | Reference |
| Uremia Patients | Significantly higher than healthy subjects and diabetic patients (P<0.001) | 16.6 ± 7.8 ng/mL | - | [12] |
| Hemodialysis Patients (n=17) | 7.26 ± 1.36 µmol/L | 2.80 ± 0.40 µmol/L (Healthy, n=10) | ~2.6 | [17] |
| Peritoneal Dialysis Patients (n=9) | 8.01 ± 3.80 µmol/L | 2.80 ± 0.40 µmol/L (Healthy, n=10) | ~2.9 | [17] |
| Chronic Kidney Disease (CKD) without Diabetes (n=22) | 658.4 ± 434.3 ng/mL | - | - | [13][15] |
| CKD with Type 2 Diabetes (n=55) | 431.3 ± 327.9 ng/mL | - | - | [13][15] |
| Type 2 Diabetes without CKD (n=21) | 273.9 ± 134.2 ng/mL | - | - | [13][15] |
| General Population Study (BRHS, n=1664) | 2.7 µM (Median: 2.5 µM, IQR: 2.0–3.2 µM) | - | - | [11] |
Table 2: Method Performance for LC-MS/MS Quantification of CML
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.16 µM | [11] |
| 10 ng/mL | [12] | |
| 0.02 µmol/L | [17] | |
| Linear Range | 0.25 - 10 µM | [11] |
| 10 - 1000 ng/mL | [12] | |
| Intra-assay Coefficient of Variation (CV) | 17.2% | [11] |
| <7.2% | [17] | |
| Inter-assay Coefficient of Variation (CV) | 18.1% | [11] |
| <8.5% | [17] | |
| Mean Recovery | >90% | [12] |
| 92% | [17] |
Experimental Protocols
Protocol 1: Quantification of Total Nε-(carboxymethyl)-L-lysine in Plasma/Serum by LC-MS/MS
This protocol details the steps for the quantitative analysis of total protein-bound CML in plasma or serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Plasma/Serum samples
-
Nε-(carboxymethyl)-L-lysine (CML) standard
-
Deuterated CML internal standard (e.g., CML-d2 or CML-d4)
-
Trichloroacetic acid (TCA)
-
Sodium borohydride
-
Sodium tetraborate buffer
-
6 M Hydrochloric acid (HCl)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
2. Sample Preparation:
-
Reduction and Protein Precipitation:
-
Thaw plasma/serum samples on ice.
-
To 10 µL of plasma, add 300 µL of a freshly prepared solution of 0.2 M sodium tetraborate containing 0.1 M sodium borohydride. This step reduces Amadori products to prevent their conversion to CML during acid hydrolysis.[11][18]
-
Incubate overnight at 4°C.
-
Add the deuterated CML internal standard.
-
Precipitate proteins by adding an equal volume of ice-cold 20% TCA.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the protein pellet with 10% TCA.
-
-
Acid Hydrolysis:
-
Resuspend the protein pellet in 1 mL of 6 M HCl.
-
Hydrolyze the protein by incubating at 110°C for 24 hours in a sealed, nitrogen-flushed tube.
-
After hydrolysis, cool the samples to room temperature.
-
Evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Cleanup (SPE - Optional but Recommended):
-
Reconstitute the dried hydrolysate in a suitable buffer for SPE (e.g., 0.1% FA in water).
-
Condition an appropriate SPE cartridge (e.g., C18 or mixed-mode cation exchange) according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the CML and internal standard using an appropriate elution solvent (e.g., ACN with 0.1% FA).
-
Dry the eluate and reconstitute in the initial LC mobile phase.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column can be used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, hold for a few minutes, then ramp up to a high percentage of B to elute the analytes, followed by a re-equilibration step. An example gradient could be: 0-5 min, 10% B; 5-6 min, 10-99% B; 6-7 min, 99% B; 7-8 min, 99-10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for both CML and the deuterated internal standard.
-
Calculate the ratio of the CML peak area to the internal standard peak area.
-
Generate a standard curve by plotting the peak area ratios of known concentrations of CML standards versus their concentrations.
-
Determine the concentration of CML in the samples by interpolating their peak area ratios on the standard curve.
-
Normalize the CML concentration to the total protein concentration or total lysine concentration in the original sample for more accurate comparisons between samples.[11]
Experimental Workflow for CML Quantification
Caption: Workflow for CML quantification in biological samples.
Signaling Pathways Involving CML
CML exerts its biological effects primarily through the activation of the Receptor for Advanced Glycation End Products (RAGE). The binding of CML-modified proteins to RAGE initiates a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and cellular dysfunction.
CML-RAGE Signaling Pathway
Caption: CML-RAGE signaling cascade.
Pathway Description:
-
Ligand Binding: CML-modified proteins bind to the extracellular domain of RAGE.[7][8]
-
Signal Transduction: This binding event triggers a conformational change in RAGE, leading to the recruitment and activation of various downstream signaling molecules.
-
Activation of Key Pathways:
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK and p38, are activated, which in turn can lead to the activation of transcription factors.[7]
-
Protein Kinase C (PKC): RAGE activation can also stimulate PKC, another important signaling intermediate.
-
NADPH Oxidase: RAGE signaling leads to the activation of NADPH oxidase, a major source of cellular reactive oxygen species (ROS). The resulting increase in oxidative stress further propagates cellular damage.[10]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway can also be activated by RAGE, influencing cell proliferation and survival.[10]
-
-
NF-κB Activation: A central event in RAGE signaling is the activation of the transcription factor NF-κB. This is often mediated by the upstream MAPK and PKC pathways, as well as by increased ROS levels.
-
Cellular Responses: Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory and pro-thrombotic genes, including:
-
Pro-inflammatory Cytokines: Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[10]
-
Adhesion Molecules: Vascular Cell Adhesion Molecule-1 (VCAM-1), which promotes the recruitment of inflammatory cells.[10]
-
The expression of RAGE itself is also upregulated by NF-κB, creating a positive feedback loop that amplifies the inflammatory response.
-
Conclusion
The analysis of Nε,Nε-Bis(carboxymethyl)-L-lysine is a critical aspect of proteomics research aimed at understanding the molecular basis of aging and age-related diseases. The protocols and information provided in these application notes offer a framework for the accurate quantification of CML and for deciphering its role in pathological signaling pathways. The continued application of advanced proteomic techniques will undoubtedly shed further light on the complex biological consequences of CML formation and will aid in the development of targeted therapies to mitigate its detrimental effects.
References
- 1. biosynth.com [biosynth.com]
- 2. Bis(carboxymethyl)-L-lysine hydrate - SRIRAMCHEM [sriramchem.com]
- 3. ≥97.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.cn]
- 4. moleculardepot.com [moleculardepot.com]
- 5. chemscene.com [chemscene.com]
- 6. Nalpha,Nalpha-Bis-(carboxymethyl)-L-lysine | CymitQuimica [cymitquimica.com]
- 7. Nε-(1-Carboxymethyl)-L-lysine/RAGE Signaling Drives Metastasis and Cancer Stemness through ERK/NFκB axis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. KEGG PATHWAY: ocu04933 [kegg.jp]
- 11. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative determination of ɛ-N-carboxymethyl-L-lysine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serum Levels of Nε-(Carboxymethyl)-Lysine in Chronic Kidney Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N(epsilon)-(carboxymethyl)lysine levels in patients with type 2 diabetes: role of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serum Levels of Nε-(Carboxymethyl)-Lysine in Chronic Kidney Disease and Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous Determination of Nε-(carboxymethyl) Lysine and Nε-(carboxyethyl) Lysine in Different Sections of Antler Velvet after Various Processing Methods by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Analysis of Nα,Nα-Bis(carboxymethyl)-L-lysine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα,Nα-Bis(carboxymethyl)-L-lysine (BCM-Lysine) is a lysine derivative with significant potential in various biomedical and pharmaceutical applications, including its use as a chelating agent and in the development of bioconjugates.[1] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, connectivity, and conformation in solution.[2] This document provides detailed application notes and experimental protocols for the comprehensive structural analysis of BCM-Lysine using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Key NMR Techniques for Structural Elucidation
A combination of NMR experiments is employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the covalent structure of BCM-Lysine.
-
¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule.
-
Correlation SpectroscopY (COSY): A 2D experiment that identifies protons that are coupled to each other, typically through two or three bonds.[3] This is crucial for tracing the connectivity of protons within the lysine backbone and the carboxymethyl groups.
-
Heteronuclear Single Quantum Coherence (HSQC): A 2D experiment that correlates directly bonded ¹H and ¹³C nuclei.[4] This allows for the direct assignment of carbon signals based on their attached protons.
-
Heteronuclear Multiple Bond Correlation (HMBC): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds.[4] This is instrumental in identifying long-range connectivities and confirming the overall molecular structure, particularly the attachment of the carboxymethyl groups to the α-nitrogen.
Predicted and Comparative NMR Data
Due to the limited availability of experimental NMR data for Nα,Nα-Bis(carboxymethyl)-L-lysine in the public domain, predicted ¹H and ¹³C NMR chemical shifts are provided below. For comparative purposes, experimental data for the parent amino acid, L-lysine, and the closely related N-acetyl-bis(carboxymethyl)-L-lysine are also included.
| Atom | L-Lysine (Experimental ¹H) [5] | L-Lysine (Experimental ¹³C) [5] | N-acetyl-bis(carboxymethyl)-L-lysine (Experimental ¹H) [6] | Nα,Nα-Bis(carboxymethyl)-L-lysine (Predicted ¹H) | Nα,Nα-Bis(carboxymethyl)-L-lysine (Predicted ¹³C) |
| α-CH | 3.745 ppm | 57.190 ppm | ~4.49 ppm (m) | 3.8 - 4.0 ppm | 60 - 65 ppm |
| β-CH₂ | 1.895 ppm | 32.628 ppm | ~2.17 ppm (m) | 1.9 - 2.1 ppm | 30 - 35 ppm |
| γ-CH₂ | 1.465 ppm | 24.145 ppm | ~1.71 ppm (m) | 1.5 - 1.7 ppm | 22 - 27 ppm |
| δ-CH₂ | 1.716 ppm | 29.137 ppm | ~1.71 ppm (m) | 1.7 - 1.9 ppm | 28 - 33 ppm |
| ε-CH₂ | 3.012 ppm | 41.754 ppm | ~3.35 ppm (t) | 2.9 - 3.1 ppm | 40 - 45 ppm |
| N-CH₂ | - | - | ~4.49 ppm (m) | 3.5 - 3.7 ppm | 50 - 55 ppm |
| C=O (Lys) | - | 177.484 ppm | - | - | 175 - 180 ppm |
| C=O (CM) | - | - | - | - | 170 - 175 ppm |
| CH₃ (acetyl) | - | - | ~2.17 ppm (m) | - | - |
Note: Predicted values are estimates and may vary depending on the solvent, pH, and temperature. The experimental data for the N-acetylated derivative shows a multiplet around 4.49 ppm integrating to 5 protons, which includes the α-CH and the two N-CH₂ groups, and a multiplet at 2.17 ppm which includes the β-CH₂ and the acetyl CH₃ group.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
Nα,Nα-Bis(carboxymethyl)-L-lysine sample
-
Deuterium oxide (D₂O, 99.9%)
-
NMR tubes (5 mm, high precision)
-
Pipettes and vials
-
pH meter and appropriate standards (optional, for pH-dependent studies)
-
Internal standard (e.g., DSS or TSP) (optional, for precise chemical shift referencing)
Protocol:
-
Weigh approximately 5-10 mg of the BCM-Lysine sample for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.[7]
-
Dissolve the sample in 0.6-0.7 mL of D₂O in a clean vial.[7]
-
Gently vortex or shake the vial to ensure complete dissolution.
-
If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Carefully transfer the clear solution into the NMR tube.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.
NMR Data Acquisition
The following are general parameters for acquiring NMR data on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
a) ¹H NMR Spectroscopy
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30' on Bruker systems).
-
Number of Scans (ns): 16 to 64 (adjust for desired signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 12-16 ppm, centered around 6-8 ppm.
b) ¹³C NMR Spectroscopy
-
Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems).
-
Number of Scans (ns): 1024 to 4096 (or more, depending on concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-220 ppm, centered around 100-110 ppm.
c) 2D COSY Spectroscopy
-
Pulse Program: Gradient-enhanced COSY (e.g., 'cosygpmfph' on Bruker systems).
-
Number of Scans (ns): 2 to 8 per increment.
-
Increments (in F1): 256 to 512.
-
Relaxation Delay (d1): 1.5 seconds.
-
Spectral Width (sw in F1 and F2): Same as the ¹H spectrum.
d) 2D HSQC Spectroscopy
-
Pulse Program: Gradient-enhanced HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).
-
Number of Scans (ns): 4 to 16 per increment.
-
Increments (in F1): 128 to 256.
-
Relaxation Delay (d1): 1.5 seconds.
-
Spectral Width (sw in F2 - ¹H): Same as the ¹H spectrum.
-
Spectral Width (sw in F1 - ¹³C): Appropriate range to cover all expected carbon signals (e.g., 0-180 ppm).
e) 2D HMBC Spectroscopy
-
Pulse Program: Gradient-enhanced HMBC (e.g., 'hmbcgplpndqf' on Bruker systems).
-
Number of Scans (ns): 8 to 32 per increment.
-
Increments (in F1): 256 to 512.
-
Relaxation Delay (d1): 1.5 seconds.
-
Long-range coupling delay (d6): Optimized for a J-coupling of 8-10 Hz.
-
Spectral Width (sw in F2 - ¹H): Same as the ¹H spectrum.
-
Spectral Width (sw in F1 - ¹³C): Appropriate range to cover all expected carbon signals (e.g., 0-180 ppm).
Data Processing and Analysis
-
Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.
-
Phasing and Baseline Correction: Manually phase the spectra and apply baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the ¹H spectrum to the residual solvent peak (D₂O at ~4.79 ppm) or an internal standard. Reference the ¹³C spectrum indirectly using the ¹H reference.
-
Peak Picking and Integration: Identify all significant peaks in the 1D spectra and integrate the ¹H signals to determine the relative number of protons.
-
2D Spectra Analysis:
-
COSY: Identify cross-peaks to establish proton-proton spin systems.
-
HSQC: Correlate each proton signal to its directly attached carbon.
-
HMBC: Identify long-range correlations (2-3 bonds) between protons and carbons to piece together the molecular fragments and confirm the overall structure.
-
Visualizations
Caption: Experimental workflow for NMR analysis of BCM-Lysine.
Caption: Logical flow for structural elucidation of BCM-Lysine using NMR data.
References
Preparation of Nα,Nα-Bis(carboxymethyl)-L-lysine Functionalized Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and characterization of Nα,Nα-Bis(carboxymethyl)-L-lysine (also known as Lysine-NTA) functionalized resins. These resins are a cornerstone in immobilized metal affinity chromatography (IMAC), a powerful technique for the purification of histidine-tagged proteins and other biomolecules with affinity for chelated metal ions. The protocols outlined below cover the synthesis of the Lysine-NTA ligand, its covalent immobilization onto a solid support, and the subsequent characterization of the functionalized resin.
I. Introduction
Nα,Nα-Bis(carboxymethyl)-L-lysine is a chelating agent that can be covalently attached to a chromatography matrix. The resulting resin possesses a high affinity for divalent metal ions such as Ni²⁺, Co²⁺, Cu²⁺, and Zn²⁺. These chelated metal ions, in turn, serve as affinity ligands for the capture and purification of proteins and peptides containing accessible histidine residues, most notably the widely used polyhistidine-tag (His-tag). The lysine backbone provides a spacer arm and a free ε-amino group for covalent linkage to the resin matrix, while the Nα,Nα-bis(carboxymethyl) moiety forms a stable tetradentate chelate with the metal ion. This structure allows for strong and specific binding of the target molecule, facilitating high-purity preparations from complex biological mixtures.
II. Experimental Protocols
This section details the necessary protocols for the synthesis of the Lysine-NTA ligand and the subsequent preparation of the functionalized resin.
Protocol 1: Synthesis of Nα,Nα-Bis(carboxymethyl)-L-lysine
This protocol describes the synthesis of Nα,Nα-Bis(carboxymethyl)-L-lysine via selective carboxymethylation of the α-amino group of L-lysine. A key step is the protection of the ε-amino group to ensure selective reaction at the α-position.
Materials:
-
Nε-benzyloxycarbonyl-L-lysine
-
Bromoacetic acid
-
Sodium carbonate (Na₂CO₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Diethyl ether
-
Deionized water
Procedure:
-
Protection of the ε-amino group: Start with commercially available Nε-benzyloxycarbonyl-L-lysine to protect the ε-amino group.
-
Carboxymethylation of the α-amino group:
-
Dissolve Nε-benzyloxycarbonyl-L-lysine in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath and slowly add a solution of bromoacetic acid that has been neutralized with sodium hydroxide.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, maintaining a basic pH by adding sodium hydroxide solution as needed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Acidification and Extraction:
-
After completion of the reaction, acidify the mixture with hydrochloric acid to a pH of approximately 2-3.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude Nα,Nα-Bis(carboxymethyl)-Nε-benzyloxycarbonyl-L-lysine.
-
-
Deprotection of the ε-amino group:
-
Dissolve the crude product in methanol.
-
Add 10% Palladium on carbon catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield Nα,Nα-Bis(carboxymethyl)-L-lysine.
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by ion-exchange chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol 2: Functionalization of Agarose Resin
This protocol describes the covalent coupling of the synthesized Nα,Nα-Bis(carboxymethyl)-L-lysine to a pre-activated agarose resin, such as NHS-activated Sepharose.
Materials:
-
NHS-activated Sepharose 4 Fast Flow (or similar activated agarose resin)
-
Nα,Nα-Bis(carboxymethyl)-L-lysine
-
Coupling buffer: 0.2 M sodium bicarbonate, 0.5 M NaCl, pH 8.3
-
Blocking buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Wash buffer A: 0.1 M acetate, 0.5 M NaCl, pH 4.0
-
Wash buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Isopropanol
-
Ice-cold 1 mM HCl
Procedure:
-
Resin Preparation:
-
Wash the required amount of NHS-activated Sepharose slurry with 15-20 column volumes of ice-cold 1 mM HCl on a sintered glass filter to remove the isopropanol and preserve the activity of the NHS esters.
-
-
Ligand Solution Preparation:
-
Immediately dissolve the Nα,Nα-Bis(carboxymethyl)-L-lysine in the coupling buffer to a final concentration of 10-20 mg/mL.
-
-
Coupling Reaction:
-
Transfer the washed resin to the ligand solution in a suitable reaction vessel.
-
Mix the suspension gently on a rotary shaker or by end-over-end rotation for 1-2 hours at room temperature or overnight at 4°C. Avoid magnetic stirrers as they can damage the agarose beads.
-
-
Blocking of Unreacted Groups:
-
After the coupling reaction, collect the resin by centrifugation or filtration.
-
Transfer the resin to the blocking buffer and incubate for 2-4 hours at room temperature with gentle mixing to block any remaining active NHS-ester groups.
-
-
Washing:
-
Wash the resin extensively to remove unreacted ligand and blocking agent. Perform alternating washes with Wash Buffer A and Wash Buffer B. Repeat this cycle 3-5 times.
-
Finally, wash the resin with a neutral buffer (e.g., PBS, pH 7.4).
-
-
Storage:
-
Store the prepared Nα,Nα-Bis(carboxymethyl)-L-lysine functionalized resin in a suitable storage buffer (e.g., 20% ethanol in PBS) at 4°C.
-
III. Characterization of the Functionalized Resin
Protocol 3: Determination of Ligand Density
The density of the immobilized ligand can be estimated by determining the amount of a chelated metal ion.
Materials:
-
Nα,Nα-Bis(carboxymethyl)-L-lysine functionalized resin
-
0.1 M Nickel (II) sulfate (NiSO₄) solution
-
EDTA solution of known concentration (e.g., 0.1 M)
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Procedure:
-
Wash a known volume of the functionalized resin with deionized water.
-
Incubate the resin with an excess of 0.1 M NiSO₄ solution for 1 hour at room temperature with gentle mixing.
-
Wash the resin thoroughly with deionized water to remove any unbound Ni²⁺ ions.
-
Elute the bound Ni²⁺ ions from the resin by incubating with a known volume of 0.1 M EDTA solution.
-
Measure the concentration of Ni²⁺ in the EDTA eluate using AAS or ICP-MS.
-
Calculate the ligand density as micromoles of Ni²⁺ per milliliter of resin.
Protocol 4: Determination of Protein Binding Capacity
The dynamic binding capacity (DBC) is a critical parameter that reflects the amount of target protein the resin can bind under flow conditions.
Materials:
-
Nα,Nα-Bis(carboxymethyl)-L-lysine functionalized resin packed in a chromatography column
-
A purified His-tagged protein of known concentration (e.g., His-tagged GFP)
-
Equilibration/Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
UV spectrophotometer or chromatography system with a UV detector
Procedure:
-
Metal Charging: Charge the packed column with a metal ion solution (e.g., 0.1 M NiSO₄) and wash with deionized water.
-
Equilibration: Equilibrate the column with Equilibration/Binding Buffer until the UV baseline is stable.
-
Sample Loading: Continuously load the His-tagged protein solution onto the column at a constant flow rate.
-
Breakthrough Monitoring: Monitor the absorbance of the column effluent at 280 nm. The point at which the absorbance begins to rise indicates that the column is saturated and the protein is "breaking through".
-
Calculation of DBC: The dynamic binding capacity is typically calculated at 10% breakthrough (the amount of protein loaded onto the column when the effluent absorbance reaches 10% of the initial protein solution's absorbance). The DBC is expressed as mg of protein per mL of resin.
IV. Data Presentation
The performance of the prepared Nα,Nα-Bis(carboxymethyl)-L-lysine functionalized resin should be quantified and presented in a clear format for comparison.
| Parameter | Typical Value Range | Method of Determination |
| Ligand Density | 10 - 40 µmol/mL | Metal ion chelation assay (e.g., with Ni²⁺) followed by AAS or ICP-MS |
| Dynamic Binding Capacity (DBC) | 20 - 60 mg/mL | Breakthrough analysis with a standard His-tagged protein (e.g., His-tagged GFP) |
| Metal Ion | Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺ | User-defined based on application |
| Recommended Flow Rate | 50 - 200 cm/h | Determined during DBC measurement and optimization |
| pH Stability | 3 - 12 | Manufacturer's data for the base resin |
Note: The actual values will depend on the specific synthesis and coupling conditions, the base resin used, and the target protein.
V. Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for the synthesis of Nα,Nα-Bis(carboxymethyl)-L-lysine.
Caption: Workflow for the functionalization of agarose resin.
Caption: Mechanism of His-tagged protein binding to the functionalized resin.
Application Note and Protocol: Quantitative Analysis of (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, a derivative of the amino acid lysine, is a compound of interest in various research and pharmaceutical development contexts. Accurate quantification of this molecule is crucial for pharmacokinetic studies, process optimization, and quality control. This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection. The methodology is based on established principles of amino acid analysis.[1][][3][4]
Quantitative Data Summary
| Parameter | Expected Value | Description |
| Linearity (r²) | > 0.998 | The coefficient of determination for the calibration curve over the specified concentration range. |
| Limit of Detection (LOD) | 5 - 100 fmol | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 20 - 500 fmol | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Precision (%RSD) | < 5% | The relative standard deviation for replicate injections of a standard solution. |
| Accuracy (% Recovery) | 95 - 105% | The percentage of the true amount of analyte that is detected by the analytical method. |
| Retention Time | Analyte-specific | The time at which the derivatized analyte elutes from the HPLC column. |
Experimental Protocols
The quantitative analysis of this compound typically involves sample preparation, pre-column derivatization, and HPLC analysis.
Sample Preparation
The goal of sample preparation is to extract the analyte from the sample matrix and remove any interfering substances.
-
For Biological Samples (e.g., Plasma, Serum):
-
To 100 µL of the sample, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for the derivatization step.
-
-
For Pharmaceutical Formulations:
-
Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., water or a buffer solution).
-
Perform serial dilutions as necessary to bring the concentration of the analyte within the linear range of the assay.
-
Filter the final solution through a 0.45 µm syringe filter before derivatization.
-
Pre-column Derivatization with o-Phthaldialdehyde (OPA)
Derivatization is essential to introduce a fluorescent tag to the amino acid derivative, enabling sensitive detection.[3][6][7] OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[3]
-
Reagents:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of deionized water and adjust the pH to 10.2 with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.
-
Amino Acid Standard Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent. Prepare a series of working standards by diluting the stock solution.
-
-
Derivatization Procedure:
-
In an autosampler vial, mix 10 µL of the prepared sample or standard with 10 µL of the OPA reagent.
-
Allow the reaction to proceed for exactly 1 minute at room temperature.
-
Immediately inject a defined volume (e.g., 10 µL) of the mixture onto the HPLC system. The timing of the injection is critical as the OPA derivatives can be unstable.[6]
-
HPLC Analysis
-
Instrumentation:
-
A standard HPLC system equipped with a binary pump, an autosampler, a column thermostat, and a fluorescence detector.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).[8]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 0 2 10 15 50 18 100 20 100 21 0 | 25 | 0 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Settings: Excitation wavelength of 340 nm and an emission wavelength of 455 nm.[3]
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound.
Experimental Workflow Diagram
Logical Relationship of Analytical Steps
This diagram shows the logical progression and key considerations at each stage of the analysis.
References
- 1. benchchem.com [benchchem.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Incorporating Lysine-N,N-diacetic acid (Lys(NTA))
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of metal-chelating moieties into peptides is a powerful strategy for the development of novel therapeutics, diagnostic agents, and biomaterials. Lysine-N,N-diacetic acid (Lys(NTA)), an amino acid derivative featuring a nitrilotriacetic acid (NTA) group on its side chain, serves as a robust chelator for a variety of metal ions. Peptides functionalized with Lys(NTA) have garnered significant interest for applications such as targeted radionuclide therapy, affinity purification, and the development of metal-responsive biomaterials.
This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides incorporating Lys(NTA). The protocols are based on the widely adopted Fmoc/tBu orthogonal protection strategy, which allows for the efficient and controlled assembly of these modified peptides.
Synthesis of the Fmoc-Lys(NTA)(tBu)₂-OH Building Block
The successful incorporation of Lys(NTA) into a peptide sequence via Fmoc-SPPS requires a suitably protected building block, namely Nα-Fmoc-Nε,Nε-bis(tert-butoxycarbonylmethyl)-L-lysine (Fmoc-Lys(NTA)(tBu)₂-OH). The tert-butyl esters on the NTA moiety are stable to the basic conditions used for Fmoc deprotection and are cleaved simultaneously with other acid-labile side-chain protecting groups during the final cleavage from the resin.
Protocol 1: Synthesis of Nα-Fmoc-Nε,Nε-bis(tert-butoxycarbonylmethyl)-L-lysine
This protocol is adapted from the synthesis of a structurally similar Lysine-EDTA analog.
Materials:
-
Nα-Fmoc-L-lysine
-
tert-Butyl bromoacetate
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Nα-Fmoc-L-lysine (1 equivalent) in DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add tert-Butyl bromoacetate (2.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 times) and then with brine (1 time).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield Fmoc-Lys(NTA)(tBu)₂-OH as a white solid.
Quantitative Data for Building Block Synthesis:
| Parameter | Value |
| Starting Material | Nα-Fmoc-L-lysine |
| Key Reagents | tert-Butyl bromoacetate, DIPEA |
| Solvent | DMF |
| Reaction Time | 24-48 hours |
| Purification Method | Silica Gel Chromatography |
| Typical Yield | 60-70% |
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following protocol outlines the manual solid-phase synthesis of a peptide incorporating the Fmoc-Lys(NTA)(tBu)₂-OH building block using the Fmoc/tBu strategy. This protocol can be adapted for automated peptide synthesizers.
Protocol 2: Fmoc/tBu Solid-Phase Peptide Synthesis
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Nα-Fmoc protected amino acids (including Fmoc-Lys(NTA)(tBu)₂-OH)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA
-
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
SPPS Cycle:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-3 minutes.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. For the sterically hindered Fmoc-Lys(NTA)(tBu)₂-OH, a double coupling (repeating the coupling step with fresh reagents) is recommended to ensure high coupling efficiency.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
-
Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
Quantitative Data for SPPS:
| Step | Reagent/Parameter | Typical Value/Condition |
| Resin Loading | Fmoc-Rink Amide | 0.4 - 0.7 mmol/g |
| Amino Acid Excess | Standard Fmoc-AA | 3 equivalents |
| Fmoc-Lys(NTA)(tBu)₂-OH | 3-4 equivalents (consider double coupling) | |
| Coupling Reagent | HBTU/HOBt/DIPEA | 2.9 / 3 / 6 equivalents |
| Coupling Time | Standard Fmoc-AA | 1-2 hours |
| Fmoc-Lys(NTA)(tBu)₂-OH | 2-4 hours (per coupling) | |
| Fmoc Deprotection | 20% Piperidine/DMF | 2 x (3 min + 15 min) |
| Repetitive Yield | Per cycle | >99% (for standard AAs) |
| For Lys(NTA) incorporation | 95-98% (estimated, requires optimization) | |
| Final Crude Purity | (Post-cleavage) | 70-90% (sequence-dependent) |
Cleavage, Deprotection, and Purification
Protocol 3: Peptide Cleavage and Deprotection
-
Final Deprotection: Perform a final Fmoc deprotection on the N-terminal amino acid.
-
Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DMF, DCM, and finally methanol. Dry the resin under vacuum for at least 1 hour.
-
Cleavage:
-
Add the freshly prepared cleavage cocktail to the dried resin in a fume hood. Use approximately 10 mL of cocktail per gram of resin.
-
Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the tert-butyl esters from the NTA moiety.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 4: Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Analysis:
-
Confirm the purity of the final peptide using analytical RP-HPLC.
-
Verify the identity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Visualizations
Experimental Workflow for SPPS
Application of (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic Acid in Advanced Drug Delivery Systems
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, also known as Nα,Nα-Bis(carboxymethyl)-L-lysine, is a versatile chelating agent derived from the essential amino acid L-lysine.[1][2][3][4][5] Its structure, featuring multiple carboxylic acid groups and amino functionalities, imparts a high affinity for metal ions.[1][6] This characteristic, combined with the inherent biocompatibility and biodegradability of its lysine backbone, makes it an attractive candidate for the design of sophisticated drug delivery systems.[7][8][9] This document outlines the potential applications and experimental protocols for utilizing this compound in the development of targeted and controlled-release drug delivery platforms.
The primary advantages of incorporating this compound into drug delivery systems include:
-
Enhanced Drug Stability: By chelating metal ions, it can protect metallodrugs from degradation or premature activation.[10]
-
Controlled Release: The chelation can be reversed by environmental triggers such as pH changes, allowing for site-specific drug release.[10]
-
Targeted Delivery: The lysine backbone can be functionalized with targeting ligands to direct the drug carrier to specific cells or tissues.
-
Biocompatibility: As a derivative of a natural amino acid, it is expected to have low toxicity and good biocompatibility.[6][8]
Potential Applications in Drug Delivery
The unique properties of this compound lend themselves to several advanced drug delivery applications:
-
Delivery of Metallodrugs: It can be used to encapsulate and stabilize platinum-based chemotherapy agents (e.g., cisplatin, carboplatin) or other metal-containing therapeutics, potentially reducing systemic toxicity and improving their therapeutic index.
-
Stimuli-Responsive Nanocarriers: Nanoparticles formulated with polymers containing this chelating moiety can be designed to release their payload in response to the acidic tumor microenvironment or specific ions present at the target site.[10]
-
Theranostic Systems: By chelating radioactive or paramagnetic metal ions, this compound can be integrated into systems that combine therapeutic drug delivery with diagnostic imaging (e.g., MRI, SPECT).
-
Targeted Radionuclide Therapy: The strong chelating properties can be exploited to securely carry therapeutic radioisotopes to tumor sites, minimizing off-target radiation damage.
Experimental Protocols
The following protocols provide a general framework for the synthesis, drug loading, and characterization of a hypothetical drug delivery system based on this compound-functionalized biodegradable nanoparticles.
Protocol 1: Synthesis of this compound-Functionalized Poly(L-lactic-co-glycolic acid) (PLGA) Nanoparticles
This protocol describes the preparation of biodegradable nanoparticles with the chelating agent conjugated to the surface.
Materials:
-
This compound
-
PLGA-NHS (Poly(L-lactic-co-glycolic acid)-N-hydroxysuccinimide ester)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Nanoparticle Formulation (Oil-in-Water Emulsion):
-
Dissolve 100 mg of PLGA-NHS in 2 mL of DCM.
-
Prepare a 2% (w/v) PVA solution in deionized water.
-
Add the PLGA-NHS solution to 10 mL of the PVA solution under vigorous stirring.
-
Homogenize the mixture using a probe sonicator for 2 minutes on an ice bath to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for 4 hours to allow for solvent evaporation and nanoparticle hardening.
-
-
Surface Functionalization:
-
Dissolve 20 mg of this compound in 5 mL of PBS (pH 7.4).
-
Add the chelator solution to the nanoparticle suspension.
-
Stir the mixture at room temperature for 12 hours to allow the amino group of the chelator to react with the NHS ester on the nanoparticle surface.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step three times.
-
Dialyze the final nanoparticle suspension against deionized water for 48 hours using a 10 kDa MWCO membrane to remove any unreacted chemicals.
-
Lyophilize the purified nanoparticles for long-term storage.
-
Diagram of Experimental Workflow for Nanoparticle Synthesis:
Caption: Workflow for the synthesis and functionalization of chelator-conjugated nanoparticles.
Protocol 2: Drug Loading and Encapsulation Efficiency
This protocol details the loading of a model metallodrug, cisplatin, into the chelator-functionalized nanoparticles.
Materials:
-
Chelator-functionalized nanoparticles
-
Cisplatin
-
Deionized water
-
Amicon Ultra centrifugal filters (10 kDa MWCO)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Procedure:
-
Disperse 10 mg of lyophilized nanoparticles in 5 mL of deionized water.
-
Prepare a 1 mg/mL solution of cisplatin in deionized water.
-
Add 1 mL of the cisplatin solution to the nanoparticle suspension.
-
Stir the mixture at room temperature for 24 hours in the dark.
-
Separate the drug-loaded nanoparticles from the unloaded drug by centrifugation using a 10 kDa MWCO centrifugal filter at 5,000 rpm for 15 minutes.
-
Collect the filtrate containing the free drug.
-
Measure the concentration of cisplatin in the filtrate using ICP-MS to determine the amount of platinum.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
Data Presentation: Drug Loading and Encapsulation Efficiency
| Formulation | Initial Drug (mg) | Drug in Nanoparticles (mg) | Nanoparticle Weight (mg) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Cisplatin-NP-Chelator | 1.0 | 0.75 | 10 | 7.5 | 75 |
| Cisplatin-NP (Control) | 1.0 | 0.20 | 10 | 2.0 | 20 |
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the release of the drug from the nanoparticles under different pH conditions, mimicking physiological and tumor environments.
Materials:
-
Drug-loaded nanoparticles
-
PBS (pH 7.4 and pH 5.5)
-
Dialysis tubing (MWCO 10 kDa)
-
Shaking incubator
Procedure:
-
Disperse 5 mg of drug-loaded nanoparticles in 1 mL of the respective release buffer (pH 7.4 or pH 5.5).
-
Transfer the suspension into a dialysis bag.
-
Place the dialysis bag in 50 mL of the same release buffer.
-
Incubate at 37°C with gentle shaking (100 rpm).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
-
Quantify the amount of drug released into the medium using ICP-MS.
-
Plot the cumulative drug release (%) as a function of time.
Data Presentation: Cumulative Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 0 | 0 | 0 |
| 1 | 5.2 | 10.5 |
| 4 | 12.8 | 25.3 |
| 8 | 20.1 | 42.1 |
| 12 | 25.6 | 55.8 |
| 24 | 32.4 | 70.2 |
| 48 | 38.9 | 85.6 |
| 72 | 42.3 | 92.4 |
Characterization of the Drug Delivery System
A thorough characterization of the nanoparticles is crucial to ensure their quality and performance.
| Characterization Technique | Parameter Measured | Typical Expected Results |
| Dynamic Light Scattering (DLS) | Particle size and Polydispersity Index (PDI) | 150-250 nm, PDI < 0.2 |
| Zeta Potential Measurement | Surface charge | Negative due to carboxyl groups |
| Transmission Electron Microscopy (TEM) | Morphology and size distribution | Spherical shape, uniform size |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface functionalization | Peaks corresponding to both PLGA and the chelating agent |
Signaling Pathway for Targeted Drug Delivery and Release
The following diagram illustrates the proposed mechanism of action for the chelator-based drug delivery system in a tumor environment.
References
- 1. Bis(carboxymethyl)-L-lysine hydrate - SRIRAMCHEM [sriramchem.com]
- 2. ≥97.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chelating Agents - CD Formulation [formulationbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chelating Agents - CD Bioparticles [cd-bioparticles.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2'-Benzoyloxycinnamaldehyde (BCA)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust method for the purification of 2'-Benzoyloxycinnamaldehyde (BCA), a promising bioactive compound with significant anti-inflammatory and anti-cancer properties.[1][2] Utilizing reversed-phase high-performance liquid chromatography (RP-HPLC), this protocol provides a reliable means to achieve high purity BCA suitable for downstream applications in drug discovery and development. The methodology outlined herein is optimized for efficient separation of BCA from common synthetic impurities, ensuring a final product of high quality.
Introduction
2'-Benzoyloxycinnamaldehyde (BCA) is a derivative of 2-hydroxycinnamaldehyde, a natural compound found in cinnamon.[2] BCA has demonstrated potent biological activities, including the induction of apoptosis in cancer cells and the inhibition of key inflammatory signaling pathways.[1] Its therapeutic potential is attributed to its ability to modulate cellular processes through the generation of reactive oxygen species (ROS) and the suppression of STAT3 and NF-κB signaling.[1] Given its low aqueous solubility and instability under basic conditions, a well-defined purification strategy is critical for obtaining high-purity BCA for research and preclinical studies.[3] This document provides a detailed protocol for the preparative HPLC purification of BCA, along with methods for purity analysis and characterization.
Chemical Properties of 2'-Benzoyloxycinnamaldehyde (BCA)
A thorough understanding of the physicochemical properties of BCA is essential for the development of an effective HPLC purification method.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₃ | |
| Molecular Weight | 252.27 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Low aqueous solubility | [3] |
| Stability | Unstable in basic conditions (pH > 9), more stable in acidic conditions (pH 2-4) | [3] |
Potential Impurities in BCA Synthesis
Impurities in the final BCA product can arise from unreacted starting materials, by-products of the reaction, or degradation products. A common synthetic route to BCA involves the benzoylation of 2-hydroxycinnamaldehyde. Potential impurities may include:
-
2-Hydroxycinnamaldehyde: Unreacted starting material.
-
Benzoic Acid: A potential by-product or degradation product.
-
Benzoic Anhydride: Excess acylating agent.
-
Side-reaction Products: Products resulting from reactions at other sites on the molecule.
HPLC Purification of BCA: Experimental Protocol
This protocol outlines the materials and methods for the preparative purification of BCA using reversed-phase HPLC.
Materials and Reagents
-
Crude 2'-Benzoyloxycinnamaldehyde (BCA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm)
-
C18 analytical HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC system with a preparative pump, autosampler, fraction collector, and UV detector
Sample Preparation
-
Dissolve the crude BCA in a minimal amount of acetonitrile to create a concentrated stock solution (e.g., 50 mg/mL).
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
Preparative HPLC Conditions
| Parameter | Condition |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 60-80% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 1-5 mL (depending on concentration and column capacity) |
Analytical HPLC for Purity Assessment
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 60-80% B over 15 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Fraction Collection and Post-Purification Processing
-
Collect fractions corresponding to the main BCA peak based on the UV chromatogram.
-
Analyze the purity of each collected fraction using the analytical HPLC method.
-
Pool the fractions with the desired purity (e.g., >98%).
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain pure BCA as a solid.
Experimental Workflow
Caption: Experimental workflow for the HPLC purification of BCA.
Data Presentation
The following tables summarize the expected quantitative data from the HPLC purification of BCA.
Table 1: HPLC Purity Analysis of Crude and Purified BCA
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude BCA | 10.2 | 85.3 | 85.3 |
| 4.5 (Impurity 1) | 5.1 | - | |
| 7.8 (Impurity 2) | 9.6 | - | |
| Purified BCA | 10.2 | 99.1 | 99.1 |
Table 2: Recovery of BCA from Preparative HPLC
| Parameter | Value |
| Initial Mass of Crude BCA | 500 mg |
| Mass of Purified BCA | 415 mg |
| Recovery Rate | 83% |
Signaling Pathways of BCA
BCA exerts its biological effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and inflammation.
Caption: Signaling pathways modulated by BCA.
Conclusion
The HPLC method described in this application note provides an effective and reproducible protocol for the purification of 2'-Benzoyloxycinnamaldehyde. The use of reversed-phase chromatography with a C18 column allows for the efficient separation of BCA from its synthetic impurities, yielding a final product with high purity. The detailed experimental protocol and data presentation serve as a valuable resource for researchers working with BCA and other similar small molecules, facilitating the advancement of drug discovery and development efforts.
References
Application Notes and Protocols for Nα,Nα-Bis(carboxymethyl)-L-lysine (BCML) as a Metal Ion Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα,Nα-Bis(carboxymethyl)-L-lysine (BCML) is a synthetic amino acid derivative with a structure analogous to aminopolycarboxylate chelating agents, suggesting a significant potential for forming stable complexes with a variety of metal ions.[1] Its structural features, including a lysine backbone and two carboxymethyl groups on the alpha-amino nitrogen, provide multiple coordination sites for metal binding. This makes BCML a person of interest for applications in drug delivery, diagnostics, and as a research tool in biochemistry and medicinal chemistry where the control of metal ion concentration is crucial.
These application notes provide an overview of the potential metal ion binding capacity of BCML and outline detailed protocols for its characterization and application in research settings.
Physicochemical Properties of Nα,Nα-Bis(carboxymethyl)-L-lysine
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈N₂O₆ | [2] |
| Molecular Weight | 262.26 g/mol (anhydrous basis) | [2] |
| Appearance | White to off-white powder | [2] |
| Solubility | Highly soluble in water |
Quantitative Data on Metal Ion Binding
Quantitative data on the metal ion binding affinities and stability constants for Nα,Nα-Bis(carboxymethyl)-L-lysine are not extensively available in the public domain. However, based on its structural similarity to other aminopolycarboxylate chelators like EDTA, it is anticipated to form stable complexes with a range of divalent and trivalent metal ions.
For illustrative purposes, the following table presents the stability constants (Log K) for the well-characterized chelating agent Ethylenediaminetetraacetic acid (EDTA) with various metal ions. It is hypothesized that BCML will exhibit a similar, though not identical, profile of metal ion selectivity.
Table 1: Stability Constants (Log K) of EDTA-Metal Complexes
| Metal Ion | Log K |
| Ca²⁺ | 10.6 |
| Mg²⁺ | 8.7 |
| Fe²⁺ | 14.3 |
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.8 |
| Zn²⁺ | 16.5 |
| Pb²⁺ | 18.0 |
| Al³⁺ | 16.1 |
Note: This data is for EDTA and is provided as a reference to indicate the potential range and relative affinities for a structurally related aminopolycarboxylate chelator. The actual stability constants for BCML must be determined experimentally.
Experimental Protocols
The following are detailed protocols for the determination of the metal ion binding capacity of Nα,Nα-Bis(carboxymethyl)-L-lysine.
Potentiometric Titration for Determination of Stability Constants
This method allows for the determination of the protonation constants of BCML and the stability constants of its metal complexes.
Materials:
-
Nα,Nα-Bis(carboxymethyl)-L-lysine (BCML)
-
Standardized metal salt solutions (e.g., CuCl₂, Zn(NO₃)₂, FeCl₃) of high purity
-
Potassium nitrate (KNO₃) for ionic strength adjustment
-
Standardized potassium hydroxide (KOH) solution (carbonate-free)
-
Standardized nitric acid (HNO₃)
-
High-purity deionized water
-
pH electrode and meter, calibrated with standard buffers
-
Autotitrator or manual titration setup
-
Thermostated reaction vessel
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of BCML of known concentration (e.g., 1 mM) in deionized water.
-
Prepare stock solutions of the metal salts of interest at a known concentration (e.g., 10 mM).
-
Prepare a 1 M solution of KNO₃.
-
Prepare a standardized 0.1 M KOH solution.
-
Prepare a standardized 0.1 M HNO₃ solution.
-
-
Titration:
-
In the thermostated vessel, add a known volume of the BCML solution.
-
Add the required volume of KNO₃ solution to achieve the desired ionic strength (e.g., 0.1 M).
-
Add a known amount of HNO₃ to protonate all basic sites of BCML.
-
Titrate the solution with the standardized KOH solution, recording the pH at regular volume increments.
-
Repeat the titration in the presence of a known concentration of the metal ion of interest (typically at a 1:1 or 2:1 ligand-to-metal ratio).
-
-
Data Analysis:
-
Plot the pH versus the volume of KOH added for each titration.
-
Use appropriate software (e.g., HYPERQUAD) to analyze the titration curves and calculate the protonation constants of BCML and the stability constants of the metal-BCML complexes.
-
Spectrophotometric Determination of Metal Ion Binding
This method is suitable for metal ions that exhibit a change in their UV-Vis spectrum upon chelation.
Materials:
-
Nα,Nα-Bis(carboxymethyl)-L-lysine (BCML)
-
Metal salt solutions with a distinct UV-Vis spectrum (e.g., copper(II) sulfate)
-
Buffer solutions for pH control (e.g., MES, HEPES, CHES)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of BCML.
-
Prepare a stock solution of the metal salt.
-
Prepare a series of buffer solutions covering the desired pH range.
-
-
Spectral Scans:
-
Record the UV-Vis spectrum of the metal ion solution in the chosen buffer.
-
Record the UV-Vis spectrum of the BCML solution in the same buffer.
-
Prepare a solution containing both the metal ion and BCML at a specific molar ratio and record the spectrum.
-
Observe any shifts in the maximum absorbance wavelength or changes in molar absorptivity.
-
-
Job's Plot (Method of Continuous Variation) to Determine Stoichiometry:
-
Prepare a series of solutions where the total molar concentration of metal and BCML is constant, but the mole fraction of each component varies from 0 to 1.
-
Measure the absorbance of each solution at the wavelength of maximum change.
-
Plot the change in absorbance versus the mole fraction of the ligand. The maximum of the plot will indicate the stoichiometry of the complex.
-
-
Mole-Ratio Method for Stability Constant Determination:
-
Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of BCML.
-
Measure the absorbance of each solution at the wavelength of maximum change.
-
Plot the absorbance versus the molar ratio of [BCML]/[Metal]. The data can be fitted to a binding isotherm to calculate the stability constant.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.
Materials:
-
Nα,Nα-Bis(carboxymethyl)-L-lysine (BCML)
-
High-purity metal salt solutions
-
Buffer solution (chosen for its low ionization enthalpy, e.g., HEPES)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dissolve both BCML and the metal salt in the same buffer to avoid heat changes due to buffer mismatch.
-
Degas all solutions thoroughly before use.
-
Typically, the macromolecule (in this case, BCML) is placed in the sample cell, and the ligand (metal ion) is in the injection syringe.
-
-
ITC Experiment:
-
Set the desired temperature for the experiment.
-
Perform a series of injections of the metal salt solution into the BCML solution.
-
Record the heat released or absorbed after each injection.
-
A control experiment titrating the metal salt into the buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal to BCML.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
-
Visualizations
Signaling Pathway of Metal Ion Chelation
Caption: Conceptual pathway of metal ion chelation by BCML.
Experimental Workflow for Determining Metal Binding Affinity
Caption: Experimental workflow for characterizing BCML-metal binding.
Applications and Future Directions
The ability of Nα,Nα-Bis(carboxymethyl)-L-lysine to chelate metal ions opens up a range of potential applications:
-
Drug Delivery: BCML could be incorporated into drug delivery systems to sequester metal ions that may degrade a therapeutic agent or to facilitate the targeted delivery of metallodrugs.
-
Diagnostic Imaging: As a bifunctional chelator, BCML could be conjugated to a targeting moiety (e.g., an antibody or peptide) and used to chelate a radionuclide for PET or SPECT imaging.
-
Biochemical Research: BCML can be used as a tool to control the concentration of free metal ions in biological assays, helping to elucidate the role of these ions in enzymatic reactions and cellular signaling.
-
Heavy Metal Detoxification: The potential for BCML to bind to toxic heavy metals warrants investigation into its use as a therapeutic chelating agent.
Further research is required to experimentally determine the stability constants of BCML with a wide array of physiologically and environmentally relevant metal ions. These studies will be crucial in guiding the development of specific applications for this promising chelating agent.
References
Application Notes and Protocols for Enzyme Immobilization using (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immobilization is a critical technology in various scientific and industrial fields, including drug development, diagnostics, and biocatalysis. The process of confining an enzyme to a solid support enhances its stability, facilitates its separation from the reaction mixture, and allows for its repeated use, thereby increasing economic efficiency. (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, also known as N,N-bis(carboxymethyl)-L-lysine or NTA-Lysine, is a highly effective chelating agent for the immobilization of enzymes, particularly those engineered to possess a polyhistidine tag (His-tag).
This application note provides detailed protocols and quantitative data for the immobilization of His-tagged enzymes onto various supports functionalized with NTA-Lysine. The methodology leverages the principle of Immobilized Metal Affinity Chromatography (IMAC), where the NTA-Lysine moiety chelates a divalent metal ion, typically Nickel (Ni²⁺), which in turn coordinates with the imidazole side chains of the His-tag on the recombinant protein. This results in a specific, reversible, and oriented immobilization of the enzyme, often preserving its catalytic activity.
Principle of Immobilization
The immobilization of His-tagged enzymes using NTA-Lysine functionalized supports is a multi-step process based on chelation and affinity binding.
-
Support Functionalization: A solid support material (e.g., agarose beads, magnetic nanoparticles, carbon nanotubes) is chemically modified to introduce NTA-Lysine onto its surface.
-
Metal Ion Chelation: The functionalized support is then charged with a divalent metal ion solution, typically Ni²⁺ or Cobalt (Co²⁺), which is chelated by the nitrilotriacetic acid (NTA) group of the NTA-Lysine.
-
His-Tagged Enzyme Binding: The His-tagged enzyme is introduced to the metal-charged support. The histidine residues in the tag coordinate with the immobilized metal ions, leading to the attachment of the enzyme to the support.
-
Reversibility: The binding is reversible and can be disrupted by a competing ligand, such as imidazole, or by changing the pH, allowing for the regeneration of the support and recovery of the enzyme if needed.
Data Presentation
The following tables summarize quantitative data from studies on the immobilization of various His-tagged enzymes using NTA-functionalized supports.
Table 1: Enzyme Immobilization Efficiency and Loading Capacity
| Enzyme | Support Material | Immobilization Efficiency (%) | Enzyme Loading Capacity | Reference |
| β-Lactamase-6His | Poly(L-lysine)-g-poly(ethylene glycol) | Not specified | Quantitatively monitored | |
| Subtilisin Carlsberg | Magnetic Nanoparticles | 84 | 51% activity recovery | |
| Phosphomannose Isomerase | Ni-chelated Ion Exchange Resin | Not specified | ~143 mg/g | |
| Carbonic Anhydrase | Functionalized Microparticles | 77 (via Tet-sTCO chemistry) | Not specified |
Table 2: Comparison of Kinetic Parameters for Free and Immobilized Enzymes
| Enzyme | Parameter | Free Enzyme | Immobilized Enzyme | Reference |
| Subtilisin Carlsberg | Km (mM) | 11.5 | 15.02 | |
| Vmax (mM/min) | 13 | 22.7 | ||
| Endoglucanase | Km (mg/ml) | Not specified | 0.5521 ± 0.1249 | |
| Vmax (µmol/min) | Not specified | 51.29 ± 1.787 | ||
| Trypsin | Km (mM) | Not specified | 0.12 | |
| Vmax (mM min⁻¹ mg enzyme⁻¹) | Not specified | 0.079 |
Table 3: Reusability and Stability of Immobilized Enzymes
| Enzyme | Reusability | Stability | Reference |
| His-Tagged Enzyme on Carbon Nanotubes | Several cycles with high activity | High stability | |
| Subtilisin Carlsberg | Retained 70% activity after 10 cycles | Maintained 55% activity after 30 days | |
| Phosphomannose Isomerase | Maintained 92% activity after 10 cycles | Not specified |
Experimental Protocols
Protocol 1: Functionalization of a Solid Support with NTA-Lysine
This protocol describes a general method for the covalent attachment of NTA-Lysine to an epoxy-activated support.
Materials:
-
Epoxy-activated solid support (e.g., agarose beads)
-
This compound (NTA-Lysine)
-
Coupling buffer: 0.1 M sodium carbonate buffer, pH 9.5
-
Washing buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Blocking solution: 1 M ethanolamine, pH 8.0
Procedure:
-
Wash the epoxy-activated support with distilled water and then with the coupling buffer.
-
Prepare a solution of NTA-Lysine in the coupling buffer (e.g., 10 mg/mL).
-
Suspend the washed support in the NTA-Lysine solution.
-
Incubate the suspension with gentle shaking at room temperature for 16-24 hours.
-
Separate the support from the solution and wash it thoroughly with the coupling buffer, followed by PBS.
-
To block any unreacted epoxy groups, incubate the support in the blocking solution for 2 hours at room temperature.
-
Wash the functionalized support extensively with PBS.
-
Store the NTA-Lysine functionalized support at 4°C in PBS containing a preservative (e.g., 0.02% sodium azide).
Protocol 2: Immobilization of a His-Tagged Enzyme
This protocol details the immobilization of a His-tagged enzyme onto the NTA-Lysine functionalized support.
Materials:
-
NTA-Lysine functionalized support
-
Metal salt solution: 50 mM NiSO₄ in distilled water
-
Binding buffer: PBS, pH 7.4
-
Washing buffer: PBS with 10-20 mM imidazole, pH 7.4
-
Elution buffer: PBS with 250-500 mM imidazole, pH 7.4
-
Purified His-tagged enzyme solution
Procedure:
-
Metal Charging:
-
Equilibrate the NTA-Lysine
-
Troubleshooting & Optimization
Technical Support Center: Optimizing Nα,Nα-Bis(carboxymethyl)-L-lysine (NTA) Chromatography
Welcome to the technical support center for Nα,Nα-Bis(carboxymethyl)-L-lysine (NTA) chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your protein purification workflows.
Troubleshooting Guides
This section provides solutions to common problems encountered during NTA chromatography.
Issue: Target protein does not bind to the NTA resin.
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Possible Cause 1: Incorrect Binding Buffer Composition. The composition of your binding buffer is critical for successful binding of your His-tagged protein to the NTA resin.[1]
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Solution:
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pH: Ensure the pH of the binding buffer is optimal, typically around 8.0.[2] Low pH can cause protonation of histidine residues, preventing them from coordinating with the metal ions on the resin.[1]
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Imidazole: While low concentrations of imidazole (10-25 mM) are often added to the binding buffer to reduce non-specific binding, it can sometimes prevent the binding of the target protein.[1] Try reducing or removing imidazole from the binding buffer.
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Chelating and Reducing Agents: Avoid chelating agents like EDTA and reducing agents like DTT in your lysis and binding buffers, as they can strip the metal ions (e.g., Ni2+) from the NTA resin.[1]
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Possible Cause 2: His-tag is inaccessible. The polyhistidine tag on your protein may be buried within the protein's three-dimensional structure.[1]
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Solution:
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Denaturing Conditions: Purify the protein under denaturing conditions using reagents like 8 M urea or 6 M guanidinium hydrochloride.[3] This will unfold the protein and expose the His-tag.
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Longer Linker: Consider re-engineering your protein construct to include a longer, more flexible linker between the protein and the His-tag.
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Possible Cause 3: Resin has lost its binding capacity. The NTA resin may be old or have been stripped of its metal ions.
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Solution:
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Use Fresh Resin: Always use fresh NTA resin for critical purifications.
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Recharge the Resin: Regenerate the resin by stripping it and recharging it with the appropriate metal ion solution (e.g., NiSO4).
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Issue: Low yield of purified protein.
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Possible Cause 1: Inefficient Elution. The elution buffer may not be strong enough to displace the His-tagged protein from the resin.
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Solution:
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Optimize Imidazole Concentration: Increase the imidazole concentration in the elution buffer. A concentration of 250-500 mM is typically effective.[4][5] A gradient elution with increasing imidazole concentrations can also be used to determine the optimal concentration for your specific protein.[6]
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pH Reduction: Lowering the pH of the elution buffer can also aid in elution, but be cautious not to lower it too much (not below pH 3.5) as this can strip the metal ions from the column.[6]
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Possible Cause 2: Protein Precipitation on the Column. The high concentration of protein during elution can lead to aggregation and precipitation.
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Solution:
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Add Solubilizing Agents: Include additives like 2 M NaCl, 50 mM CHAPS, or 50% glycerol in the elution buffer to improve protein solubility.[6]
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Issue: Low purity of the eluted protein.
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Possible Cause 1: Non-specific Binding of Contaminating Proteins. Host cell proteins with exposed histidine residues or metal-binding motifs can co-purify with your target protein.[6]
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Solution:
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Optimize Imidazole in Wash Buffer: Increase the imidazole concentration in the wash buffer (typically 20-40 mM) to remove weakly bound contaminants.[4][7]
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Increase Salt Concentration: Increasing the NaCl concentration in the wash buffer (up to 2 M) can help disrupt non-specific ionic interactions.[8]
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Add Detergents or Additives: Including non-ionic detergents like Triton X-100 or Tween 20 (up to 2%), or additives like glycerol (up to 50%) in the wash buffer can reduce non-specific hydrophobic interactions.[8]
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Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and ionic strength for the binding buffer?
A1: For most His-tagged proteins, a pH of 8.0 is optimal for binding to NTA resin.[2] The ionic strength should be maintained with 300-500 mM NaCl to minimize non-specific ionic interactions.[9]
Q2: What concentration of imidazole should I use in my binding, wash, and elution buffers?
A2: The optimal imidazole concentrations can be protein-dependent and require empirical determination.[7] However, here are some general guidelines:
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Binding Buffer: 10-25 mM imidazole is often used to prevent non-specific binding.[1]
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Wash Buffer: 20-40 mM imidazole is typically used to remove weakly bound contaminants.[4][7]
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Elution Buffer: 250-500 mM imidazole is generally sufficient to elute the target protein.[4][5]
Q3: Can I use additives in my buffers?
A3: Yes, various additives can be beneficial. Reducing agents (use with caution), detergents, and glycerol can be included to improve protein stability and reduce non-specific binding.
Data Presentation
Table 1: Recommended Buffer Compositions for NTA Chromatography
| Buffer Component | Binding Buffer | Wash Buffer | Elution Buffer | Purpose |
| Buffering Agent | 50 mM Sodium Phosphate | 50 mM Sodium Phosphate | 50 mM Sodium Phosphate | Maintain stable pH |
| pH | 8.0 | 8.0 | 8.0 | Optimal for His-tag binding |
| NaCl | 300-500 mM | 300-500 mM | 300-500 mM | Reduce ionic interactions |
| Imidazole | 10-25 mM | 20-40 mM | 250-500 mM | Prevent non-specific binding and elute target protein |
Table 2: Common Additives for NTA Chromatography Buffers
| Additive | Typical Concentration | Purpose |
| Glycerol | 10-50% | Increase viscosity, stabilize proteins |
| Triton X-100/Tween 20 | 0.1-2% | Reduce non-specific hydrophobic interactions[8] |
| β-mercaptoethanol | 10-20 mM | Reduce disulfide bonds (use with caution)[8] |
| Urea | 4-8 M | Denaturing agent to expose His-tag[3] |
| Guanidinium-HCl | 4-6 M | Denaturing agent to expose His-tag[3] |
Experimental Protocols
Protocol 1: Optimization of Imidazole Concentration in Wash Buffer
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Prepare a series of wash buffers with varying imidazole concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).
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Equilibrate five small-scale NTA columns with the binding buffer.
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Load an equal amount of your clarified cell lysate containing the His-tagged protein onto each column.
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Wash each column with its respective wash buffer containing a different imidazole concentration. Collect the flow-through.
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Elute the protein from each column using the elution buffer. Collect the eluate.
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Analyze the wash and elution fractions from each column by SDS-PAGE to determine the highest imidazole concentration that does not cause elution of the target protein but effectively removes contaminants.
Mandatory Visualizations
Caption: Experimental workflow for NTA chromatography.
Caption: Troubleshooting flowchart for protein binding issues.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. cOmplete™ His-Tag Purification Column Protocol & Troubleshooting [sigmaaldrich.com]
- 4. pan-asia-bio.com.tw [pan-asia-bio.com.tw]
- 5. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
- 8. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 9. bio-works.com [bio-works.com]
Preventing non-specific binding with (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid resins
Welcome to the technical support resource for optimizing purification protocols using (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid resins, also known as Nα,Nα-Bis(carboxymethyl)-L-lysine or Lysine-NTA resins. This guide provides detailed troubleshooting advice and protocols to help you minimize non-specific binding and achieve high-purity preparations of your target proteins.
Troubleshooting Guide: Non-Specific Binding
This section addresses common issues related to protein contamination and provides actionable solutions in a question-and-answer format.
Q1: My final eluate contains many contaminating proteins alongside my His-tagged target protein. How can I increase the purity?
A1: High contamination is the most common issue in affinity chromatography. It typically results from weak, non-specific interactions of host cell proteins with the resin. The goal is to adjust buffer conditions to disrupt these interactions without affecting the binding of your His-tagged protein.
Primary Solution: Optimize Imidazole Concentration The most effective strategy is to add a low concentration of imidazole to your lysis, binding, and wash buffers.[1][2] Imidazole is a structural analog of the histidine side chain and acts as a competitive agent. It will displace proteins that bind weakly and non-specifically to the resin, while your polyhistidine-tagged protein, which has a much higher affinity, will remain bound.
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Action: Introduce imidazole into your lysis and wash buffers. Start with 10-20 mM and increase in 10 mM increments up to 50 mM.[1][3][4] Analyze the wash and elution fractions by SDS-PAGE to find the highest imidazole concentration that removes contaminants without eluting your target protein.[2]
Secondary Solutions:
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Increase Salt Concentration: To minimize non-specific ionic interactions, increase the NaCl concentration in all your buffers (lysis, wash, and elution). A concentration of 300-500 mM NaCl is standard, but you can increase it up to 1 M or even 2 M if needed.[4][5][6][7]
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Add Detergents: If hydrophobic interactions are suspected, add a non-ionic detergent like 0.1-0.5% Triton X-100 or Tween 20 to your buffers.[4][7]
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Use Reducing Agents: To prevent co-purification of proteins that may be disulfide-bonded to your target, include up to 20 mM β-mercaptoethanol (BME) or 1-5 mM DTT in the lysis buffer.[1][7] Note: Avoid high concentrations of strong reducing agents like DTT, as they can reduce the metal ion (e.g., Ni2+) and strip it from the resin.[8]
Q2: I've optimized the wash buffer with imidazole and salt, but specific, stubborn contaminants remain. What are my next steps?
A2: Some host proteins, like E. coli's SlyD, are naturally histidine-rich and have a high affinity for IMAC resins.[3] Removing them requires more advanced strategies.
Solutions:
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Use a Gradient Elution: Instead of a single-step elution with high imidazole, apply a linear imidazole gradient (e.g., 50 mM to 500 mM). Contaminating proteins will typically elute at a lower imidazole concentration than your highly-tagged target protein, allowing you to collect purer fractions.[9]
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Try a Different Metal Ion: Nickel (Ni2+) has a very high affinity, which can increase non-specific binding. Switching to a resin charged with Cobalt (Co2+) can increase specificity.[2][10] Co2+ has a slightly lower affinity for histidine, which may be sufficient to prevent binding of contaminants while retaining your target protein.
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Reduce Resin Volume: Use only the amount of resin required to bind your estimated yield of target protein. An excess of resin provides more surface area for non-specific proteins to bind.[1][7]
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Implement a Second Purification Step: For the highest purity, a single affinity step may be insufficient. Consider adding a second, orthogonal chromatography step, such as size-exclusion chromatography (SEC) to separate proteins by size or ion-exchange chromatography (IEX) to separate them by charge.[11][12]
Quantitative Data Summary
The tables below provide recommended starting concentrations for common buffer additives used to reduce non-specific binding. Optimization is often required for each specific protein.
Table 1: Recommended Imidazole Concentrations for Wash Buffers
| Metal Ion | Recommended Starting Range (mM) | Upper Limit for Wash (mM) | Purpose | Citations |
| Ni²+ | 10 - 20 | 50 - 75 | Reduces binding of weakly interacting, non-specific proteins. | [1][3][13] |
| Co²+ | 5 - 10 | 20 | Increases specificity; suitable for proteins that bind too tightly to Ni²+. | [1][2] |
Table 2: Common Buffer Additives to Reduce Non-Specific Binding
| Additive | Recommended Concentration | Mechanism of Action | Citations |
| NaCl | 300 - 500 mM (up to 2 M) | Disrupts non-specific ionic interactions. | [3][5][7] |
| Non-ionic Detergents (Triton X-100, Tween 20) | 0.1 - 2% | Reduces non-specific hydrophobic interactions. | [4][7] |
| Glycerol | 5 - 20% | Stabilizes protein and can reduce hydrophobic interactions. | [3][7] |
| β-mercaptoethanol (BME) | 5 - 20 mM | Reduces disulfide bonds, preventing co-purification of cross-linked proteins. | [1][7] |
Experimental Protocols & Visualizations
Standard His-Tag Purification Workflow
The following diagram illustrates the standard workflow for purifying a His-tagged protein using Lysine-NTA resin.
References
- 1. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Synthesis and Purification of (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid (L-Lysine-N,N-diacetic acid)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, hereafter referred to as L-Lysine-N,N-diacetic acid.
Synthesis Troubleshooting
The synthesis of L-Lysine-N,N-diacetic acid typically involves the N,N-dicarboxymethylation of the ε-amino group of L-lysine using a haloacetic acid, such as bromoacetic acid or chloroacetic acid, under basic conditions. Success depends on careful control of reaction parameters to maximize the yield of the desired product while minimizing side reactions.
Frequently Asked Questions (Synthesis)
Q1: What is a common cause of low yield in my synthesis reaction?
A1: Low yields are often due to incomplete reactions or the prevalence of side reactions. The alkylation of the amino groups on lysine can be a slow process and is highly dependent on the reaction conditions. Key factors to investigate include:
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Reaction pH: The pH must be high enough to deprotonate the ε-amino group of lysine, making it nucleophilic, but not so high as to promote side reactions.
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Stoichiometry of Reagents: An insufficient amount of the alkylating agent (e.g., bromoacetic acid) will lead to incomplete conversion.
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Reaction Temperature and Time: The reaction may require elevated temperatures and/or longer reaction times to go to completion. However, excessively high temperatures can lead to degradation and side product formation.[1]
Q2: I am seeing multiple products in my crude reaction mixture. What are the likely byproducts?
A2: The presence of multiple products is a common issue. The most likely byproducts include:
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Mono-carboxymethylated L-lysine: This occurs when only one of the two available positions on the ε-amino group is alkylated.
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Over-alkylated products: The α-amino group of lysine can also be alkylated, leading to tri- and tetra-carboxymethylated species, especially if it is not protected.[1][2]
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Diketopiperazine formation: N-carboxymethyl amino acids can undergo intramolecular cyclization to form diketopiperazines, which is an undesired side reaction.[2]
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Unreacted L-lysine: If the reaction has not gone to completion, you will have remaining starting material.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, consider the following strategies:
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Protecting Groups: Protecting the α-amino group of L-lysine before the carboxymethylation reaction can prevent alkylation at this site. A common protecting group is the tert-butyloxycarbonyl (Boc) group.
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Control of Reaction Conditions: Carefully controlling the pH, temperature, and stoichiometry of your reagents is crucial. A moderately basic pH (around 9-10) is often optimal for selective alkylation of the ε-amino group.
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Slow Addition of Alkylating Agent: Adding the haloacetic acid slowly to the reaction mixture can help to control the reaction and reduce the formation of over-alkylated products.
Troubleshooting Guide: Low Yield
Below is a logical workflow for troubleshooting low yields in the synthesis of L-Lysine-N,N-diacetic acid.
Caption: Troubleshooting workflow for low synthesis yield.
Quantitative Data: Reaction Parameter Effects
The following table summarizes the potential impact of key reaction parameters on the synthesis of L-Lysine-N,N-diacetic acid. The values are representative and may need to be optimized for specific experimental setups.
| Parameter | Sub-optimal Condition | Potential Issue | Recommended Range |
| pH | < 8 | Incomplete deprotonation of ε-amino group, slow reaction | 9.0 - 10.5 |
| > 11 | Increased side reactions, potential racemization | ||
| Temperature (°C) | < 40 | Slow reaction rate, incomplete conversion | 50 - 70 |
| > 80 | Increased byproduct formation, degradation | ||
| Molar Ratio (Haloacetate:Lysine) | < 2.5 : 1 | Incomplete di-alkylation, presence of mono-alkylated product | 2.5:1 to 3:1 |
| > 4 : 1 | Increased risk of over-alkylation on α-amino group |
Purification Troubleshooting
The purification of L-Lysine-N,N-diacetic acid from the reaction mixture is most commonly achieved using ion-exchange chromatography. This technique separates molecules based on their net charge.[3][4]
Frequently Asked Questions (Purification)
Q1: What type of ion-exchange resin should I use?
A1: The choice of resin depends on the pH at which you want to perform the separation. At a neutral pH, L-lysine is positively charged, the mono-carboxymethylated intermediate is likely zwitterionic or slightly positive, and the desired di-carboxymethylated product (L-Lysine-N,N-diacetic acid) will have a net negative charge.
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Anion-exchange chromatography: A strong or weak base anion-exchange resin can be used to bind the negatively charged desired product, allowing the positively charged and neutral species to be washed through. The product is then eluted by decreasing the pH or increasing the salt concentration.
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Cation-exchange chromatography: A strong or weak acid cation-exchange resin can be used to bind the positively charged unreacted lysine and potentially the mono-substituted intermediate. The desired product would elute in the flow-through or with a low salt wash.
Q2: My purified product is not pure. How can I improve the separation?
A2: If you are observing impurities in your final product after ion-exchange chromatography, consider the following:
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Optimize the Elution Gradient: A shallower elution gradient (either pH or salt concentration) can improve the resolution between your desired product and closely related impurities.[3]
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Adjust the pH: The pH of your buffers is critical as it determines the net charge of your molecules. A slight adjustment in the pH of the loading or elution buffer can significantly alter the separation.
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Column Loading: Overloading the column can lead to poor separation. Ensure you are not exceeding the binding capacity of your resin.
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Combine Purification Methods: It may be necessary to use a combination of purification techniques. For example, an initial ion-exchange step could be followed by reversed-phase chromatography or recrystallization.
Troubleshooting Guide: Purification Workflow
This diagram illustrates a typical workflow for the purification of L-Lysine-N,N-diacetic acid.
Caption: General purification workflow for L-Lysine-N,N-diacetic acid.
Experimental Protocols
Representative Synthesis Protocol
This protocol is a general guideline and may require optimization.
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Dissolution of L-lysine: Dissolve L-lysine hydrochloride in deionized water.
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pH Adjustment: Adjust the pH of the lysine solution to 10.0 with an aqueous solution of sodium hydroxide.
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Reaction Setup: Heat the solution to 60°C with stirring.
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Addition of Bromoacetic Acid: Slowly add a solution of bromoacetic acid (2.5 equivalents), previously neutralized with sodium hydroxide, to the lysine solution over a period of 1-2 hours. Maintain the pH at 10.0 by the controlled addition of sodium hydroxide solution throughout the reaction.
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Reaction Monitoring: Monitor the reaction progress by a suitable method such as HPLC or TLC.
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Quenching: Once the reaction is complete, cool the mixture to room temperature and adjust the pH to 7.0 with hydrochloric acid.
Representative Purification Protocol (Anion-Exchange Chromatography)
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Resin Preparation: Swell and equilibrate a strong base anion-exchange resin (e.g., Q-Sepharose) with a low ionic strength buffer at pH 7.5 (e.g., 20 mM Tris-HCl).
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Sample Loading: Load the crude reaction mixture (pH adjusted to 7.5) onto the equilibrated column.
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Washing: Wash the column with the equilibration buffer to remove unbound and weakly bound impurities (unreacted lysine and mono-substituted product).
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Elution: Elute the bound product using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).
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Fraction Analysis: Collect fractions and analyze them for the presence and purity of the desired product using an appropriate analytical method (e.g., HPLC, NMR).
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Product Isolation: Pool the pure fractions, desalt if necessary (e.g., by dialysis or using a desalting column), and lyophilize to obtain the final product as a solid.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
Technical Support Center: Improving the Stability of BCML in Aqueous Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of BCML in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my BCML precipitating when I dilute it from an organic stock solution into an aqueous buffer?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds like BCML. This phenomenon, often called "solvent shock," occurs due to a rapid change in solvent polarity that decreases the solubility of the compound.[1][2] Other contributing factors can include the final concentration of BCML being above its aqueous solubility limit, temperature fluctuations, and the pH of the buffer.[1][3]
Q2: What is the recommended method for preparing a working solution of BCML in an aqueous buffer to avoid precipitation?
A2: To prevent precipitation, it is crucial to prepare a high-concentration stock solution of BCML in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1][4] The final working solution should then be prepared by adding the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[3][4] It is also recommended to use a co-solvent, retaining a small percentage (e.g., 0.1-1%) of the organic solvent from the stock solution in the final aqueous solution to help maintain solubility.[1]
Q3: How does the pH of the aqueous solution affect the stability of BCML?
A3: The pH of a solution can significantly impact the stability of a compound, especially if it has ionizable groups.[5][6][7] For many organic molecules, extreme pH values (highly acidic or basic) can catalyze degradation reactions such as hydrolysis.[7][8] The solubility of BCML may also be pH-dependent.[4][9] It is essential to determine the optimal pH range for both the solubility and stability of BCML for your specific experimental conditions.
Q4: What are some common formulation strategies to improve the aqueous stability of BCML?
A4: Several formulation strategies can enhance the stability of BCML in aqueous solutions. These include the use of excipients such as co-solvents (e.g., ethanol, polyethylene glycol), surfactants, and cyclodextrins, which can form inclusion complexes to protect the drug from degradation.[3][10] Other techniques include microencapsulation to create a protective barrier and lyophilization (freeze-drying) to remove water and prevent hydrolysis.[10][11]
Troubleshooting Guide
Problem: My BCML solution appears cloudy or has visible precipitate immediately after preparation.
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Possible Cause: The concentration of BCML in the aqueous solution exceeds its solubility limit. This can be due to "solvent shock" from a rapid dilution of the organic stock solution.[1][2]
-
Solution:
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Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.[1]
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Vigorous Mixing: Add the BCML stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing.[1][4]
-
Temperature Control: Prepare your solutions at the temperature at which your experiment will be conducted, as solubility can be temperature-dependent.[1] Gentle warming to 37°C may help dissolve the precipitate, but be cautious of potential degradation at higher temperatures.[4]
-
Sonication: Use a sonicator to help break up particulate matter and aid in redissolving the compound.[4]
-
Problem: My BCML solution is initially clear but becomes cloudy or shows precipitation after a period of storage (e.g., overnight at 4°C).
-
Possible Cause: The compound has low kinetic solubility and is crashing out over time as it reaches its thermodynamic solubility limit.[1] Lower temperatures can also decrease the solubility of some compounds.
-
Solution:
-
Prepare Fresh Solutions: Ideally, prepare fresh working solutions of BCML immediately before each experiment.[1]
-
Storage Conditions: If storage is necessary, consider storing the solution at room temperature if the compound is stable, or add a stabilizing agent or a higher percentage of a co-solvent.[1]
-
Filtration: Before use, filter the solution to remove any precipitate that may have formed.[1]
-
Problem: I am observing inconsistent results in my biological assays when using BCML.
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Possible Cause: The actual concentration of soluble BCML may be lower than intended due to poor solubility and precipitation.[4] The compound may also be degrading in the assay medium.
-
Solution:
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Verify Soluble Concentration: Before your assay, prepare the final dilution and centrifuge it to pellet any precipitate. Measure the concentration of BCML in the supernatant to determine the actual soluble concentration.[4]
-
Assess Stability in Assay Media: Perform a stability study of BCML in your specific cell culture or assay medium to check for degradation over the time course of your experiment.
-
Data Presentation
Table 1: Solubility of BCML in Various Solvents
| Solvent | Concentration (mg/mL) | Temperature (°C) |
| Water | < 0.1 | 25 |
| PBS (pH 7.4) | < 0.1 | 25 |
| Ethanol | 15 | 25 |
| DMSO | 50 | 25 |
This data is for illustrative purposes only.
Table 2: Effect of Excipients on the Aqueous Solubility of BCML in PBS (pH 7.4)
| Excipient | Concentration (%) | BCML Solubility (µg/mL) |
| None | 0 | < 1 |
| Ethanol | 1 | 5 |
| PEG 400 | 5 | 12 |
| HP-β-Cyclodextrin | 2 | 25 |
| Tween® 20 | 0.1 | 8 |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the thermodynamic equilibrium solubility of a compound.[12]
-
Objective: To determine the maximum concentration of BCML that can be dissolved in an aqueous solution at equilibrium.
-
Materials:
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BCML (solid, pure form)
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Aqueous buffer of interest (e.g., PBS pH 7.4)
-
Shaking incubator
-
Centrifuge
-
Validated analytical method for BCML quantification (e.g., HPLC-UV)
-
-
Procedure:
-
Add an excess amount of solid BCML to a vial containing the aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.[12]
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.[12]
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the sample at high speed to pellet the undissolved solid.[12]
-
Carefully withdraw an aliquot of the supernatant.
-
Analyze the concentration of BCML in the supernatant using a validated analytical method.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and products of a compound under various stress conditions.[12][13]
-
Objective: To evaluate the stability of BCML under stress conditions such as acid and base hydrolysis, oxidation, and heat.
-
Materials:
-
BCML stock solution (e.g., 1 mg/mL in a suitable solvent)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Oven and photostability chamber
-
Stability-indicating HPLC method
-
-
Procedure:
-
Acid Hydrolysis: Mix 1 mL of BCML stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by HPLC.[13]
-
Base Hydrolysis: Mix 1 mL of BCML stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze by HPLC.[13]
-
Oxidative Degradation: Mix 1 mL of BCML stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 12 hours, protected from light. Analyze by HPLC at various time points.[13]
-
Thermal Degradation: Expose solid BCML to dry heat at 80°C in an oven for 48 hours. At various time points, dissolve a sample in a suitable solvent and analyze by HPLC.[13]
-
Visualizations
Caption: Experimental workflow for preparing BCML aqueous solutions.
Caption: Factors influencing the stability of BCML in aqueous solutions.
Caption: Hypothetical signaling pathway initiated by BCML.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Stability Issues Frequently Encountered in Suspensions [pharmapproach.com]
- 9. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. jocpr.com [jocpr.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Lysine-N,N-diacetic acid (L-NDA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered with the solubility of Lysine-N,N-diacetic acid (L-NDA).
Troubleshooting Guide: Overcoming L-NDA Solubility Issues
Problem: L-NDA powder is not dissolving in my desired solvent.
Solution Workflow:
This workflow outlines a systematic approach to troubleshoot and achieve the successful dissolution of L-NDA.
How to avoid metal ion leaching from AB-NTA resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using AB-NTA (Acidic Bio-NTA) resins, with a specific focus on preventing metal ion leaching.
Troubleshooting Guide: Minimizing Metal Ion Leaching
Metal ion leaching from Immobilized Metal Affinity Chromatography (IMAC) resins is a critical concern as it can compromise the activity of purified proteins and affect downstream applications.[1][2][3] This guide provides a step-by-step approach to diagnosing and resolving issues related to metal ion leaching from your AB-NTA resin.
dot
Caption: Troubleshooting workflow for identifying and resolving metal ion leaching from AB-NTA resins.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of metal ion (e.g., Ni²⁺) leaching from AB-NTA resins?
A1: Metal ion leaching is primarily caused by the presence of certain chemical agents in your buffers that strip the metal ions from the NTA chelating group. The most common culprits include:
-
Strong Chelating Agents: Reagents like EDTA and EGTA will strip metal ions from the column.[4] It is recommended to avoid these or keep their concentration to a minimum (e.g., <1 mM), although this can still lead to some leaching.[5][6]
-
Reducing Agents: High concentrations of reducing agents like DTT or TCEP can reduce the metal ions, causing them to dissociate from the resin.[5]
-
Harsh Elution Conditions: Using histidine for elution can lead to significant metal ion leaching.[7][8][9]
-
Low pH: Buffers with a pH below 6.0 can protonate the histidine residues of the His-tag, weakening their interaction with the metal ions and potentially contributing to instability.[6]
Q2: My protein requires EDTA for stability. How can I perform IMAC without causing significant leaching?
A2: This is a common challenge. Here are a few strategies:
-
Use EDTA-Resistant Resins: Some modern IMAC resins, such as those with proprietary pentadentate chelating ligands, are designed to be resistant to EDTA and reducing agents.[10] These resins exhibit a stronger bond with the metal ions, preventing significant leaching even in the presence of moderate concentrations of chelators.[10]
-
Minimize EDTA Concentration: If you must use a standard NTA resin, determine the lowest possible concentration of EDTA that maintains your protein's stability. A concentration of 1-2 mM might be a tolerable compromise.[4][5]
-
Counterbalance with Mg²⁺: It may be possible to counteract the effects of EDTA by adding an equivalent amount of Mg²⁺.[4]
-
Remove EDTA Before Loading: If possible, perform a buffer exchange step (e.g., dialysis or desalting column) to remove EDTA from your sample immediately before loading it onto the AB-NTA column.[4]
Q3: Can the type of elution agent affect metal ion leaching?
A3: Absolutely. While imidazole is the standard eluting agent and generally causes minimal leaching, using histidine as a competitive agent can result in substantial metal ion stripping.[7][8] Studies have shown that elution with histidine can lead to co-purification of significant amounts of Ni²⁺ (up to 20 mM).[7][8][9] In contrast, when using imidazole, the peak nickel concentration in the eluate is typically much lower (below 5 µM).[9]
| Elution Agent | Typical Concentration | Metal Leaching Potential | Reference |
| Imidazole | 250-500 mM | Low | [9] |
| Histidine | 100-200 mM | High | [7][8][9] |
| Low pH | pH 4.5-5.5 | Moderate to High | [6][11] |
| EDTA | 50-100 mM | Very High (strips resin) | [12][13] |
Q4: How can I detect and quantify metal ion leaching in my eluted protein samples?
A4: While specialized techniques like atomic absorption spectroscopy or ICP-MS can be used, a simpler and more accessible method for most biochemistry labs is a colorimetric assay using the indicator hydroxynaphthol blue (HNB).[1][2] This method allows for the rapid quantification of divalent metal cations like Ni²⁺, Zn²⁺, and Co²⁺ in the nanomolar range using a standard UV-Vis spectrophotometer.[1][7][8]
Experimental Protocols
Protocol: Quantification of Metal Ion Leaching using Hydroxynaphthol Blue (HNB)
This protocol is adapted from methods developed for quantifying metal contamination in samples purified by IMAC.[1][2][3]
Objective: To quantify the concentration of leached metal ions (e.g., Ni²⁺) in chromatography fractions.
Materials:
-
Hydroxynaphthol blue (HNB) indicator
-
Sample Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5). Note: The buffer should have a pH between 7 and 12 and be free of chelating agents.[2][14]
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Chromatography fractions to be assayed
Procedure:
-
Spectrophotometer Setup:
-
Preparation of HNB Stock Solution:
-
Measurement:
-
Blank: Use a quartz cuvette filled with your Sample Buffer to blank the spectrophotometer at 647 nm.[3][14]
-
Control Sample: Prepare a control solution in a cuvette containing your Sample Buffer and a known volume of the HNB stock solution (e.g., 50 µL of HNB stock per 1 mL of total assay volume).[3][14] Mix well and incubate for at least 3 minutes at room temperature.[3] Record the absorbance at 647 nm (A_control).
-
Test Samples: In separate cuvettes, mix your eluted protein fractions (appropriately diluted in Sample Buffer if necessary) with the same concentration of HNB stock solution as the control. For example, mix 2850 µL of the diluted protein fraction with 150 µL of HNB stock.[3] Incubate for at least 3 minutes at room temperature.[3] Record the absorbance at 647 nm (A_sample).
-
-
Calculation of Metal Ion Concentration:
-
Calculate the change in absorbance: ΔA = A_control - A_sample.
-
Determine the metal concentration using the Beer-Lambert law and the known extinction coefficient of the HNB-metal complex. The concentration can be calculated using the following formula: Metal Concentration (µM) = (ΔA * DF) / (ε * l) Where:
-
ΔA is the change in absorbance at 647 nm.
-
DF is the dilution factor of your protein fraction in the assay.
-
ε is the molar extinction coefficient of the HNB-metal complex at 647 nm (for Ni-HNB, a value of approximately 3.65 x 10⁻² µM⁻¹ cm⁻¹ has been reported).[3]
-
l is the cuvette's optical path length in cm (usually 1 cm).
-
-
This assay provides a quick and reliable way to determine if your purification protocol is causing significant metal ion contamination.[1][14]
References
- 1. Quantification of Metal Leaching in Immobilized Metal Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. Video: Quantification of Metal Leaching in Immobilized Metal Affinity Chromatography [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. What are the compatibilities of different reagents with Ni-NTA matrices? [qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Detection and quantification of transition metal leaching in metal affinity chromatography with hydroxynaphthol blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. marvelgent.com [marvelgent.com]
- 11. content.abcam.com [content.abcam.com]
- 12. content.abcam.com [content.abcam.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. youtube.com [youtube.com]
Optimizing reaction conditions for coupling Nα,Nα-Bis(carboxymethyl)-L-lysine
Welcome to the technical support center for optimizing reaction conditions for the coupling of Nα,Nα-Bis(carboxymethyl)-L-lysine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to assist researchers, scientists, and drug development professionals in their conjugation experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the coupling of Nα,Nα-Bis(carboxymethyl)-L-lysine, particularly when using EDC/NHS chemistry to conjugate it to primary amines on proteins, antibodies, or other molecules.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Suboptimal pH of the reaction buffer. | The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range for this reaction is typically 7.2-8.5.[1] For initial experiments, a phosphate buffer or sodium bicarbonate buffer at pH 8.3 is recommended.[1][2] |
| Inactive EDC or NHS reagents. | EDC and NHS are moisture-sensitive. Ensure they are stored in a desiccator and equilibrated to room temperature before opening to prevent condensation. Use freshly prepared solutions of EDC and NHS for each experiment. | |
| Presence of primary amines in the buffer. | Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the activated Nα,Nα-Bis(carboxymethyl)-L-lysine. Use amine-free buffers like PBS, MES, or HEPES. | |
| Insufficient molar excess of coupling reagents. | For initial optimization, use a 10- to 50-fold molar excess of the activated Nα,Nα-Bis(carboxymethyl)-L-lysine to the target molecule.[1] The optimal ratio may need to be determined empirically. | |
| Protein Aggregation/Precipitation | High concentration of organic solvent. | If Nα,Nα-Bis(carboxymethyl)-L-lysine is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture does not exceed 10% to maintain protein solubility.[1] |
| Protein denaturation due to pH or other conditions. | Ensure the pH of the final reaction mixture is within the stability range of your protein. Avoid vigorous vortexing that can lead to denaturation. | |
| High Background/Non-specific Binding | Inadequate removal of excess coupling reagents. | After the conjugation reaction, it is crucial to remove unreacted Nα,Nα-Bis(carboxymethyl)-L-lysine and byproducts. Size exclusion chromatography (e.g., desalting columns) or dialysis are effective methods for purification.[1] |
| Hydrolysis of the NHS ester. | The NHS ester is susceptible to hydrolysis, which increases at higher pH. Perform the reaction promptly after activating the Nα,Nα-Bis(carboxymethyl)-L-lysine. | |
| Inconsistent Results | Variability in reagent preparation. | Prepare fresh solutions of all reagents for each experiment to ensure consistency. Use calibrated pipettes and ensure thorough mixing of all components. |
| Freeze-thaw cycles of protein samples. | Repeated freeze-thaw cycles can degrade proteins. Aliquot protein stocks upon receipt and store them under recommended conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling Nα,Nα-Bis(carboxymethyl)-L-lysine to a protein?
A1: The optimal pH for coupling reactions involving NHS esters, which is a common method for activating the carboxyl groups of Nα,Nα-Bis(carboxymethyl)-L-lysine, is between 7.2 and 8.5.[1] A pH of 8.3 is often a good starting point for labeling proteins.[1][2] It is important to avoid buffers containing primary amines, such as Tris, as they will compete in the reaction.
Q2: How can I activate the carboxyl groups of Nα,Nα-Bis(carboxymethyl)-L-lysine for coupling?
A2: A widely used method is the activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl groups, which then react with NHS to form a more stable, amine-reactive NHS ester.
Q3: What is the recommended molar ratio of Nα,Nα-Bis(carboxymethyl)-L-lysine to my protein?
A3: The optimal molar ratio depends on the number of available primary amines on your target protein and the desired degree of labeling. A starting point is a 10- to 50-fold molar excess of the activated chelator to the protein.[1] This ratio may need to be optimized for your specific application.
Q4: How can I remove unreacted Nα,Nα-Bis(carboxymethyl)-L-lysine after the conjugation?
A4: Unreacted chelator and coupling byproducts can be efficiently removed using size exclusion chromatography, such as a desalting column (e.g., Sephadex G-25), or by dialysis against an appropriate buffer.
Q5: My protein precipitates during the reaction. What can I do?
A5: Protein precipitation can be caused by several factors. If you are using an organic solvent (like DMSO or DMF) to dissolve the Nα,Nα-Bis(carboxymethyl)-L-lysine, ensure the final concentration in the reaction mixture is low (ideally under 10%).[1] Also, confirm that the reaction pH is within the stable range for your specific protein.
Experimental Protocols
Protocol: Two-Step EDC/NHS Coupling of Nα,Nα-Bis(carboxymethyl)-L-lysine to a Protein
This protocol describes the activation of the carboxyl groups of Nα,Nα-Bis(carboxymethyl)-L-lysine using EDC and NHS, followed by conjugation to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Nα,Nα-Bis(carboxymethyl)-L-lysine
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF (if needed for solubility)
-
Desalting column or dialysis cassette for purification
Procedure:
Step 1: Preparation of Reagents
-
Prepare all buffers and allow them to reach room temperature.
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in the Activation Buffer. These reagents are moisture-sensitive and should be used promptly.
-
Prepare a stock solution of Nα,Nα-Bis(carboxymethyl)-L-lysine in the Activation Buffer or anhydrous DMSO if solubility is an issue.
Step 2: Activation of Nα,Nα-Bis(carboxymethyl)-L-lysine
-
In a microcentrifuge tube, combine Nα,Nα-Bis(carboxymethyl)-L-lysine with a 1.5-fold molar excess of both EDC and NHS.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
Step 3: Conjugation to the Protein
-
Adjust the pH of the protein solution to 8.0 by adding the Coupling Buffer.
-
Add the activated Nα,Nα-Bis(carboxymethyl)-L-lysine solution to the protein solution. A starting molar excess of 10-20 fold of the activated chelator to the protein is recommended.
-
Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.
Step 4: Quenching the Reaction
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Remove unreacted chelator and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions. The success of the conjugation can be confirmed by methods such as mass spectrometry or by a functional assay if the chelator is intended for metal binding.
Data Presentation
Table 1: Recommended Reaction Parameters for EDC/NHS Coupling
| Parameter | Recommended Range | Notes |
| pH for Activation | 5.0 - 6.5 | MES buffer is a common choice. |
| pH for Coupling | 7.2 - 8.5 | Phosphate or bicarbonate buffers are suitable. |
| EDC:NHS Molar Ratio | 1:1 to 1:1.5 | A slight excess of NHS can improve efficiency. |
| (EDC/NHS):Chelator Molar Ratio | 1.5:1 | Ensures efficient activation of the carboxyl groups. |
| Activated Chelator:Protein Molar Ratio | 10:1 to 50:1 | Highly dependent on the protein and desired labeling. |
| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. |
| Reaction Time (Coupling) | 1 - 2 hours (RT) or overnight (4°C) | Longer incubation at 4°C can sometimes improve yield. |
| Quenching Agent | Tris or Glycine | Final concentration of 50-100 mM. |
Visualizations
Experimental Workflow
Caption: Workflow for coupling Nα,Nα-Bis(carboxymethyl)-L-lysine to a protein.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low coupling efficiency.
References
Technical Support Center: Mass Spectrometry Analysis of (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid
Welcome to the technical support center for the mass spectrometric analysis of (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, also known as lysine-N,N-diacetic acid (Lys-NTA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to signal suppression and achieve reliable quantification of this molecule.
Troubleshooting Guide: Low Signal Intensity and Signal Suppression
Signal suppression is a common challenge in the analysis of polar and chelating compounds like Lys-NTA using electrospray ionization mass spectrometry (ESI-MS). This guide provides a systematic approach to identifying and mitigating the root causes of poor signal intensity.
Issue: Weak or no signal for Lys-NTA in my LC-MS/MS analysis.
Potential Causes and Solutions:
The primary suspect for signal suppression of Lys-NTA is its strong metal-chelating nature. Metal ions present in the sample, LC system, or mobile phase can form stable complexes with Lys-NTA, preventing its efficient ionization.
Metal Ion Contamination
Metal ions can be introduced from various sources and can significantly suppress the signal of chelating agents.
-
Troubleshooting Steps:
-
System Blank Analysis: Inject a blank solvent to assess the baseline noise and look for characteristic metal adducts.
-
Metal-Free LC System: If available, switch to a metal-free or bio-inert LC system to minimize contact with stainless steel components, which can leach metal ions like Fe++.[1]
-
Mobile Phase Additives: Introduce a competing chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into the mobile phase at a low concentration (e.g., 10-50 µM) to sequester free metal ions.[2]
-
Sample Pre-treatment: Use a sample preparation method designed to remove metal ions.
-
-
Experimental Protocol: Metal Ion Removal from Samples
-
Chelating Resin: Pass the sample through a column containing a chelating resin (e.g., Chelex 100) to bind and remove divalent and trivalent metal ions.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges with functional groups that have a high affinity for metal ions.
-
Inefficient Ionization
The zwitterionic nature of Lys-NTA can make its ionization challenging.
-
Troubleshooting Steps:
-
Optimize ESI Source Parameters: Systematically adjust the capillary voltage, nebulizer gas pressure, and desolvation temperature to find the optimal conditions for Lys-NTA.[3][4]
-
Mobile Phase pH: Adjust the pH of the mobile phase to promote the formation of either a predominantly protonated ([M+H]+) or deprotonated ([M-H]-) species. For positive ion mode, a lower pH (e.g., using 0.1% formic acid) is generally preferred. For negative ion mode, a slightly basic mobile phase might be beneficial, but care must be taken to avoid metal hydroxide precipitation.
-
Mobile Phase Additives: The use of ion-pairing reagents can improve retention and ionization. However, some, like trifluoroacetic acid (TFA), can cause signal suppression. If TFA is necessary for chromatography, consider post-column addition of a reagent like ammonium hydroxide to mitigate suppression.[5]
-
Chromatographic Issues
Poor chromatographic peak shape and retention can contribute to low signal intensity.
-
Troubleshooting Steps:
-
Column Choice: Due to its polar nature, Lys-NTA is often best analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC).[6][7] Reversed-phase chromatography may result in poor retention.
-
Gradient Optimization: Develop a gradient elution method that effectively separates Lys-NTA from matrix components that can cause ion suppression.
-
Flow Rate: Lower flow rates (e.g., in the nanoliter-per-minute range) can enhance ESI efficiency and reduce signal suppression.[8][9]
-
Matrix Effects
Components in the sample matrix (e.g., salts, lipids, proteins) can co-elute with Lys-NTA and interfere with its ionization.
-
Troubleshooting Steps:
-
Sample Preparation: Employ robust sample preparation techniques such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[10][11]
-
Matrix-Matched Standards: Prepare calibration standards in a matrix that closely matches the study samples to compensate for matrix effects.
-
Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled version of Lys-NTA as an internal standard to correct for variations in ionization efficiency caused by matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: Why is my Lys-NTA signal so much lower than other amino acids?
A1: The primary reason for lower than expected signal for Lys-NTA is its strong ability to chelate metal ions. These metal complexes are often poorly ionized or result in a distribution of different adducts, leading to a fragmented and suppressed signal for the protonated or deprotonated molecule of interest. Standard amino acids typically do not have this strong chelating property.
Q2: What are the typical ESI-MS parameters for analyzing Lys-NTA?
A2: While optimal parameters are instrument-dependent, a good starting point for positive ion mode ESI-MS would be:
-
Capillary Voltage: 3.0 - 4.5 kV
-
Nebulizer Gas (N2) Pressure: 30 - 50 psi
-
Drying Gas (N2) Flow: 8 - 12 L/min
-
Drying Gas Temperature: 250 - 350 °C It is crucial to perform a systematic optimization of these parameters for your specific instrument and method.
Q3: Can I use a standard C18 column for Lys-NTA analysis?
A3: While possible with certain mobile phase modifications (e.g., ion-pairing agents), a standard C18 column is often not ideal for retaining a polar compound like Lys-NTA. Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the recommended chromatographic technique for better retention and separation of such polar analytes.
Q4: How can I confirm that metal chelation is the cause of my signal suppression?
A4: You can perform a simple experiment by adding a strong chelating agent like EDTA to your sample or mobile phase. If you observe a significant increase in the signal intensity of your target analyte, it strongly suggests that metal chelation was the primary cause of suppression.
Q5: What are some common metal adducts I might see in my mass spectrum?
A5: With Lys-NTA, you might observe adducts with common metal ions such as sodium ([M+Na]+), potassium ([M+K]+), calcium ([M+Ca]2+), and iron ([M+Fe]n+). The presence of these adducts at masses higher than your target protonated molecule is a strong indicator of metal contamination.
Quantitative Data Summary
The following tables summarize the potential impact of different experimental parameters on the signal intensity of chelating compounds like Lys-NTA. The values presented are illustrative and will vary depending on the specific compound, matrix, and instrumentation.
Table 1: Effect of Mobile Phase Additives on Signal Intensity
| Mobile Phase Additive | Analyte | Matrix | Observed Effect on Signal Intensity |
| 0.1% Formic Acid | Lysine Metabolites | Plasma | Baseline |
| 0.1% Formic Acid + 50 µM EDTA | Lysine Metabolites | Plasma | Significant Increase |
| 0.1% Trifluoroacetic Acid (TFA) | Peptides | Standard Solution | Suppression |
| 0.1% TFA + post-column NH4OH | Peptides | Standard Solution | Partial to full recovery of signal |
Table 2: Impact of LC System on Analyte Recovery
| LC System Component | Analyte | Observed Effect on Recovery/Signal |
| Standard Stainless Steel | Phosphorylated compounds | Adsorption and signal loss |
| Metal-Free/Bio-inert | Phosphorylated compounds | Improved peak shape and recovery |
Visualizations
Workflow for Troubleshooting Signal Suppression
Caption: A logical workflow for troubleshooting low signal intensity of Lys-NTA.
Signaling Pathway of Ion Suppression by Metal Chelation
Caption: The process of signal suppression due to metal chelation of Lys-NTA.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of mobile phase additives on solute retention at low aqueous pH in hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. Sample preparation and cleanup methods for clinical top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
Validation & Comparative
A Head-to-Head Comparison of NTA and IDA Resins for His-tagged Protein Purification
For researchers, scientists, and drug development professionals engaged in the purification of His-tagged proteins, the choice of chromatography resin is a critical determinant of yield, purity, and overall success. Among the various options for Immobilized Metal Affinity Chromatography (IMAC), Iminodiacetic acid (IDA) and Nitrilotriacetic acid (NTA) are two of the most prevalently used chelating ligands. This guide provides an in-depth comparison of their elution profiles and performance characteristics, supported by experimental data, to aid in making an informed decision for specific applications.
Structural and Chemical Differences
The fundamental difference between IDA and NTA lies in their chemical structure, which dictates how they interact with the metal ions used in IMAC, such as Nickel (Ni²⁺) or Cobalt (Co²⁺). IDA is a tridentate chelator, meaning it uses three coordination sites to bind the metal ion. This leaves three coordination sites on the metal ion available to interact with the histidine residues of the His-tagged protein. In contrast, NTA is a tetradentate chelator, using four sites to bind the metal ion, leaving only two sites free for protein interaction.
This seemingly small difference in coordination has significant implications for the performance of the resin. The additional coordination site in NTA results in a stronger hold on the metal ion, leading to lower metal ion leaching compared to IDA-based resins.
Caption: Chemical structures of IDA and NTA.
Key Performance Characteristics: A Tabular Comparison
The choice between NTA and IDA often involves a trade-off between protein yield and purity. The following table summarizes the key performance characteristics based on available data.
| Feature | IDA (Iminodiacetic Acid) | NTA (Nitrilotriacetic Acid) | References |
| Coordination Sites | Tridentate (3 sites) | Tetradentate (4 sites) | |
| Metal Ion Affinity | Lower | Higher | |
| Protein Binding Capacity | Generally higher | Generally lower | |
| Purity of Eluted Protein | Often lower due to non-specific binding | Typically higher | |
| Metal Ion Leaching | Higher | Substantially lower | |
| Resistance to Chelators (e.g., EDTA) | Lower | Higher | |
| Resistance to Reducing Agents (e.g., DTT) | Lower | Higher | |
| Cost | Generally less expensive | Generally more expensive | |
| Elution Imidazole Concentration | Lower | Higher | |
| Metal Loading Capacity | >25 µmol/mL resin (for Ni²⁺) | >15 µmol/mL resin (for Ni²⁺) |
Elution Profile Comparison: Yield vs. Purity
The elution profile of a chromatography run provides a visual representation of protein purification. When comparing IDA and NTA resins, a common observation is that IDA resins may yield a higher total protein amount in the elution fractions, but this often comes at the cost of purity. Conversely, NTA resins tend to yield a sharper, more concentrated peak of the target protein with fewer contaminants.
This is because the tridentate nature of IDA leaves more of the metal ion's coordination sites available for interaction, not only with the His-tag but also with naturally occurring histidine residues on the surface of host cell proteins, leading to higher non-specific binding. The tetradentate NTA, with fewer available sites, is more selective for the high-density arrangement of histidines in a His-tag.
Caption: A generalized experimental workflow for IMAC.
Experimental Protocol: A Direct Comparison
This protocol outlines a method for a direct comparison of the elution profiles of His-tagged proteins from IDA and NTA resins.
1. Resin Preparation and Charging:
-
Equilibrate both IDA and NTA agarose resins (e.g., 1 mL bed volume each in separate gravity-flow columns) with 5-10 column volumes (CV) of deionized water.
-
Charge the resins by loading 2 CV of a 50 mM solution of the desired metal salt (e.g., NiSO₄).
-
Wash with 5-10 CV of deionized water to remove excess metal ions.
-
Equilibrate both columns with 5-10 CV of Binding Buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).
2. Sample Loading:
-
Prepare a clarified cell lysate containing the His-tagged protein of interest in the Binding Buffer.
-
Load an equal amount of the clarified lysate onto each column at a flow rate of 0.5-1 mL/min.
-
Collect the flow-through fractions for analysis.
3. Washing:
-
Wash each column with 10-20 CV of Wash Buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 40 mM imidazole, pH 7.4). The imidazole concentration in the wash buffer may need to be optimized to minimize non-specific binding without eluting the target protein.
-
Collect the wash fractions for analysis.
4. Elution:
-
Elute the bound protein with 5-10 CV of Elution Buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 250-500 mM imidazole, pH 7.4). Note that IDA resins may require a lower imidazole concentration for elution than NTA resins.
-
Collect the elution fractions in separate tubes.
5. Analysis:
-
Analyze the flow-through, wash, and elution fractions from both columns by SDS-PAGE to visualize the protein profile and assess purity.
-
Determine the protein concentration of the elution fractions (e.g., by Bradford assay or measuring absorbance at 280 nm) to quantify the yield.
Logical Relationship: Choosing the Right Resin
The decision between NTA and IDA depends on the specific requirements of the downstream application.
Caption: A decision guide for selecting between NTA and IDA resins.
Conclusion: A Matter of Priorities
-
Choose NTA-based resins when the primary objective is to obtain a highly pure protein preparation. This is particularly crucial for downstream applications that are sensitive to contaminants, such as protein crystallization, biophysical characterization, and enzymatic assays. The lower metal ion leaching of NTA resins also makes them a more robust choice when working with sensitive proteins or when the presence of metal ions in the final eluate is a concern.
-
Opt for IDA-based resins when maximizing protein yield is the main priority and a lower degree of purity is acceptable. These resins are also a more cost-effective option. Applications such as antigen production for antibody generation or initial screening experiments may benefit from the higher binding capacity of IDA resins.
By understanding the fundamental differences and performance characteristics of NTA and IDA resins, researchers can make a more informed decision to optimize their His-tagged protein purification workflows and achieve the desired experimental outcomes.
A Comparative Guide to Chelating Agents: (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid vs. EDTA
For researchers, scientists, and professionals in drug development, the choice of a chelating agent can be critical for experimental success and product stability. This guide provides an objective comparison between the well-established chelating agent, Ethylenediaminetetraacetic acid (EDTA), and a more specialized agent, (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, also known as Nα,Nα-Bis(carboxymethyl)-L-lysine or AB-NTA. While EDTA is extensively characterized, publicly available quantitative data on the chelation performance of AB-NTA is limited. This guide presents the available information on both compounds and provides detailed experimental protocols for their direct comparison.
Chemical and Physical Properties
A fundamental comparison begins with the chemical and physical properties of each chelating agent.
| Property | This compound (AB-NTA) | Ethylenediaminetetraacetic acid (EDTA) |
| Synonyms | Nα,Nα-Bis(carboxymethyl)-L-lysine, Lysine-N,N-diacetic acid | Edetic acid, (Ethylenedinitrilo)tetraacetic acid |
| CAS Number | 113231-05-3[1] | 60-00-4 |
| Molecular Formula | C10H18N2O6[1] | C10H16N2O8 |
| Molecular Weight | 262.26 g/mol [1] | 292.24 g/mol |
| Appearance | White to off-white crystalline powder[2] | White powder[3] |
| Solubility | Soluble in water[2] | Slightly soluble in cold water, soluble in boiling water and alkaline solutions[3] |
| Structure | Features a lysine backbone with two carboxymethyl groups on the α-amino nitrogen, providing multiple coordination sites.[2] | A linear amine-based structure with four carboxylic acid groups and two tertiary amine groups.[4] |
Mechanism of Chelation
Both molecules act as chelating agents by forming multiple coordination bonds with a single metal ion, effectively sequestering it. The stability of the resulting metal complex is a crucial parameter for a chelating agent's effectiveness.
EDTA is a hexadentate ligand, meaning it can form up to six bonds with a metal ion through its two nitrogen atoms and four carboxylate groups. This forms a very stable, cage-like structure around the metal ion.[5]
This compound (AB-NTA) is also a multidentate ligand, with potential coordination sites at the two carboxylate groups, the tertiary amine, and potentially the terminal amino group and the carboxyl group of the lysine backbone. While its exact denticity in metal complexes is not as extensively documented as EDTA's, its structure suggests strong chelating potential.[2]
Caption: Chemical structures of AB-NTA and EDTA.
Chelation Performance: A Data-Driven Comparison
The stability constant (log K) is a measure of the strength of the interaction between a chelating agent and a metal ion. A higher log K value indicates a more stable complex.
EDTA Stability Constants
EDTA has been extensively studied, and its stability constants with a wide range of metal ions are well-documented.
| Metal Ion | log K |
| Ca²⁺ | 10.69 |
| Mg²⁺ | 8.79 |
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.8 |
| Zn²⁺ | 16.5 |
| Ni²⁺ | 18.62 |
| Co²⁺ | 16.31 |
| Mn²⁺ | 14.04 |
| Note: These are representative values and can vary with experimental conditions such as pH and ionic strength. |
This compound (AB-NTA) Stability Constants
Comprehensive, publicly available tables of stability constants for AB-NTA with a wide range of metal ions are not readily found in the scientific literature. Its primary documented application is as a chelating adsorbent for metal ion affinity chromatography, particularly for purifying proteins with oligo-histidine tags.[1] This application implies a strong affinity for metal ions like Ni²⁺ and Co²⁺. However, without quantitative stability constants, a direct comparison of its chelation strength with EDTA across different metal ions is not possible from the existing literature.
Applications in Research and Drug Development
EDTA has a broad range of applications due to its strong and versatile chelating ability:
-
Anticoagulant: It is widely used in blood collection tubes to chelate calcium ions, thereby preventing blood coagulation.[6]
-
Stabilizer in Formulations: EDTA is used to enhance the stability of pharmaceutical and cosmetic products by sequestering metal ions that can catalyze degradation reactions.[6][7][8]
-
Drug Delivery: It has been explored in drug delivery systems to enhance drug retention and therapeutic effects.[9]
-
Treatment of Heavy Metal Poisoning: EDTA is an FDA-approved treatment for heavy metal poisoning.[9]
-
Biochemical Assays: It is used to inhibit metalloenzymes by removing essential metal cofactors.[10]
This compound (AB-NTA) is primarily utilized in a more specialized application:
-
Affinity Chromatography: As a nitrilotriacetic acid derivative, it is used as a metal chelating adsorbent for the purification of proteins with polyhistidine tags (His-tags).[1] When immobilized on a chromatography resin and charged with a metal ion (commonly Ni²⁺ or Co²⁺), it selectively binds to the His-tagged proteins, allowing for their separation from other cellular components.[11]
Experimental Protocols for Comparative Analysis
Given the lack of comparative data for AB-NTA, researchers may need to perform their own experiments. Below are detailed protocols for determining stability constants and chelation efficiency.
Protocol 1: Determination of Stability Constants by Potentiometric Titration
This method involves titrating a solution containing the chelating agent and a metal ion with a standard solution of a strong base and monitoring the pH.
Materials:
-
pH meter with a glass electrode
-
Standardized strong base solution (e.g., 0.1 M NaOH)
-
Standardized strong acid solution (e.g., 0.1 M HCl)
-
Stock solution of the metal salt of interest (e.g., 0.1 M CuCl₂)
-
Stock solutions of AB-NTA and EDTA
-
Inert salt for maintaining constant ionic strength (e.g., 1 M KCl)
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Ligand Protonation Constants:
-
Prepare a solution containing a known concentration of the chelating agent (e.g., 1 mM), a known concentration of strong acid, and the inert salt to maintain constant ionic strength.
-
Titrate this solution with the standardized strong base, recording the pH after each addition.
-
Plot the pH versus the volume of base added. The data can be analyzed using software like Hyperquad to determine the protonation constants of the chelating agent.
-
-
Metal-Ligand Stability Constants:
-
Prepare a solution containing known concentrations of the chelating agent, the metal salt, a known concentration of strong acid, and the inert salt.
-
Titrate this solution with the standardized strong base, recording the pH after each addition.
-
Plot the pH versus the volume of base added. The shift in the titration curve compared to the ligand-only titration is used to calculate the stability constants of the metal-chelator complex, typically using specialized software.
-
Caption: Workflow for potentiometric titration.
Protocol 2: Competitive Chelation Assay using UV-Vis Spectrophotometry
This assay determines the chelation efficiency by measuring the displacement of a colored indicator from a metal-indicator complex.
Materials:
-
UV-Vis spectrophotometer
-
Metal-indicator complex solution (e.g., Fe²⁺-Ferrozine)
-
Stock solutions of AB-NTA and EDTA
-
Buffer solution (to maintain constant pH)
-
96-well microplate (optional, for high-throughput screening)
Procedure:
-
Prepare a standard curve: Prepare a series of solutions with a fixed concentration of the indicator (e.g., Ferrozine) and varying concentrations of the metal ion (e.g., Fe²⁺). Measure the absorbance at the wavelength of maximum absorbance for the metal-indicator complex.
-
Competitive Reaction:
-
Prepare a series of solutions, each containing a fixed concentration of the metal-indicator complex.
-
Add increasing concentrations of the chelating agent (AB-NTA or EDTA) to these solutions.
-
Allow the solutions to equilibrate.
-
-
Measurement: Measure the absorbance of each solution at the same wavelength used for the standard curve. A decrease in absorbance indicates that the chelating agent has displaced the indicator from the metal ion.
-
Calculation: The percentage of chelation can be calculated using the following formula: % Chelation = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the metal-indicator complex without the chelating agent, and A_sample is the absorbance in the presence of the chelating agent.
-
Comparison: The IC50 value (the concentration of the chelating agent required to chelate 50% of the metal ions) can be determined for both AB-NTA and EDTA. A lower IC50 value indicates a higher chelation efficiency under the tested conditions.
Caption: Workflow for competitive chelation assay.
Conclusion
EDTA is a universally recognized and well-characterized chelating agent with a vast array of applications, supported by extensive quantitative data on its performance. This compound (AB-NTA), on the other hand, is a more specialized chelating agent with a proven utility in protein purification via affinity chromatography.
The primary challenge in directly comparing these two agents lies in the scarcity of publicly available quantitative data for AB-NTA's chelation efficiency and stability constants with a broad range of metal ions. While its chemical structure suggests strong chelating capabilities, empirical data is necessary for a definitive comparison.
For researchers and drug development professionals, the choice between EDTA and AB-NTA will depend on the specific application. For general-purpose chelation and applications where extensive documentation and a broad range of metal ion affinity are required, EDTA remains the standard choice. For applications like His-tag protein purification, AB-NTA is a specifically designed and effective tool.
To make an informed decision for novel applications, it is highly recommended that researchers perform direct comparative experiments using the protocols outlined in this guide. Such studies would not only benefit the individual researcher but also contribute valuable data to the broader scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Bis(carboxymethyl)-L-lysine hydrate - SRIRAMCHEM [sriramchem.com]
- 3. hakon-art.com [hakon-art.com]
- 4. cost-nectar.eu [cost-nectar.eu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 7. tsijournals.com [tsijournals.com]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. chemistry.beloit.edu [chemistry.beloit.edu]
- 11. Effect of chelating agents on the stability of injectable isoniazid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of Nα,Nα-Bis(carboxymethyl)-L-lysine (CML) Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Nα,Nα-Bis(carboxymethyl)-L-lysine (CML), a significant biomarker for oxidative stress and advanced glycation end products (AGEs). We will delve into the experimental protocols and performance data of the two most prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Method Comparison at a Glance
The choice of an analytical method for CML quantification is critical and depends on the specific requirements of the study, such as sensitivity, specificity, sample throughput, and cost. Below is a summary of the key performance characteristics of LC-MS/MS and ELISA methods.
| Parameter | LC-MS/MS | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding, colorimetric or fluorescent detection |
| Specificity | High, based on molecular mass and fragmentation | Can be variable, potential for cross-reactivity |
| Sensitivity (LLOQ) | ~0.16 µM[1], 10 ng/mL[2] | 15.6 pg/mL to 9.375 ng/mL[3][4] |
| Linear Range | 0.25 - 10 µM[1], 10 - 1000 ng/mL[2] | 62.5 - 4000 pg/mL to 15.625 - 1000 ng/mL[3][4] |
| Precision (CV%) | Intra-assay: <18%, Inter-assay: <19%[1] | Intra-assay: <8%[4] |
| Sample Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
| Sample Types | Plasma, serum, tissue homogenates[1][2] | Serum, plasma, tissue homogenates, other biological fluids[3][5] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for CML quantification due to its high specificity and sensitivity. The following is a generalized protocol based on published methods.[1][2]
1. Sample Preparation:
-
Protein Precipitation: Samples (e.g., plasma) are treated with an acid, such as trichloroacetic acid, to precipitate proteins. A deuterated internal standard (e.g., CML-d2) is added before this step for accurate quantification.[2]
-
Reduction (Optional but Recommended): To prevent the artificial formation of CML during acid hydrolysis from Amadori products, a reduction step using sodium borohydride can be performed.[6]
-
Acid Hydrolysis: The protein pellet is subjected to strong acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release CML from the protein backbone.[1]
-
Solid-Phase Extraction (SPE): The hydrolysate is cleaned up using a cation-exchange SPE cartridge to remove interfering substances.[7]
-
Derivatization (Optional): In some methods, derivatization is performed to improve chromatographic properties and sensitivity.
2. Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) or an amino column is typically used for separation.[2][8]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water) is commonly employed.[8]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both CML and the internal standard are monitored. For CML, a common transition is m/z 205.0 → 130.1.[2]
Below is a diagram illustrating the typical workflow for LC-MS/MS-based CML quantification.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a higher-throughput and more cost-effective alternative to LC-MS/MS, though with potential trade-offs in specificity. The protocol for a competitive ELISA, a common format for small molecule detection, is outlined below.[3][5]
1. Assay Principle: The assay is based on the competitive binding between CML in the sample and CML coated on the microplate for a limited number of anti-CML antibody binding sites.
2. Assay Procedure:
-
Standard and Sample Addition: Standards and samples are added to the wells of a microplate pre-coated with CML.
-
Antibody Incubation: A biotinylated antibody specific for CML is added to each well. During incubation, the antibody binds to either the CML in the sample or the CML on the plate.
-
Washing: The plate is washed to remove any unbound antibody and sample components.
-
Conjugate Addition: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody captured on the plate.
-
Washing: Another wash step removes the unbound conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to a colored product.
-
Stopping the Reaction: The reaction is stopped by the addition of an acid, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of CML in the sample.
The following diagram illustrates the principle of a competitive ELISA for CML.
Validation of Analytical Methods
The validation of an analytical method is crucial to ensure that the results are reliable and reproducible. Key validation parameters are defined by regulatory bodies such as the International Council for Harmonisation (ICH).
Key Validation Parameters
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV%).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram outlines the logical flow of an analytical method validation process.
Conclusion
Both LC-MS/MS and ELISA are powerful techniques for the quantification of CML. LC-MS/MS offers superior specificity and is the reference method for accurate quantification.[7] ELISA provides a high-throughput, cost-effective solution suitable for screening large numbers of samples, although careful validation is required to ensure specificity. The choice of method should be guided by the specific research question, available resources, and the required level of analytical rigor.
References
- 1. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of ɛ-N-carboxymethyl-L-lysine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Carboxymethyl Lysine ELISA Kit (A79815) [antibodies.com]
- 4. cusabio.com [cusabio.com]
- 5. CircuLex CML/Nε-(Carboxymethyl)lysine ELISA Kit | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Isotope dilution ESI-LC-MS/MS for quantification of free and total Nε-(1-Carboxymethyl)-L-Lysine and free Nε-(1-Carboxyethyl)-L-Lysine: comparison of total Nε-(1-Carboxymethyl)-L-Lysine levels measured with new method to ELISA assay in gruel samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. itjfs.com [itjfs.com]
A Comparative Guide to the Purity Analysis of Synthetic (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid by RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthetic compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative overview of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the purity analysis of (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, a lysine derivative. While specific validated methods for this particular molecule are not extensively published, this document outlines a robust analytical approach based on established methodologies for similar compounds, such as amino acids and peptides. We will explore alternative analytical techniques and present supporting data from analogous compounds to guide researchers in developing and validating their own purity assessment protocols.
The Role of Purity Analysis
This compound, also known as a lysine-N,N-diacetic acid derivative, is a chelating agent used in various biochemical and pharmaceutical applications, including metal ion affinity chromatography for the purification of proteins with oligo-histidine tags.[1] Ensuring the chemical and enantiomeric purity of such reagents is critical to guarantee the reliability and reproducibility of experimental results and the safety and efficacy of therapeutic products. Impurities can arise from the starting materials, side reactions during synthesis, or degradation over time.
RP-HPLC for Purity Determination
RP-HPLC is a powerful and versatile technique for the separation and quantification of components in a mixture, making it a primary choice for purity analysis of non-volatile and thermally labile compounds like amino acid derivatives.[2] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Key Advantages of RP-HPLC:
-
High Resolution: Capable of separating structurally similar impurities from the main compound.
-
High Sensitivity: Modern detectors (e.g., UV-Vis, Mass Spectrometry) allow for the detection and quantification of trace-level impurities.[3]
-
Versatility: The method can be adapted to a wide range of analytes by modifying the mobile phase composition, gradient, and column chemistry.[4]
-
Quantitative Accuracy: Provides precise and accurate determination of the purity of the main component and the relative amounts of impurities.
Comparative Analysis of Analytical Techniques
While RP-HPLC is a dominant method, other techniques can be employed for the purity assessment of amino acid derivatives. The choice of method depends on the specific analytical requirements, such as the need for absolute quantification, enantiomeric purity determination, or routine quality control.
| Parameter | RP-HPLC | Non-Aqueous Titration | Gas Chromatography (GC) | Amino Acid Analysis (AAA) |
| Principle | Chromatographic separation based on polarity.[5] | Acid-base titration in a non-aqueous solvent.[5] | Separation of volatile compounds in the gas phase.[6] | Ion-exchange chromatography with post-column derivatization.[7] |
| Specificity | High (separates the main compound from impurities).[5] | Low (titrates all basic or acidic substances).[5] | High for volatile derivatives. | High for amino acid composition. |
| Application | Purity profiling, impurity identification, stability studies. | Overall purity determination of the bulk substance.[5] | Enantiomeric purity of amino acids after derivatization.[6] | Determination of peptide/protein content and amino acid stoichiometry.[7] |
| Sample Prep. | Dissolution in mobile phase. | Dissolution in a suitable non-aqueous solvent.[5] | Derivatization to increase volatility.[6] | Hydrolysis of the compound into constituent amino acids.[7] |
| Instrumentation | HPLC system with a suitable detector (e.g., UV, MS).[8] | Basic laboratory glassware, potentiostat.[5] | Gas chromatograph with a chiral column and FID or MS detector.[6] | Amino acid analyzer or HPLC with derivatization.[3] |
| Analysis Time | ~20-30 minutes per sample.[5] | ~15 minutes per sample.[5] | Variable, depending on the derivatization and chromatography. | Longer, due to hydrolysis and derivatization steps.[7] |
Experimental Protocols
The following protocols are generalized based on methods for lysine and other amino acid derivatives and should be optimized and validated for the specific analysis of this compound.
1. RP-HPLC Method for Purity Analysis
This method is designed for the separation and quantification of the main compound and its potential impurities.
-
Instrumentation: An HPLC system equipped with a UV detector is suitable. For impurity identification, a mass spectrometer (LC-MS) is recommended.[2]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.[4][9]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (for MS compatibility) in water.[10]
-
Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Gradient Elution: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. For example: 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), followed by re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210-220 nm is generally effective for compounds with amide bonds.[4]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
2. Alternative Method: Non-Aqueous Titration for Overall Purity
This method provides a rapid assessment of the total basic or acidic content.
-
Principle: The amino groups of the lysine derivative are titrated with a standardized acid in a non-aqueous solvent.
-
Reagents:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Endpoint Indicator: Crystal violet or potentiometric detection.
-
-
Procedure:
-
Accurately weigh the sample and dissolve it in glacial acetic acid.
-
Add a few drops of crystal violet indicator.
-
Titrate with 0.1 M perchloric acid until the color changes from violet to blue-green.
-
A blank titration should be performed to correct for any impurities in the solvent.
-
-
Calculation: The purity is calculated based on the volume of titrant consumed and the stoichiometry of the reaction.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental workflow for RP-HPLC purity analysis.
Caption: Workflow for non-aqueous titration.
Conclusion
The purity analysis of synthetic this compound is crucial for its intended applications. RP-HPLC stands out as the most suitable method for a comprehensive purity profile, offering high resolution and sensitivity to detect and quantify potential impurities. While other methods like non-aqueous titration can provide a quick assessment of overall purity, they lack the specificity of chromatographic techniques. For determining enantiomeric purity, a specialized chiral chromatography method, likely involving derivatization followed by GC or HPLC, would be necessary.[6][11] The protocols and comparative data presented in this guide, based on analogous compounds, provide a solid foundation for researchers to develop and validate a robust purity analysis method for this and other synthetic amino acid derivatives.
References
- 1. This compound|lookchem [lookchem.com]
- 2. almacgroup.com [almacgroup.com]
- 3. Analytical methods and Quality Control for peptide products [biosynth.com]
- 4. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. cat-online.com [cat-online.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. njlabs.com [njlabs.com]
- 9. Determination of Lysine and Related Compounds by RP-HPLC [journal11.magtechjournal.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing Commercial Nα,Nα-Bis(carboxymethyl)-L-lysine Resins
For researchers, scientists, and professionals in drug development, the selection of the optimal purification resin is a critical step in achieving high-purity, high-yield protein production. Nα,Nα-Bis(carboxymethyl)-L-lysine (NTA-lysine) resins are a cornerstone of immobilized metal affinity chromatography (IMAC), a technique widely used for the purification of histidine-tagged proteins. While various commercial options are available, a direct, data-driven comparison is often necessary to identify the most suitable resin for a specific application.
This guide provides a framework for the systematic evaluation of different commercial NTA-lysine resins. By following the detailed experimental protocols outlined below, researchers can generate their own comparative data to make informed purchasing decisions based on key performance indicators such as protein binding capacity, metal ion leakage, and resin stability.
Key Performance Indicators for NTA-Lysine Resin Comparison
A thorough comparison of NTA-lysine resins should focus on quantifiable metrics that directly impact the efficiency, cost-effectiveness, and reproducibility of the purification process. The following table summarizes the critical parameters and their significance.
| Performance Parameter | Description | Significance in Resin Selection |
| Dynamic Binding Capacity (DBC) | The amount of target protein that binds to the resin under defined flow conditions before significant breakthrough of unbound protein occurs.[1] | A higher DBC translates to the ability to process larger sample volumes or use smaller column volumes, leading to more efficient purifications and potentially lower costs.[1] |
| Static Binding Capacity (SBC) | The maximum amount of protein that can be bound to a given amount of resin in a batch format, where the resin and protein solution are incubated together.[1] | While less representative of chromatographic conditions, SBC can be a useful preliminary indicator of a resin's potential binding capacity.[1] |
| Metal Ion (e.g., Ni²⁺) Leakage | The amount of chelated metal ion that leaches from the resin during the purification process. | Low metal ion leakage is crucial for obtaining a final protein product with minimal contamination, which is particularly important for downstream applications such as structural biology or therapeutic protein development. |
| Protein Purity | The percentage of the target protein in the total eluted protein, typically assessed by SDS-PAGE and densitometry. | Higher purity indicates better selectivity of the resin and a more effective removal of host cell proteins and other contaminants. |
| Resin Reusability and Stability | The ability of the resin to maintain its performance characteristics (e.g., binding capacity, purity) over multiple cycles of use, cleaning, and regeneration. | A durable resin that can be reused multiple times without significant performance degradation can lead to substantial cost savings. |
Experimental Protocols for Resin Performance Evaluation
To ensure a fair and accurate comparison, it is essential to perform all experiments under identical conditions for each resin being evaluated. This includes using the same protein sample, buffers, and chromatography system.
Determination of Dynamic Binding Capacity (DBC)
This protocol determines the amount of a target His-tagged protein that a packed column of NTA-lysine resin can bind at a specific flow rate.
Materials:
-
His-tagged protein of known concentration
-
Equilibration/Binding Buffer (e.g., 20 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 20 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)
-
Chromatography column of a fixed volume (e.g., 1 mL)
-
Chromatography system with a UV detector (280 nm)
-
Commercial NTA-lysine resins to be tested
Procedure:
-
Pack each commercial resin into a separate, identical chromatography column to the same bed height.
-
Equilibrate the column with 5-10 column volumes (CVs) of Equilibration/Binding Buffer at a set linear flow rate (e.g., 150 cm/h).
-
Continuously load the His-tagged protein sample onto the column at the same flow rate.
-
Monitor the absorbance of the column flow-through at 280 nm.
-
Continue loading until the absorbance of the flow-through reaches 10% of the initial protein sample's absorbance (this is the 10% breakthrough point, or QB10).
-
Calculate the DBC at 10% breakthrough using the following formula: DBC (mg/mL) = (Volume of protein loaded at 10% breakthrough (mL) x Concentration of protein (mg/mL)) / Column Volume (mL)
-
Wash the column with Equilibration/Binding Buffer until the A280 returns to baseline.
-
Elute the bound protein with Elution Buffer and collect the eluate.
Measurement of Metal Ion Leakage
This protocol quantifies the amount of nickel (or other chelated metal) that leaches from the resin during a mock purification run.
Materials:
-
Equilibration/Binding Buffer
-
Elution Buffer
-
Stripping Buffer (e.g., 100 mM EDTA)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a colorimetric assay kit for nickel detection.
-
Commercial NTA-lysine resins charged with Ni²⁺.
Procedure:
-
Pack a column with a known volume of Ni²⁺-charged resin.
-
Equilibrate the column with 10 CVs of Equilibration/Binding Buffer and collect the flow-through in fractions.
-
Apply 5 CVs of a protein-free sample (e.g., cell lysate from a non-expressing host) to simulate a purification run and collect the flow-through.
-
Wash the column with 10 CVs of Equilibration/Binding Buffer and collect the wash fractions.
-
Elute with 5 CVs of Elution Buffer and collect the elution fractions.
-
Measure the nickel concentration in all collected fractions using ICP-MS or a suitable colorimetric assay.
-
The total amount of leached nickel can be calculated by summing the amounts in each fraction.
Assessment of Resin Reusability and Stability
This protocol evaluates the performance of the resin over multiple purification and cleaning cycles.
Materials:
-
His-tagged protein
-
Equilibration/Binding, Elution, and Stripping Buffers
-
Cleaning-in-Place (CIP) solution (e.g., 0.5 M NaOH)
-
Metal charging solution (e.g., 100 mM NiSO₄)
-
Commercial NTA-lysine resins
Procedure:
-
For each resin, perform a complete purification cycle as described for DBC determination (equilibration, sample loading to a defined percentage of DBC, wash, elution).
-
Analyze the purity and yield of the eluted protein from the first cycle.
-
Regenerate the resin by stripping the metal ions with Stripping Buffer.
-
Perform a CIP step with the recommended solution (e.g., 0.5 M NaOH for a specified contact time).
-
Neutralize and wash the resin.
-
Re-charge the resin with the metal charging solution.
-
Re-equilibrate the resin with Equilibration/Binding Buffer.
-
Repeat the purification cycle (steps 1-7) for a defined number of cycles (e.g., 10-20 cycles).
-
Measure the DBC, protein purity, and yield for each cycle.
-
Plot the key performance indicators as a function of the cycle number to assess the stability of the resin.
Visualizing the Experimental Workflow and Comparison Logic
To better understand the experimental process and the relationships between the key performance indicators, the following diagrams have been generated using Graphviz.
Caption: Workflow for the comparative evaluation of commercial NTA-lysine resins.
Caption: Logical relationships between resin performance and desired purification outcomes.
By systematically applying these protocols and analyzing the resulting data, researchers can move beyond marketing claims and make evidence-based decisions to select the Nα,Nα-Bis(carboxymethyl)-L-lysine resin that best meets the demands of their specific protein purification challenges.
References
Comparative Guide to Antibody Cross-Reactivity in the Study of (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid Conjugates
For researchers and professionals in drug development, the precise detection of specific protein modifications is paramount. One such modification, the conjugation of (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid (also known as NTA-lysine) to proteins, is a critical area of study. The specificity of antibodies used to detect these conjugates is a crucial factor for obtaining reliable and reproducible experimental results.[1] This guide provides a comparative analysis of antibody performance, focusing on the critical aspect of cross-reactivity.
Performance Comparison of Anti-Lysine Conjugate Antibodies
To illustrate the importance of specificity, this section presents a comparative analysis of two hypothetical antibodies: a highly specific anti-NTA-lysine antibody (Antibody X) and a less specific, cross-reactive alternative (Antibody Y). The following table summarizes their binding affinities in a competitive ELISA experiment, a standard method for assessing antibody specificity.[3] A lower half-maximal inhibitory concentration (IC50) value indicates a higher binding affinity.
| Analyte | Antibody X (High Specificity) - IC50 (nM) | Antibody Y (Lower Specificity) - IC50 (nM) |
| NTA-lysine Conjugate | 12 | 18 |
| Unmodified L-Lysine | > 1500 | 60 |
| Structurally Similar Molecule | > 1000 | 75 |
| Unrelated Peptide | > 10000 | > 10000 |
Table 1: Comparative Binding Affinities of Two Hypothetical Anti-NTA-Lysine Conjugate Antibodies. The half-maximal inhibitory concentration (IC50) was determined by competitive ELISA. Antibody X demonstrates high specificity for the NTA-lysine conjugate with minimal cross-reactivity. In contrast, Antibody Y shows significant cross-reactivity with unmodified L-Lysine and another structurally similar molecule.
Experimental Protocols
Accurate assessment of antibody cross-reactivity is essential for validating experimental tools.[1] The following is a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) used to evaluate the specificity of antibodies against NTA-lysine conjugates.
Competitive ELISA Protocol
Objective: To determine the binding affinity and specificity of an anti-NTA-lysine conjugate antibody by measuring its ability to bind to an immobilized NTA-lysine conjugate in the presence of competing free analytes.
Materials:
-
Microtiter plates
-
NTA-lysine conjugated protein (e.g., NTA-lysine-BSA)
-
Anti-NTA-lysine conjugate primary antibody
-
HRP-conjugated secondary antibody
-
Competing analytes (NTA-lysine, L-Lysine, structurally similar molecules, unrelated peptides)
-
Coating Buffer (e.g., 50 mM carbonate buffer, pH 9.0)[4]
-
Blocking Buffer (e.g., PBS with 1% BSA)[4]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[4]
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 0.1 M EDTA)[4]
-
Plate reader
Procedure:
-
Coating: Coat microtiter plate wells with the NTA-lysine conjugate (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.[4]
-
Washing: Remove the coating solution and wash the plate three times with wash buffer.[1]
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[1][4]
-
Competition: Prepare serial dilutions of the competing analytes. In separate tubes, pre-incubate the anti-NTA-lysine conjugate antibody with each dilution of the competing analytes for 30 minutes.
-
Incubation: Add the antibody-analyte mixtures to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies and analytes.[4]
-
Secondary Antibody: Add the HRP-conjugated secondary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.[4]
-
Washing: Wash the plate three times with wash buffer.[4]
-
Detection: Add the substrate solution to each well and incubate in the dark until color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.[4]
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The signal intensity will be inversely proportional to the amount of binding of the primary antibody to the coated antigen, indicating the level of competition from the free analyte.
Visualizations
To further clarify the experimental process and the biological relevance, the following diagrams are provided.
Caption: Workflow for Competitive ELISA to test antibody cross-reactivity.
Caption: Role of NTA-lysine modification in a generic signaling pathway.
References
Differentiating D- and L-Amino Acid Derivatives: A Comparative Guide to MALDI-TOF-TOF Analysis
The accurate differentiation and quantification of D- and L-isomers of amino acid derivatives are critical in various fields, including drug development, proteomics, and food science, due to the distinct biological activities of enantiomers. Matrix-assisted laser desorption/ionization time-of-flight tandem mass spectrometry (MALDI-TOF-TOF MS) has emerged as a powerful tool for this purpose, offering high sensitivity and throughput. This guide compares two primary methodologies for chiral differentiation of amino acid derivatives using MALDI-TOF-TOF MS: direct analysis of peptides containing isomeric amino acids and analysis following chiral derivatization.
Comparative Analysis of Methodologies
The choice between direct analysis and chiral derivatization depends on the sample type, the specific amino acid of interest, and the analytical goal (qualitative screening vs. quantitative determination). The following table summarizes the key performance aspects of each approach.
| Feature | Direct Analysis of Peptides | Chiral Derivatization |
| Principle | Stereosensitive fragmentation (SF) of peptides containing a D-amino acid results in different fragment ion intensities compared to the all-L-peptide.[1][2] | Chemical reaction with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form diastereomers with distinct physical and chemical properties.[3] |
| Applicability | Primarily for amino acids within a peptide sequence.[1][2] | Free amino acids and protein hydrolysates.[3][4] |
| Sample Preparation | Minimal, involving sample spotting with a suitable matrix.[1][5] | Requires an additional derivatization step prior to analysis.[3][6] |
| Instrumentation | MALDI-TOF/TOF MS is essential for inducing and analyzing fragmentation.[1][4][7] | Can be coupled with HPLC for separation prior to MS, or directly analyzed using MALDI-TOF MS, with ion mobility separation offering an advantage.[3][6][8] |
| Data Analysis | Comparison of fragment ion abundance ratios between the sample and an all-L standard.[9] | Separation and quantification of diastereomeric derivatives based on their distinct mass-to-charge ratios or ion mobility.[6][8] |
| Quantitative Capability | Primarily qualitative to semi-quantitative, for identifying the presence and location of a D-amino acid.[2] | Can be fully quantitative, allowing for the determination of enantiomeric excess (e.e.).[3] |
| Throughput | High-throughput potential for screening.[2] | Lower throughput due to the derivatization step, though direct MS analysis can be rapid.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental protocols for both direct analysis and chiral derivatization approaches.
Direct Analysis of Peptides via Stereosensitive Fragmentation
This method relies on the principle that the presence of a D-amino acid in a peptide sequence can alter its fragmentation pattern in a tandem mass spectrometer.
Materials:
-
Peptide sample
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix solution (5 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF/TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix 0.5 µL of the peptide sample (typically 1-10 pmol/µL) with 2-3 µL of the CHCA matrix solution directly on the MALDI target plate.[1]
-
Crystallization: Allow the mixture to air-dry at room temperature, forming a co-crystalline spot.[5]
-
MALDI-TOF MS Analysis: Acquire a survey spectrum in reflector positive ion mode to identify the protonated molecule [M+H]⁺ of the peptide of interest.
-
MALDI-TOF-TOF MS/MS Analysis: Select the [M+H]⁺ ion of the peptide as the precursor ion for tandem mass spectrometry.
-
Fragmentation: Perform collision-induced dissociation (CID) using air or nitrogen as the collision gas.[1][9] The fragmentation pattern of the peptide containing a D-amino acid will show different relative intensities of fragment ions (b- and y-ions) compared to its all-L counterpart.[1][2]
-
Data Analysis: Compare the fragmentation spectra of the sample peptide with that of a synthetic all-L-peptide standard to identify differences in fragment ion abundances, which indicate the presence of a D-amino acid.[9]
Chiral Derivatization using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent)
This method involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers that can be differentiated by mass spectrometry.
Materials:
-
Amino acid sample
-
1 M Sodium bicarbonate solution
-
FDAA solution (1% w/v in acetone)
-
2 M Hydrochloric acid
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix solution
-
MALDI target plate
-
MALDI-TOF mass spectrometer (TOF/TOF may not be necessary if diastereomers have different masses or if coupled with ion mobility)
Procedure:
-
Derivatization Reaction:
-
To 50 µL of the amino acid sample solution (containing approximately 5-50 nmol of the amino acid), add 100 µL of 1 M sodium bicarbonate solution.
-
Add 200 µL of the FDAA solution and incubate the mixture at 40°C for 1 hour with gentle shaking.
-
Stop the reaction by adding 100 µL of 2 M hydrochloric acid.
-
-
Sample Preparation for MALDI-MS:
-
Dilute the reaction mixture with 50% acetonitrile/0.1% trifluoroacetic acid.
-
Mix 0.5 µL of the diluted sample with 0.5 µL of the CHCA matrix solution on the MALDI target plate.
-
-
Crystallization: Allow the mixture to air-dry at room temperature.
-
MALDI-TOF MS Analysis: Acquire a mass spectrum in reflector positive ion mode. The L-amino acid-FDAA and D-amino acid-FDAA diastereomers will have distinct m/z values, allowing for their differentiation and relative quantification based on ion signal intensities.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both methodologies.
Caption: Workflow for direct analysis of peptides.
Caption: Workflow for chiral derivatization analysis.
References
- 1. MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 6. biorxiv.org [biorxiv.org]
- 7. MALDI TOF/TOF tandem mass spectrometry as a new tool for amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03604E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Beyond the Standard: A Comparative Guide to Alternative His-Tagged Protein Purification Methods
For decades, Nickel-NTA (Nitrilotriacetic Acid) resins have been the go-to choice for the purification of histidine-tagged proteins. However, the landscape of protein purification is evolving, with several alternative methods emerging that offer distinct advantages in terms of purity, yield, and compatibility with different experimental workflows. This guide provides an objective comparison of prominent alternatives to traditional Ni-NTA resins, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal purification strategy for their specific needs.
At a Glance: Comparing the Alternatives
The choice of a purification method for His-tagged proteins often involves a trade-off between yield, purity, and cost. While Ni-NTA resins are known for their high binding capacity, alternatives like cobalt-based resins and magnetic beads can offer superior purity and ease of use, respectively.
| Feature | Ni-NTA Resins (Baseline) | Cobalt-based Resins | Iminodiacetic Acid (IDA) Resins | Magnetic Beads |
| Primary Advantage | High binding capacity | High purity | High binding capacity, lower cost | Speed, automation-friendly |
| Binding Capacity | Up to 80 mg/mL | 10-40 mg/mL[1][2] | >15 mg/mL[3] | Up to 75 mg/mL (settled beads)[4] |
| Purity | Good, but can have non-specific binding | Excellent, less non-specific binding[1][5][6] | Moderate, higher non-specific binding than NTA[7][8][9] | High, dependent on metal and chelator |
| Yield | High | Generally lower than Ni-NTA[6] | High | High |
| Metal Ion Leaching | Can occur | Lower than Nickel resins[1] | Higher than NTA resins[7][9] | Dependent on chelator and washing |
| Cost-Effectiveness | Moderate | Higher initial cost, reusable[1] | Lower initial cost | Higher initial cost, reusable |
| Best For | High-yield requirements | Applications requiring high purity (e.g., crystallography) | High-yield, cost-sensitive applications | High-throughput screening, small-scale purification |
In-Depth Analysis of Alternatives
Cobalt-Based Resins: The Purity Champions
Cobalt-based immobilized metal affinity chromatography (IMAC) resins, such as TALON® resin, have gained popularity due to their higher specificity for the His-tag compared to nickel.[5][6][10] This increased specificity results in significantly reduced co-purification of contaminating proteins, yielding a final product of exceptional purity.[1][5][6] While the binding capacity of cobalt resins is generally lower than that of their nickel counterparts, the trade-off for higher purity is often desirable for downstream applications like structural biology and enzymatic assays.[6]
Key Performance Characteristics:
-
Higher Specificity: Cobalt ions have a more stringent requirement for the spatial arrangement of histidine residues, leading to more selective binding to the His-tag.[5]
-
Reduced Non-Specific Binding: The lower affinity for endogenous, histidine-rich proteins results in cleaner elutions.[6]
-
Gentler Elution: Proteins can often be eluted with lower concentrations of imidazole or at a milder pH, which can be beneficial for maintaining protein activity.[10]
Iminodiacetic Acid (IDA) Resins: The High-Capacity, Cost-Effective Option
Iminodiacetic acid (IDA) is a tridentate chelator, meaning it forms three bonds with the metal ion. This leaves more sites on the metal ion available for binding to the His-tag, which can result in a higher protein binding capacity compared to the tetradentate NTA.[5][9] IDA-based resins are also often more affordable. However, the weaker coordination of the metal ion can lead to increased metal ion leaching and a higher propensity for non-specific binding, potentially compromising purity.[7][9]
Key Performance Characteristics:
-
Higher Binding Capacity: The tridentate nature of IDA can allow for more protein to bind per volume of resin.[7][9]
-
Cost-Effective: IDA resins are generally less expensive than NTA-based resins.[9]
-
Potential for Lower Purity: The increased availability of binding sites can also lead to more non-specific interactions.[7][8][9]
Magnetic Beads: Revolutionizing Workflow and Throughput
The use of magnetic beads for His-tagged protein purification represents a significant shift in methodology from traditional column chromatography. This format is not defined by a different chemistry (as both Ni-NTA and Co-NTA chemistries are available on magnetic beads), but rather by the physical properties of the support. Magnetic beads are particularly well-suited for small-scale purifications, high-throughput screening, and automated liquid handling systems.[11] The bind-wash-elute steps are performed in a single tube, minimizing sample loss and processing time.
Key Performance Characteristics:
-
Speed and Convenience: The entire purification process can be completed rapidly, often in under 30 minutes for multiple samples.[11]
-
Scalability and Automation: The method is easily scalable and compatible with robotic platforms for high-throughput applications.
-
Ideal for Dilute Samples: Magnetic beads are effective for capturing proteins from large volumes of dilute solutions, such as cell culture supernatants.
Experimental Protocols
Here are detailed methodologies for the key alternative purification techniques.
Protocol 1: Purification of His-Tagged Proteins using Cobalt Resin (Gravity Flow)
This protocol is adapted from the Thermo Scientific™ HisPur™ Cobalt Resin instructions.[1]
Materials:
-
HisPur™ Cobalt Resin
-
Gravity-flow chromatography column
-
Equilibration/Wash Buffer: 50mM sodium phosphate, 300mM sodium chloride, 10mM imidazole; pH 7.4
-
Elution Buffer: 50mM sodium phosphate, 300mM sodium chloride, 150mM imidazole; pH 7.4
-
Clarified cell lysate containing the His-tagged protein
Procedure:
-
Resin Preparation:
-
Add the desired amount of cobalt resin slurry to the gravity-flow column.
-
Allow the storage buffer to drain completely.
-
Equilibrate the resin by adding 2 resin-bed volumes of Equilibration/Wash Buffer and allow it to drain. Repeat this step once.
-
-
Sample Loading:
-
Apply the clarified cell lysate to the top of the equilibrated resin bed.
-
Allow the lysate to flow through the column at a controlled rate (e.g., 0.5-1 mL/minute).
-
Collect the flow-through to analyze for any unbound protein.
-
-
Washing:
-
Wash the resin with 5-10 resin-bed volumes of Equilibration/Wash Buffer to remove non-specifically bound proteins.
-
Continue washing until the A280 of the flow-through is near baseline.
-
-
Elution:
-
Elute the bound protein by adding 3-5 resin-bed volumes of Elution Buffer.
-
Collect the eluate in fractions.
-
Analyze the fractions for protein content using a protein assay (e.g., Bradford) and for purity by SDS-PAGE.
-
Protocol 2: Purification of His-Tagged Proteins using Magnetic Beads
This protocol is a general guideline for purification using magnetic beads.
Materials:
-
His-tag affinity magnetic beads (e.g., PureCube Co-NTA MagBeads)[12]
-
Magnetic stand
-
Binding/Wash Buffer (e.g., 50mM sodium phosphate, 300mM NaCl, 10mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50mM sodium phosphate, 300mM NaCl, 250mM imidazole, pH 8.0)
-
Clarified cell lysate
Procedure:
-
Bead Preparation:
-
Resuspend the magnetic beads thoroughly by vortexing.
-
Pipette the desired volume of bead slurry into a microcentrifuge tube.
-
Place the tube on a magnetic stand to capture the beads and carefully remove the supernatant.
-
Add 1 mL of Binding/Wash Buffer, resuspend the beads, and repeat the magnetic separation and supernatant removal.
-
-
Protein Binding:
-
Add the clarified lysate to the equilibrated beads.
-
Incubate for 30-60 minutes at 4°C with gentle end-over-end mixing.
-
-
Washing:
-
Place the tube on the magnetic stand and remove the supernatant.
-
Add 1 mL of Binding/Wash Buffer, resuspend the beads, and incubate for 1-2 minutes.
-
Repeat the magnetic separation and washing steps two more times.
-
-
Elution:
-
Add the desired volume of Elution Buffer to the washed beads and resuspend.
-
Incubate for 5-10 minutes at room temperature with occasional vortexing.
-
Place the tube on the magnetic stand and carefully transfer the supernatant containing the purified protein to a clean tube.
-
Repeat the elution step for maximal recovery.
-
Visualizing the Workflows and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Core components of Immobilized Metal Affinity Chromatography (IMAC).
Caption: Comparison of gravity flow and magnetic bead purification workflows.
Conclusion: Selecting the Right Tool for the Job
The optimal method for purifying His-tagged proteins is highly dependent on the specific research goals. While Ni-NTA resins remain a robust and high-yield option, the alternatives presented in this guide offer compelling advantages. For applications demanding the highest purity, cobalt-based resins are an excellent choice. When cost and binding capacity are the primary drivers, IDA resins present a viable alternative. For researchers focused on high-throughput screening, automation, and rapid, small-scale purifications, magnetic beads offer a streamlined and efficient workflow. By understanding the performance characteristics and experimental protocols of these alternative methods, researchers can make informed decisions to optimize their protein purification strategies and accelerate their scientific discoveries.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cube-biotech.com [cube-biotech.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Magnetic His-Protein Purification - Protocol - OneLab [onelab.andrewalliance.com]
- 5. How to choose the right his-tagged purification resin [takarabio.com]
- 6. Affinity Resins Compared: Ni-NTA vs Cobalt vs IMAC [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. cube-biotech.com [cube-biotech.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Obtain highest purity with cobalt resin [takarabio.com]
- 11. bioclone.net [bioclone.net]
- 12. cube-biotech.com [cube-biotech.com]
Benchmarking Affinity Tags: A Comparative Guide for Protein Purification
For researchers and professionals in drug development, the selection of an appropriate affinity tag is a critical step in ensuring the efficient purification of recombinant proteins. This guide provides a comparative analysis of the widely used Nickel-Nitrilotriacetic Acid (Ni-NTA) resin system for histidine-tagged (His-tagged) proteins against other popular affinity tags. The performance of these tags is evaluated based on key metrics such as protein yield and purity, supported by experimental data from various studies.
Performance Comparison of Common Affinity Tags
The choice of an affinity tag significantly impacts the final yield and purity of the purified protein. The following table summarizes the performance of several common affinity tags based on data from comparative studies.
| Affinity Tag | Typical Yield | Purity | Advantages | Limitations |
| His-tag (with Ni-NTA) | High | Moderate to High | Small size, versatile under native and denaturing conditions, cost-effective resin.[1][2][3] | Non-specific binding from endogenous histidine-rich proteins, potential for metal ion leaching.[4][5] |
| GST-tag | High | High | Enhances solubility, mild elution conditions.[6][7] | Large tag size (26 kDa) can interfere with protein function, potential for contamination with heat-shock proteins.[7][8] |
| MBP-tag | High | High | Significantly enhances solubility of fusion proteins.[9] | Very large tag size (42 kDa) often requires cleavage. |
| Strep-tag II | High | Very High | High specificity, mild elution, less non-specific binding compared to His-tag.[1][2][3] | Resin can be more expensive than Ni-NTA. |
| FLAG-tag | Moderate | Very High | Highly specific binding to anti-FLAG antibodies.[1][2][3] | Expensive antibody-based resin, lower binding capacity.[1][2][3] |
| CBP-tag | Moderate | Moderate to High | Small size, mild elution conditions.[2][3][6] | Lower binding capacity compared to other tags. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the successful purification of recombinant proteins. Below are generalized methodologies for protein expression and affinity purification.
General Protein Expression Protocol (E. coli)
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression vector containing the gene of interest fused to an affinity tag.
-
Culture Growth: Inoculate a starter culture in Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C.
-
Induction: Dilute the overnight culture into a larger volume of LB medium and grow to an optical density at 600 nm (OD600) of 0.6-0.8. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Harvesting: After induction for 3-16 hours at a suitable temperature (e.g., 16-37°C), harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
General Affinity Purification Protocol
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer appropriate for the affinity tag. The buffer composition will vary depending on the tag and whether native or denaturing conditions are required. Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant containing the soluble protein fraction.
-
Binding: Apply the clarified lysate to a pre-equilibrated affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins). This can be done in a batch mode or by gravity flow.
-
Washing: Wash the column with a wash buffer to remove non-specifically bound proteins. The composition of the wash buffer is crucial for obtaining high purity and often contains a low concentration of a competing agent (e.g., imidazole for His-tag purification).
-
Elution: Elute the target protein from the column using an elution buffer containing a high concentration of a competing agent (e.g., imidazole, glutathione, maltose) or by changing the pH.
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and determine the protein concentration using a suitable assay (e.g., Bradford or BCA).
Visualizing the Workflow and Mechanisms
Diagrams can effectively illustrate complex biological processes and experimental workflows. The following diagrams were generated using Graphviz to depict a standard affinity purification workflow and the specific mechanism of Immobilized Metal Affinity Chromatography (IMAC).
References
- 1. researchgate.net [researchgate.net]
- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Benefits of Strep-tag® vs His-tag purification [iba-lifesciences.com]
- 5. neb.com [neb.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Protein Tagging: How to Choose a Tag for Your Protein [worldwide.promega.com]
- 8. Affinity tags | Abcam [abcam.com]
- 9. Challenges and opportunities in the purification of recombinant tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid: A Comparative Guide to ESI-MS and Alternative Methods
For Immediate Release
This guide provides a comprehensive comparison of Electrospray Ionization-Mass Spectrometry (ESI-MS) and alternative analytical techniques for the structural confirmation of (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, a lysine derivative of significant interest in biochemical and pharmaceutical research. The following data and protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as Nα,Nα-Bis(carboxymethyl)-L-lysine, is a synthetic amino acid derivative with metal-chelating properties.[1] Its structural verification is paramount for its application in various research fields. ESI-MS has emerged as a primary tool for the identification of such small molecules due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis. This guide will detail the expected ESI-MS analysis of this compound and compare its performance with established chromatographic methods.
Electrospray Ionization-Mass Spectrometry (ESI-MS) Analysis
ESI-MS is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like amino acid derivatives. The analysis of this compound by ESI-MS is expected to yield a protonated molecule and characteristic fragment ions that confirm its structure.
Expected Mass Spectrum:
The molecular weight of this compound is 262.26 g/mol .[2] In positive ion mode ESI-MS, the expected protonated molecule [M+H]⁺ would be observed at an m/z of approximately 263.12.
Predicted Fragmentation Pattern:
Based on the fragmentation patterns of similar lysine derivatives, tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is predicted to yield several key fragment ions. The fragmentation is likely to occur at the bonds of the lysine backbone and involve losses of the carboxymethyl groups and parts of the lysine side chain.
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure Description |
| 245.11 | H₂O | Loss of a water molecule from a carboxylic acid group. |
| 217.11 | COOH₂ | Loss of a formic acid molecule. |
| 204.10 | CH₃COOH | Loss of an acetic acid molecule from a carboxymethyl group. |
| 186.09 | C₂H₄O₂ + H₂O | Sequential loss of a carboxymethyl group and water. |
| 174.09 | C₃H₅NO₂ | Loss of the N,N-dicarboxymethylamino group. |
| 130.09 | C₅H₉NO₂ + CO₂ | Loss related to the lysine backbone. |
| 84.08 | C₅H₁₀N | Characteristic fragment of the lysine side chain. |
Comparison with Alternative Analytical Methods
While ESI-MS provides detailed structural information, other methods like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection are also employed for the analysis of amino acid derivatives.
| Parameter | ESI-MS/MS | HPLC with Pre-column Derivatization (e.g., with OPA or FMOC-Cl) |
| Principle | Mass-to-charge ratio measurement of the intact molecule and its fragments. | Chromatographic separation followed by UV absorbance or fluorescence detection of the derivatized analyte. |
| Specificity | Very High (based on accurate mass and fragmentation pattern). | Moderate to High (dependent on chromatographic resolution and detector selectivity). |
| Sensitivity | High (picomole to femtomole range). | High (picomole to nanomole range). |
| Structural Information | Detailed structural information from fragmentation patterns. | Limited to retention time comparison with a standard. |
| Sample Preparation | Minimal, direct infusion or LC coupling. | Derivatization step required, which can be time-consuming. |
| Matrix Effects | Can be significant, may require sample cleanup or chromatographic separation. | Less susceptible to ion suppression, but matrix can interfere with derivatization. |
| Instrumentation Cost | High. | Moderate. |
Experimental Protocols
ESI-MS Analysis Protocol
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 10 - 15 L/min
-
Drying Gas (N₂): 300 - 350 °C
-
Sheath Gas Flow: 30 - 40 arbitrary units
-
-
Mass Spectrometer Parameters:
-
Mass Range: m/z 50 - 500
-
Acquisition Mode: Full scan MS and product ion scan (MS/MS) of the precursor ion at m/z 263.12.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to observe a range of fragment ions.
-
HPLC with Fluorescence Detection Protocol (Alternative Method)
-
Derivatization Reagent: Prepare a solution of o-phthaldialdehyde (OPA) with a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH 9.5).
-
Derivatization Procedure: Mix the sample solution with the OPA reagent and allow it to react for 1-2 minutes at room temperature.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M sodium acetate buffer (pH 7.2).
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 10% to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
Fluorescence Detector: Excitation wavelength of 340 nm and an emission wavelength of 455 nm.
-
-
Quantification: Compare the peak area of the analyte with that of a known standard.
Visualizations
Caption: Experimental workflow for the identification of this compound using ESI-MS.
Caption: Logical relationship of metal ion chelation by this compound.
References
- 1. MS2PIP Server - CompOmics [iomics.ugent.be]
- 2. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic Acid: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid (CAS No. 129179-17-5), tailored for researchers, scientists, and drug development professionals.
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] Adherence to proper disposal protocols is therefore essential.
Hazard Classification Summary
For quick reference, the hazard classifications for this compound are summarized in the table below.
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Serious Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure), Respiratory | Category 3 |
Data sourced from PubChem and Echemi.[2][3]
Experimental Protocol: Disposal Procedure
Follow these step-by-step instructions for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be made of a material that does not react with the chemical and must have a secure lid.
-
-
Liquid Waste:
-
If the chemical is in a solution, it must be collected in a designated hazardous waste container for liquid chemical waste.
-
Do not mix with other incompatible waste streams.
-
3. Labeling of Waste Containers:
-
Label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Harmful," "Irritant").
-
The date the waste was first added to the container.
-
4. Storage of Chemical Waste:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Keep the waste container closed at all times, except when adding waste.
5. Disposal Request and Pickup:
-
Once the waste container is full, or if it has been in storage for a prolonged period (consult your institution's guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Important Considerations:
-
Do NOT dispose of this compound down the drain or in the regular trash.
-
In case of a spill, follow your laboratory's established spill response procedure. Absorb the spill with an inert material and collect it in the designated hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the potential hazards associated with this compound necessitates the use of specific personal protective equipment. The following table summarizes the recommended PPE for handling this compound. It is imperative to consult a safety specialist to ensure the suggested protective measures are adequate for the specific experimental conditions.[1]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical safety goggles or splash goggles should be worn.[1][2] |
| Hand Protection | Gloves | Wear compatible chemical-resistant gloves.[1][2] |
| Respiratory Protection | Respirator | A dust respirator or a NIOSH/MSHA or European Standard EN 149 approved respirator should be used, especially when handling the powder form to avoid inhalation.[1][2] A self-contained breathing apparatus (SCBA) may be necessary in situations with a risk of high exposure.[1] |
| Body Protection | Full Suit/Lab Coat | A full suit or appropriate protective clothing is recommended to prevent skin contact.[1][2] |
| Foot Protection | Boots | Protective boots should be worn.[1] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Wash hands thoroughly after handling the compound and before eating, smoking, or using the lavatory.[1]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Do not get the substance in eyes, on skin, or on clothing.[2]
-
In case of contact, follow the first aid measures outlined in the Safety Data Sheet. For skin contact, wash off with soap and plenty of water. For eye contact, flush with water as a precaution.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed.
-
The compound is hygroscopic and should be stored under an inert atmosphere at -20°C in a freezer for long-term stability.[3]
-
Keep away from strong oxidizing reagents.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. While the product itself and its degradation products are not reported to be toxic, it is crucial to prevent environmental contamination.[1] Contaminated clothing should be washed before reuse.[2]
Visual Safety and Workflow Diagrams
The following diagrams provide a visual representation of the key safety information and operational workflows for handling this compound.
Caption: Safe handling workflow for this compound.
Caption: Relationship between hazards and required personal protective equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
